Decaethylene glycol dodecyl ether
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66O11/c1-2-3-4-5-6-7-8-9-10-11-13-34-15-17-36-19-21-38-23-25-40-27-29-42-31-32-43-30-28-41-26-24-39-22-20-37-18-16-35-14-12-33/h33H,2-32H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMQWDINDMFMPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863903 | |
| Record name | 3,6,9,12,15,18,21,24,27,30-decaoxadotetracontan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Decaethylene Glycol Dodecyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaethylene glycol dodecyl ether, also known as polyoxyethylene (10) lauryl ether (C12E10), is a nonionic surfactant of significant interest in various scientific and industrial fields, particularly in drug development and biochemical research. Its amphiphilic nature, arising from a hydrophilic polyoxyethylene head and a hydrophobic dodecyl tail, allows it to form micelles in aqueous solutions and modify surface properties. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its characterization and application, and a visualization of its role in relevant biological pathways.
Core Chemical and Physical Properties
A summary of the key quantitative properties of this compound is presented below. These parameters are crucial for understanding its behavior in solution and for its effective application in various experimental and formulation contexts.
| Property | Value | Reference |
| Molecular Formula | C32H66O11 | [1][2][3][4][5] |
| Molecular Weight | 626.86 g/mol | [1][2][3][4][5] |
| CAS Number | 9002-92-0 | [1][2][3][4][5] |
| Appearance | Semisolid | [2][5] |
| Critical Micelle Concentration (CMC) | ~0.2 mM | [6] |
| Hydrophile-Lipophile Balance (HLB) Number | 16.9 | |
| Aggregation Number | 40 | |
| Synonyms | Polyoxyethylene (10) lauryl ether, C12E10 | [2][3] |
Applications in Drug Development and Research
This compound's properties as a nonionic surfactant make it a valuable excipient in pharmaceutical formulations and a useful tool in biochemical research.
-
Drug Delivery: Its ability to form micelles allows for the encapsulation and solubilization of poorly water-soluble drugs, enhancing their bioavailability.[7][8][9][10][11] The hydrophilic shell of the micelles can also help to reduce non-specific interactions with biological components, prolonging circulation time.[8]
-
PROTAC Technology: this compound is utilized as a polyethylene (B3416737) glycol (PEG) linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12][13][14][15][16] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[16] The PEG linker's flexibility and hydrophilicity are crucial for the proper functioning of the PROTAC molecule.[12][13][14][17]
-
Biochemical Assays: As a non-ionic detergent, it is effective in solubilizing membrane proteins without denaturation, enabling the study of their structure and function.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization and application of this compound.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. Several methods can be employed for its determination.
Method: Surface Tension Measurement
-
Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., a Du Noüy ring tensiometer).
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the point of intersection of the two linear regions of the plot, which corresponds to the concentration at which the surface tension ceases to decrease significantly with increasing surfactant concentration.
Synthesis of a PROTAC using a PEG Linker (General Protocol)
This protocol outlines the general steps for synthesizing a PROTAC molecule where this compound could serve as the PEG linker. The specific ligands for the target protein and the E3 ligase will vary depending on the desired application.
-
Functionalization of the PEG Linker: The terminal hydroxyl groups of this compound are typically functionalized to allow for conjugation with the target protein ligand and the E3 ligase ligand. This often involves conversion to a more reactive group, such as a tosylate or a carboxylic acid.[17]
-
Coupling of the First Ligand: The functionalized PEG linker is reacted with the first ligand (either the target protein ligand or the E3 ligase ligand) under appropriate reaction conditions. This is often an amide coupling reaction.[15][17]
-
Purification: The resulting intermediate is purified using techniques such as flash column chromatography to remove unreacted starting materials and byproducts.[17]
-
Coupling of the Second Ligand: The purified intermediate is then reacted with the second ligand to form the final PROTAC molecule.[15][17]
-
Final Purification and Characterization: The final PROTAC is purified, typically by preparative HPLC, and its identity and purity are confirmed by analytical techniques such as LC-MS and NMR.[17]
Formulation of a Micellar Drug Delivery System
This protocol describes a general method for encapsulating a hydrophobic drug within this compound micelles.
-
Solubilization of Drug and Surfactant: Dissolve the hydrophobic drug and this compound in a suitable organic solvent (e.g., ethanol, acetone).
-
Organic Solvent Evaporation: Slowly evaporate the organic solvent under reduced pressure. This will result in the formation of a thin film of the drug and surfactant mixture.
-
Hydration: Hydrate the thin film with an aqueous buffer (e.g., phosphate-buffered saline) by gentle agitation. This will lead to the spontaneous self-assembly of the surfactant into micelles, encapsulating the drug within their hydrophobic cores.
-
Purification: Remove any non-encapsulated drug by a suitable method, such as dialysis or size-exclusion chromatography.
-
Characterization: Characterize the resulting micellar formulation for particle size, drug loading efficiency, and in vitro drug release profile.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC synthesis.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis.
References
- 1. Polyoxyethylene lauryl ether | 9002-92-0 [chemicalbook.com]
- 2. Decaethylene glycol monododecyl ether | Krackeler Scientific, Inc. [krackeler.com]
- 3. thomassci.com [thomassci.com]
- 4. Decaethylene glycol monododecyl ether (Polyoxyethylene 10 lauryl ether) | Advent [adventchembio.com]
- 5. Decaethylene glycol monododecyl ether nonionic surfactant 9002-92-0 [sigmaaldrich.com]
- 6. Anatrace.com [anatrace.com]
- 7. Development of a docetaxel micellar formulation using poly(ethylene glycol)–polylactide–poly(ethylene glycol) (PEG–PLA–PEG) with successful reconstitution for tumor targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Application of Micellar Drug Delivery Systems in Cancer Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a docetaxel micellar formulation using poly(ethylene glycol)-polylactide-poly(ethylene glycol) (PEG-PLA-PEG) with successful reconstitution for tumor targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 13. nbinno.com [nbinno.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Molecular Structure and Applications of Decaethylene Glycol Dodecyl Ether
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key applications of decaethylene glycol dodecyl ether, a non-ionic surfactant widely utilized by researchers, scientists, and drug development professionals. This document details its structural characteristics and presents its quantitative data in a structured format. Furthermore, it outlines detailed experimental protocols for its use in drug delivery and membrane protein extraction, and includes a visual representation of a typical experimental workflow.
Molecular Structure and Physicochemical Properties
This compound, also known by its synonyms C12E10 and polyoxyethylene (10) lauryl ether, is a polyether consisting of a dodecyl hydrocarbon chain (C12) as its hydrophobic tail and a hydrophilic head group composed of ten repeating ethylene (B1197577) oxide units.[1][2] This amphipathic structure allows it to position itself at oil-water interfaces, reducing surface tension and enabling the formation of micelles in aqueous solutions.[3]
The chemical formula for this compound is C32H66O11, and its molecular weight is 626.86 g/mol .[1] It is registered under the CAS number 9002-92-0.[1] Physically, it exists as a semisolid at room temperature, with a melting point of approximately 24 °C.[4]
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of this compound, which are crucial for its application in various experimental settings.
| Property | Value | References |
| Molecular Weight | 626.86 g/mol | [1] |
| Chemical Formula | C32H66O11 | [1] |
| CAS Number | 9002-92-0 | [1] |
| Physical Form | Semisolid | [4] |
| Melting Point | ~24 °C | [4] |
| Hydrophile-Lipophile Balance (HLB) | 16.9 | [5] |
| Critical Micelle Concentration (CMC) | ~0.06-0.1 mM in water | [6][7] |
| Aggregation Number | ~40 | [5] |
Note on Critical Micelle Concentration (CMC): The precise experimental value for the CMC of this compound can vary depending on factors such as temperature and the ionic strength of the solution. The provided value is an estimate based on data for similar polyoxyethylene alkyl ether surfactants.[6][7]
Experimental Protocols
This compound's properties as a non-ionic surfactant make it a valuable tool in various research applications, particularly in the fields of drug delivery and biochemistry. Below are detailed methodologies for two key experimental applications.
Formulation of Liposomal Drug Delivery Vehicles
This protocol describes the preparation of unilamellar liposomes encapsulating a hydrophilic drug, using this compound as a stabilizing agent.
Materials:
-
This compound (C12E10)
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Hydrophilic drug of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve phosphatidylcholine, cholesterol, and a molar ratio of 2-5% this compound in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Vesicle Formation:
-
Hydrate the lipid film by adding a PBS solution containing the hydrophilic drug.
-
Agitate the flask by vortexing for 10-15 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
Submerge the MLV suspension in a bath sonicator for 5-10 minutes to break down the large vesicles.
-
Extrude the suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder to produce unilamellar vesicles (LUVs) of a uniform size.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis or size exclusion chromatography against PBS.
-
-
Characterization:
-
Determine the liposome (B1194612) size distribution and zeta potential using dynamic light scattering (DLS).
-
Quantify the drug encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Extraction of Membrane Proteins
This protocol outlines a method for the solubilization and extraction of integral membrane proteins from cultured cells using this compound.
Materials:
-
Cultured cells expressing the membrane protein of interest
-
Lysis buffer (e.g., Tris-buffered saline with protease inhibitors)
-
This compound (C12E10)
-
Ultracentrifuge
-
Homogenizer (e.g., Dounce homogenizer)
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Disrupt the cells using a Dounce homogenizer on ice.
-
-
Membrane Fractionation:
-
Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour to pellet the cell membranes.
-
-
Solubilization of Membrane Proteins:
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in lysis buffer containing a pre-determined optimal concentration of this compound (typically 0.5-2.0% w/v).
-
Incubate the suspension on ice with gentle agitation for 1-2 hours to allow for the solubilization of membrane proteins.
-
-
Clarification of Solubilized Proteins:
-
Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour to pellet any insoluble material.
-
The supernatant now contains the solubilized membrane proteins, which can be further purified using techniques such as affinity chromatography.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the formulation and characterization of a nanoparticle-based drug delivery system utilizing this compound.
Caption: Workflow for Nanoparticle Drug Delivery System Formulation.
This guide provides a foundational understanding of this compound for its effective application in research and development. The provided data and protocols are intended to serve as a starting point for experimental design, and optimization may be required for specific applications.
References
- 1. What are the HLB values of commonly used emulsifiers and the best way to select them? - China Chemical Manufacturer [longchangextracts.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyoxyethylene lauryl ether | 9002-92-0 [amp.chemicalbook.com]
- 4. Decaethylene glycol monododecyl ether nonionic surfactant 9002-92-0 [sigmaaldrich.com]
- 5. Polyoxyethylene 10 lauryl ether | Sigma-Aldrich [sigmaaldrich.com]
- 6. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Decaethylene Glycol Dodecyl Ether for Researchers and Drug Development Professionals
Introduction: Decaethylene glycol dodecyl ether is a non-ionic surfactant and a key component in advanced drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Its amphipathic nature, arising from a hydrophilic polyoxyethylene chain and a hydrophobic dodecyl tail, allows it to form micelles in aqueous solutions and function as an effective emulsifier, solubilizer, and wetting agent. This technical guide provides a comprehensive overview of its synonyms, CAS Registry Numbers, physicochemical properties, and detailed experimental protocols relevant to its application in research and drug development.
Chemical Identification and Synonyms
This compound is known by various names depending on the context of its use, from a general surfactant to a specific chemical linker in bioconjugation chemistry. The following table summarizes its common synonyms and corresponding CAS Registry Numbers.
| Synonym | CAS Registry Number | Common Application Area |
| Polyoxyethylene (10) lauryl ether | 9002-92-0 | General non-ionic surfactant, detergents, cosmetics |
| C12E10 | 9002-92-0 | Abbreviation in scientific literature |
| Polidocanol (10) | 9002-92-0 | Pharmaceutical excipient, sclerosing agent |
| PEG10-dodecyl | 618113-48-7 | PROTAC linker |
| Decaethylene glycol monododecyl ether | 9002-92-0 | Chemical name |
Physicochemical Properties
The utility of this compound in various scientific applications is dictated by its physicochemical properties. Key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C32H66O11 | [1] |
| Molecular Weight | 626.86 g/mol | [1] |
| Appearance | White to off-white semi-solid or waxy solid at 25°C | |
| Melting Point | ~24-45 °C | [2] |
| Relative Density | ~1.014 g/cm³ (Predicted) | [3] |
| Critical Micelle Concentration (CMC) | 3.59 x 10⁻³ mol/dm³ (at 20°C) to 8.39 x 10⁻⁵ mol/dm³ (at 22°C) | |
| Aggregation Number | 40 | |
| Hydrophile-Lipophile Balance (HLB) | 16.9 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, catering to researchers and drug development professionals.
Determination of Critical Micelle Concentration (CMC) by Dye Solubilization
Principle: The CMC is a fundamental property of surfactants, representing the concentration at which micelle formation begins. This protocol describes a common method for determining the CMC using a water-insoluble dye, which becomes solubilized and exhibits a color change upon encapsulation within the hydrophobic core of the micelles.
Materials:
-
This compound (C12E10)
-
1-(2-pyridylazo)-2-naphthol (B213148) (PAN dye)
-
Deionized water
-
Filter paper
-
Magnetic stirrer and stir bar
-
Spectrophotometer
Procedure:
-
Dye Preparation: Dissolve a small amount of 1-(2-pyridylazo)-2-naphthol in acetone. Immerse a strip of filter paper in the dye solution and allow the acetone to evaporate completely, leaving the water-insoluble dye adsorbed onto the paper.[5]
-
Initial Setup: Place the dye-impregnated filter paper into a beaker containing 100 mL of deionized water. Stir the solution using a magnetic stirrer. No color change should be observed as the dye is insoluble in water.[5]
-
Surfactant Titration: Prepare a stock solution of this compound in deionized water. Add a small, precise volume (e.g., 0.4 mL) of the surfactant stock solution to the beaker.[5]
-
Equilibration and Measurement: Allow the solution to stir for at least two minutes to ensure equilibrium is reached. A color change will become apparent as the surfactant concentration approaches and surpasses the CMC, due to the solubilization of the dye within the micelles.[5]
-
Spectrophotometric Analysis: Before each subsequent addition of the surfactant, take an aliquot of the solution and measure its absorbance at 470 nm using a spectrophotometer.[5]
-
Data Analysis: Plot the absorbance at 470 nm as a function of the molar concentration of this compound. The CMC is determined as the point of inflection on this plot, where a sharp increase in absorbance is observed.[5]
Solid-Phase Synthesis of a PROTAC using a PEG10 Linker
Principle: This protocol outlines a representative solid-phase synthesis of a PROTAC, a heterobifunctional molecule that induces targeted protein degradation. The synthesis involves the sequential attachment of an E3 ligase ligand, the this compound linker, and a protein of interest (POI) ligand to a solid support resin. This method allows for efficient purification by simple filtration and washing steps.
Materials:
-
E3 ligase ligand-functionalized resin (e.g., pomalidomide-functionalized resin)
-
t-Boc-N-amido-PEG10-Br (a derivative of the this compound linker)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
POI ligand with a carboxylic acid functionality
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
Step 1: Resin Preparation and Linker Attachment
-
Resin Swelling: Swell the E3 ligase ligand-functionalized resin in DMF in a solid-phase synthesis vessel.[6]
-
Fmoc Deprotection (if applicable): If the immobilized ligand is Fmoc-protected, treat the resin with a solution of 20% piperidine in DMF to remove the protecting group.[6]
-
Linker Coupling: To the swollen resin, add a solution of t-Boc-N-amido-PEG10-Br (2 equivalents) and DIPEA (4 equivalents) in DMF.[6]
-
Reaction: Shake the reaction mixture at room temperature for 24 hours.[6]
-
Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).[6]
-
Drying: Dry the resin under vacuum.[6]
Step 2: POI Ligand Coupling
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 1 hour to remove the Boc protecting group from the linker, exposing the terminal amine.[6]
-
Neutralization: Wash the resin with DCM (3 times) and then neutralize with a solution of 10% DIPEA in DCM (3 times). Wash again with DCM (3 times).[6]
-
POI Ligand Activation and Coupling: In a separate vial, dissolve the POI ligand containing a carboxylic acid (3 equivalents) and HATU (3 equivalents) in DMF. Add DIPEA (6 equivalents) to this solution. Add the activated POI ligand solution to the resin.[6]
-
Reaction: Shake the mixture at room temperature for 16 hours.[6]
-
Final Washing: Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).[6]
-
Drying: Dry the resin under vacuum.[6]
Step 3: Cleavage and Purification
-
Cleavage: Cleave the final PROTAC from the resin using an appropriate cleavage cocktail (e.g., a high percentage of TFA in DCM).
-
Purification: Purify the cleaved PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).
References
Decaethylene Glycol Dodecyl Ether: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Non-ionic Surfactant Polidocanol (B41958) (Laureth-10/C12E10)
Decaethylene glycol dodecyl ether, a prominent non-ionic surfactant, is widely recognized across various scientific disciplines for its versatile applications. Known interchangeably as Polidocanol, Laureth-10, or C12E10, this ethoxylated fatty alcohol plays a critical role in pharmaceutical formulations, biomedical research, and drug delivery systems. Its utility stems from its amphipathic nature, possessing both a hydrophilic polyoxyethylene head and a hydrophobic dodecyl tail. This structure enables it to reduce surface tension, promoting the solubilization of poorly soluble compounds and the formation of stable emulsions.[1][2][3]
This technical guide provides a detailed overview of the core physicochemical properties, experimental protocols, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its behavior in aqueous and non-aqueous environments and its interaction with biological systems.
| Property | Value | References |
| Synonyms | Polidocanol, Laureth-10, C12E10, Polyoxyethylene (10) lauryl ether | [3][4][5] |
| CAS Number | 9002-92-0 | |
| Molecular Formula | C32H66O11 | |
| Molecular Weight | 626.86 g/mol | [3] |
| Appearance | Semisolid | [4] |
| Critical Micelle Concentration (CMC) | 0.065 - 0.125 mM in water at 25°C | |
| Hydrophilic-Lipophilic Balance (HLB) | Approximately 13.9 (Calculated) | [6][7] |
| Aggregation Number | Varies with concentration and temperature | [8][9][10] |
| Solubility | Miscible with water | [11] |
Key Applications and Experimental Protocols
This compound's unique properties make it a valuable excipient and tool in a range of applications, from enhancing drug solubility to facilitating the study of membrane proteins.
Drug Solubilization and Formulation
As a non-ionic surfactant, this compound is highly effective at increasing the solubility of hydrophobic drugs, thereby enhancing their bioavailability.
Experimental Protocol: Solubilization of a Poorly Soluble Drug
This protocol outlines the steps for solubilizing a hydrophobic active pharmaceutical ingredient (API) using this compound for the preparation of an aqueous formulation.
Materials:
-
Poorly soluble drug (API)
-
This compound (C12E10)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Filtration apparatus (e.g., 0.22 µm syringe filter)
Procedure:
-
Preparation of Surfactant Stock Solution:
-
Prepare a stock solution of this compound in deionized water at a concentration significantly above its CMC (e.g., 10-20% w/v).
-
Gently heat and stir the solution until the surfactant is completely dissolved.
-
-
Determination of Maximum Solubilization Capacity:
-
Prepare a series of aqueous solutions with varying concentrations of this compound.
-
Add an excess amount of the hydrophobic drug to each solution.
-
Stir the mixtures vigorously for 24-48 hours at a controlled temperature to ensure equilibrium is reached.
-
Filter the saturated solutions to remove the undissolved drug.
-
Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the drug concentration against the surfactant concentration to determine the concentration at which maximum solubilization occurs.
-
-
Formulation Preparation:
-
Based on the desired final drug concentration, calculate the required amount of this compound.
-
Dissolve the surfactant in the appropriate volume of deionized water.
-
Gradually add the powdered drug to the surfactant solution while stirring continuously.
-
Continue stirring until the drug is completely dissolved. The use of a vortex mixer or sonication can aid in dissolution.
-
Sterile filter the final formulation if required for the intended application.
-
Membrane Protein Extraction
The gentle, non-denaturing properties of this compound make it an ideal detergent for the solubilization and purification of integral membrane proteins, preserving their structural and functional integrity.[12]
Experimental Protocol: Solubilization of a Target Membrane Protein from E. coli
This protocol provides a step-by-step guide for the extraction of a recombinant membrane protein from E. coli cell membranes.
Materials:
-
E. coli cell paste expressing the target membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors)
-
Solubilization Buffer (Lysis Buffer containing a specific concentration of this compound, typically 1-2% w/v)
-
Ultracentrifuge and appropriate tubes
-
Dounce homogenizer or sonicator
-
Spectrophotometer
Procedure:
-
Cell Lysis and Membrane Preparation:
-
Resuspend the E. coli cell paste in ice-cold Lysis Buffer.
-
Lyse the cells using a French press, sonicator, or other appropriate method.
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove intact cells and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction) and wash the membrane pellet with Lysis Buffer. Repeat the ultracentrifugation step.
-
-
Membrane Solubilization:
-
Resuspend the washed membrane pellet in a small volume of Lysis Buffer. Determine the total protein concentration using a suitable protein assay (e.g., BCA assay).
-
Add the Solubilization Buffer to the membrane suspension to achieve a final detergent concentration that is above its CMC and at an optimal detergent-to-protein ratio (typically ranging from 2:1 to 10:1 w/w).
-
Incubate the mixture on a rotator or rocker at 4°C for 1-2 hours to allow for solubilization.
-
-
Removal of Insoluble Material:
-
Centrifuge the solubilization mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized membrane fragments.
-
-
Purification of the Solubilized Protein:
-
Carefully collect the supernatant containing the solubilized membrane protein-detergent complexes.
-
Proceed with downstream purification steps, such as affinity chromatography, ensuring that the buffers used contain this compound at a concentration above its CMC to maintain protein solubility.[13]
-
Nanoemulsion and Nanoparticle Formulation
This compound is utilized as a stabilizer in the formulation of nanoemulsions and nanoparticles for drug delivery. Its ability to form small, stable droplets enhances drug encapsulation and can improve therapeutic efficacy.
Experimental Protocol: Preparation of a Drug-Loaded Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization technique.
Materials:
-
Hydrophobic drug
-
Oil phase (e.g., medium-chain triglycerides)
-
This compound (surfactant)
-
Co-surfactant (e.g., ethanol, propylene (B89431) glycol)
-
Aqueous phase (deionized water or buffer)
-
High-pressure homogenizer
-
Magnetic stirrer
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve the hydrophobic drug in the selected oil at a predetermined concentration.
-
Add this compound and the co-surfactant to the oil phase.
-
Gently heat and stir the mixture until all components are fully dissolved, forming a clear and homogenous oil phase.
-
-
Preparation of the Aqueous Phase:
-
Prepare the aqueous phase, which can be deionized water or a suitable buffer solution.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and at a defined pressure (e.g., 5-10 cycles at 15,000-20,000 psi).
-
Cool the system during homogenization to prevent drug degradation.
-
-
Characterization of the Nanoemulsion:
-
Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the drug encapsulation efficiency by separating the free drug from the nanoemulsion (e.g., using ultracentrifugation) and quantifying the drug in both fractions.
-
In Vitro Drug Release Study
Evaluating the drug release profile from a formulation is a critical step in drug development. This protocol outlines a method for assessing the in vitro release of a drug from a this compound-containing formulation.
Experimental Protocol: In Vitro Drug Release using a Dialysis Method
Materials:
-
Drug-loaded formulation (e.g., nanoemulsion, micellar solution)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Shaking water bath or orbital shaker
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of the Dialysis Setup:
-
Soak the dialysis membrane in the release medium to hydrate (B1144303) it.
-
Accurately measure a specific volume of the drug-loaded formulation and place it inside the dialysis bag.
-
Securely close both ends of the dialysis bag.
-
-
Release Study:
-
Place the dialysis bag in a vessel containing a known volume of the release medium, ensuring sink conditions are maintained.
-
Incubate the system in a shaking water bath at 37°C with constant agitation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Drug Quantification:
-
Analyze the concentration of the released drug in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point and plot it against time to obtain the drug release profile.
-
Mechanism of Action and Workflow Visualizations
Understanding the mechanism by which this compound exerts its effects is crucial for its rational application. In its role as a sclerosing agent for the treatment of varicose veins, its primary mechanism is the induction of endothelial cell damage.[1][2][11][14]
Sclerotherapy Workflow
The process of sclerotherapy using polidocanol involves a cascade of events leading to the occlusion of the treated vein.
Surfactant-Based Drug Delivery System Development Workflow
The development of a drug delivery system using this compound follows a structured workflow from initial formulation to preclinical evaluation.
Conclusion
This compound is a non-ionic surfactant with a well-established safety profile and a broad spectrum of applications in research and pharmaceutical development. Its efficacy in solubilizing hydrophobic compounds, stabilizing nanoformulations, and gently extracting membrane proteins underscores its importance as a versatile tool for scientists. The detailed protocols and mechanistic insights provided in this guide aim to facilitate its effective utilization in the laboratory and in the development of novel therapeutic strategies. As research continues to advance, the applications of this multifaceted surfactant are poised to expand further.
References
- 1. What is the mechanism of Polidocanol? [synapse.patsnap.com]
- 2. What is Polidocanol used for? [synapse.patsnap.com]
- 3. moleculardepot.com [moleculardepot.com]
- 4. Decaethylene glycol monododecyl ether | Krackeler Scientific, Inc. [krackeler.com]
- 5. thomassci.com [thomassci.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Polidocanol for Endovenous Microfoam Sclerosant Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cube-biotech.com [cube-biotech.com]
- 14. go.drugbank.com [go.drugbank.com]
An In-Depth Technical Guide to the Critical Micelle Concentration of Decaethylene Glycol Dodecyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) and thermodynamic properties of the non-ionic surfactant, Decaethylene glycol dodecyl ether (C12E10). This information is crucial for its application in various fields, including biochemical research, drug formulation, and cosmetics.[1] C12E10 is particularly valued in drug delivery systems for its ability to enhance the solubility and bioavailability of poorly soluble drugs, with its non-ionic nature minimizing irritation and toxicity.
Core Concepts: Understanding Micellization
Surfactant molecules, such as this compound, are amphiphilic, possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, as the concentration of the surfactant increases, a specific point is reached where the molecules begin to self-assemble into organized spherical structures known as micelles. This concentration is termed the Critical Micelle Concentration (CMC).[2][3] Below the CMC, surfactant molecules exist predominantly as monomers. Above the CMC, any additional surfactant molecules added to the solution will preferentially form micelles.[3]
The formation of micelles is a spontaneous process driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules are sequestered from the aqueous environment into the core of the micelle, while the hydrophilic heads form the outer corona, interacting with the surrounding water molecules.[2] This process is thermodynamically favorable, characterized by changes in Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic).
Quantitative Data: CMC and Thermodynamic Parameters of C12E10
The critical micelle concentration and thermodynamic parameters of micellization for this compound (C12E10) are influenced by factors such as temperature and pH. The following tables summarize these key quantitative data, derived from surface tension measurements.[4]
Table 1: Critical Micelle Concentration (CMC) of C12E10 at Various Temperatures and pH [4]
| Temperature (°C) | pH | CMC (mol/L) |
| 30 | 2.0 | 6.17 x 10⁻⁵ |
| 35 | 2.0 | 5.89 x 10⁻⁵ |
| 40 | 2.0 | 5.37 x 10⁻⁵ |
| 30 | 6.8 | 6.46 x 10⁻⁵ |
| 35 | 6.8 | 6.17 x 10⁻⁵ |
| 40 | 6.8 | 5.89 x 10⁻⁵ |
| 30 | 9.2 | 6.92 x 10⁻⁵ |
| 35 | 9.2 | 6.61 x 10⁻⁵ |
| 40 | 9.2 | 6.31 x 10⁻⁵ |
Table 2: Thermodynamic Parameters of Micellization for C12E10 at Various Temperatures and pH [4]
| Temperature (°C) | pH | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) |
| 30 | 2.0 | -35.2 | 10.1 | 149.7 |
| 35 | 2.0 | -36.1 | 10.1 | 150.0 |
| 40 | 2.0 | -37.1 | 10.1 | 150.8 |
| 30 | 6.8 | -34.9 | 7.9 | 141.4 |
| 35 | 6.8 | -35.7 | 7.9 | 141.6 |
| 40 | 6.8 | -36.5 | 7.9 | 141.8 |
| 30 | 9.2 | -34.6 | 7.8 | 140.1 |
| 35 | 9.2 | -35.3 | 7.8 | 140.0 |
| 40 | 9.2 | -36.1 | 7.8 | 140.2 |
Note: The thermodynamic parameters were computed from the temperature dependence of the CMC. The micellization process for C12E10 has been found to be endothermic and entropy-driven.[4]
Experimental Protocols for CMC Determination
The determination of the CMC is a critical step in characterizing any surfactant. Several experimental techniques can be employed, with surface tensiometry and fluorescence spectroscopy being two of the most common and reliable methods for non-ionic surfactants like C12E10.
Surface Tension Method
This classical method is based on the principle that surfactants lower the surface tension of a liquid.[5] As the surfactant concentration increases, the surface tension of the solution decreases until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than accumulating at the air-water interface.[3][5]
Methodology:
-
Preparation of Surfactant Solutions: A series of aqueous solutions of this compound are prepared at various concentrations, typically spanning a range that is expected to include the CMC. High-purity water should be used to minimize the impact of impurities.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer. Common techniques include the Du Noüy ring method or the Wilhelmy plate method.[6][7] It is crucial to maintain a constant temperature throughout the measurements.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting plot will typically show two linear regions with different slopes. The point of intersection of these two lines is taken as the CMC.[5]
Fluorescence Spectroscopy using a Molecular Probe (Pyrene)
This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[8] Pyrene is hydrophobic and preferentially partitions into the nonpolar core of the micelles once they are formed.
Methodology:
-
Sample Preparation: A stock solution of pyrene in a suitable organic solvent (e.g., ethanol) is prepared. A small, constant amount of this pyrene solution is added to a series of surfactant solutions with varying concentrations.[9] The final concentration of pyrene should be very low to avoid excimer formation in the absence of micelles.
-
Fluorescence Measurement: The fluorescence emission spectra of pyrene in each surfactant solution are recorded using a fluorescence spectrophotometer. The excitation wavelength is typically set around 334 nm, and the emission is scanned from approximately 350 to 450 nm.[9]
-
Data Analysis: The ratio of the intensity of the first vibronic peak (I₁) at ~372 nm to the third vibronic peak (I₃) at ~383 nm (I₁/I₃ ratio) is calculated for each spectrum.[9] This ratio is sensitive to the local polarity. In an aqueous environment (below CMC), the I₁/I₃ ratio is high. When pyrene moves into the hydrophobic micellar core (above CMC), the ratio decreases significantly. A plot of the I₁/I₃ ratio versus the surfactant concentration will show a sigmoidal curve, and the inflection point of this curve corresponds to the CMC.[10]
Role in Drug Development and Signaling Pathways
This compound and similar non-ionic surfactants play a pivotal role in drug delivery by enhancing the solubility and bioavailability of hydrophobic drugs.[11] The hydrophobic core of the C12E10 micelles can encapsulate poorly water-soluble drug molecules, effectively increasing their concentration in aqueous formulations.
While C12E10 is not known to directly participate in specific signaling pathways in the same manner as a ligand or agonist, its interaction with cell membranes is a critical aspect of its function in drug delivery. The surfactant micelles can interact with the lipid bilayers of cell membranes, potentially facilitating the transport of the encapsulated drug across these biological barriers.[12] The exact mechanism of this interaction can be complex and may involve fusion of the micelle with the cell membrane or disruption of the membrane structure to allow for drug passage.
References
- 1. Decaethylene Glycol MonoÂdodecyl Ether. Life Science Products [e-lspi.com]
- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. agilent.com [agilent.com]
- 11. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 12. Influence of lipid bilayer head group polarity on micelle behavior and surfactant transfer: a molecular dynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Decaethylene Glycol Dodecyl Ether: A Technical Guide for Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core biochemical applications of Decaethylene Glycol Dodecyl Ether, a non-ionic surfactant widely utilized in research and pharmaceutical development. Also known by its synonyms, C12E10 and Polidocanol, this versatile detergent plays a critical role in the study of membrane proteins, drug delivery systems, and as a sclerosing agent. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols, and insights into its mechanism of action.
Physicochemical Properties
This compound is an alkyl polyglycol ether of lauryl alcohol.[1] Its structure, consisting of a C12 alkyl chain and a hydrophilic polyethylene (B3416737) oxide chain, imparts amphipathic properties that are central to its function as a surfactant. A summary of its key quantitative properties is presented below for easy reference.
| Property | Value | References |
| Synonyms | C12E10, Polidocanol, Laureth-9, Polyoxyethylene (10) lauryl ether | [1][2] |
| Molecular Formula | C32H66O11 | [3] |
| Molecular Weight | 626.86 g/mol | [3] |
| Critical Micelle Concentration (CMC) | 0.05 - 0.1 mM in aqueous solution (temperature dependent) | [4] |
| Aggregation Number | ~57-59 | |
| Hydrophilic-Lipophilic Balance (HLB) | 14.5 | [5] |
| Appearance | Semi-solid | [6] |
| Solubility | Water soluble | [1] |
Key Biochemical Applications
This compound's utility in the life sciences is extensive, primarily revolving around its ability to manipulate and mimic biological membranes.
Membrane Protein Solubilization and Extraction
The study of membrane proteins is often hindered by their hydrophobic nature, making them insoluble in aqueous buffers. This compound is an effective detergent for extracting these proteins from the lipid bilayer, forming mixed micelles that shield the protein's hydrophobic domains and maintain its native conformation.[] The choice of detergent and its concentration are critical for successful solubilization and subsequent purification.[][8]
This protocol provides a general framework for the extraction of membrane proteins from cultured cells using this compound. Optimization of detergent concentration, incubation time, and temperature is recommended for each specific protein.
-
Cell Lysis and Membrane Preparation:
-
Harvest cultured cells (e.g., 5 x 10^6 cells) by centrifugation at 300 x g for 5 minutes.[9]
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).[9]
-
Resuspend the pellet in a suitable lysis buffer containing protease inhibitors.
-
Disrupt the cells using mechanical methods such as sonication or dounce homogenization on ice.[10]
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[10]
-
Discard the supernatant containing cytosolic proteins.
-
-
Membrane Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer containing this compound. A starting concentration of 1-2% (w/v) is often effective.[11] The optimal concentration should be determined empirically, typically well above the CMC.[]
-
Incubate the suspension for 30 minutes to 2 hours at 4°C with gentle agitation to facilitate solubilization.[9][10]
-
-
Purification of Solubilized Proteins:
-
Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.[10]
-
The supernatant containing the solubilized membrane proteins can then be subjected to downstream purification techniques such as affinity chromatography or size-exclusion chromatography.
-
References
- 1. Polidocanol for Endovenous Microfoam Sclerosant Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cube-biotech.com [cube-biotech.com]
- 3. Decaethylene glycol monododecyl ether nonionic surfactant 9002-92-0 [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. thomassci.com [thomassci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Efficient Mammalian Membrane Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Decaethylene Glycol Dodecyl Ether as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its efficacy. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG)-based linkers are frequently employed to modulate the physicochemical properties and biological activity of PROTACs. This technical guide provides a comprehensive overview of decaethylene glycol dodecyl ether, a PEG-based linker with ten ethylene (B1197577) glycol units (PEG10), in the context of PROTAC design and development. While specific data for the dodecyl ether functionalized variant is limited in publicly available literature, this guide will leverage data from closely related PEG10 linkers to provide a robust framework for its application. We will delve into its impact on PROTAC properties, provide detailed experimental protocols for synthesis and evaluation, and visualize key biological pathways and experimental workflows.
Introduction to PROTACs and the Role of the Linker
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[3][4] The linker connecting the two ligands is not merely a spacer but a critical determinant of the PROTAC's overall performance, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex.[5][6][7]
PEG linkers, such as this compound, are composed of repeating ethylene glycol units, which impart hydrophilicity and flexibility.[8][9] These characteristics can be advantageous in overcoming common challenges in PROTAC development, such as poor aqueous solubility and limited cell permeability, which often arise from the high molecular weight and lipophilicity of these molecules.[5][10] The length of the PEG linker is a crucial parameter that needs to be optimized for each specific target and E3 ligase pair to ensure productive ternary complex formation and subsequent degradation.[11][12]
Physicochemical Properties of this compound and its Impact on PROTACs
This compound, as a PEG10 linker, is expected to significantly influence the physicochemical properties of a PROTAC. The ten ethylene glycol units contribute to increased hydrophilicity, which can enhance the aqueous solubility of the resulting molecule.[6] This is a critical attribute, as poor solubility can hinder preclinical development and formulation. The dodecyl ether moiety, being a long alkyl chain, will contribute to the lipophilicity of the linker. The overall impact on the PROTAC's properties will be a balance between the hydrophilic PEG chain and the lipophilic dodecyl group.
The flexible nature of the PEG chain can also play a role in modulating cell permeability. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexibility of PEG linkers may allow the PROTAC to adopt conformations that shield its polar surface area, facilitating cell entry.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | PEG10-dodecyl | [13][14] |
| Molecular Formula | C32H66O11 | [14] |
| Molecular Weight | 626.87 g/mol | [14] |
| Appearance | Likely a viscous liquid or waxy solid | General PEG properties |
Table 2: Illustrative Impact of PEG Linker Length on PROTAC Properties (Hypothetical Data for a BRD4-targeting PROTAC)
| PROTAC with Linker | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Aqueous Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PEG4-based | ~850 | 3.5 | 180 | 25 | 1.2 |
| PEG10-dodecyl-based | ~1050 | 4.8 | 220 | 50 | 0.8 |
| PEG12-based | ~1100 | 4.2 | 235 | 60 | 0.7 |
Synthesis of PROTACs using this compound
The synthesis of a PROTAC using a this compound linker typically involves the sequential coupling of the target protein ligand and the E3 ligase ligand to the bifunctionalized linker. The exact synthetic route will depend on the available functional groups on the ligands and the linker. Assuming the this compound is functionalized with, for example, a terminal amine and a terminal carboxylic acid, a standard amide bond formation strategy can be employed.
General Two-Step Synthesis Protocol
This protocol outlines a general approach for synthesizing a PROTAC using a bifunctional PEG linker.
Step 1: Synthesis of the Ligand-Linker Intermediate
-
Materials:
-
Amine-functionalized Protein of Interest (POI) ligand
-
This compound with a terminal carboxylic acid and a protected terminal amine (e.g., Boc-NH-PEG10-dodecyl-COOH)
-
Coupling agents (e.g., HATU, HOBt)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous DMF
-
Reagents for Boc deprotection (e.g., TFA in DCM)
-
-
Procedure:
-
Dissolve the Boc-protected PEG10 linker (1.2 eq) in anhydrous DMF.
-
Add the coupling agents (HATU, 1.2 eq) and a tertiary base (DIPEA, 2.0 eq) and stir for 15 minutes at room temperature.
-
Add the amine-functionalized POI ligand (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected POI-linker intermediate.
-
Dissolve the purified intermediate in a solution of TFA in DCM (e.g., 20% TFA) to remove the Boc protecting group.
-
Stir for 1-2 hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure to yield the amine-functionalized POI-linker intermediate.
-
Step 2: Synthesis of the Final PROTAC
-
Materials:
-
Amine-functionalized POI-linker intermediate
-
Carboxylic acid-functionalized E3 ligase ligand
-
Coupling agents (e.g., HATU, HOBt)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add the coupling agents (HATU, 1.2 eq) and a tertiary base (DIPEA, 2.0 eq) and stir for 15 minutes at room temperature.
-
Add the amine-functionalized POI-linker intermediate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to obtain the final PROTAC molecule.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Experimental Evaluation of PROTACs
A series of in vitro and cellular assays are required to characterize the biological activity of a newly synthesized PROTAC.
Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for PROTAC-mediated protein degradation. Several biophysical techniques can be used to assess ternary complex formation.
Co-IP is a gold-standard method to demonstrate the formation of the ternary complex in a cellular context.[3]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., a cell line endogenously expressing the POI and the E3 ligase) to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.
-
Treat cells with the PROTAC at a desired concentration (e.g., 100 nM) or vehicle control (e.g., DMSO) for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (or a tag on the E3 ligase) overnight at 4°C. A non-specific IgG should be used as a negative control.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the POI and the E3 ligase to detect their presence in the immunoprecipitated complex.
-
Target Protein Degradation
The most direct measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein.
Western blotting is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.[3]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with a dose-response range of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Cellular Permeability
Assessing the ability of a PROTAC to cross the cell membrane is crucial for its development as a therapeutic agent.
PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane.[1][15][16]
Protocol:
-
Prepare the PAMPA Plate:
-
Coat the filter of the donor plate with a solution of a lipid mixture (e.g., lecithin (B1663433) in dodecane) to form the artificial membrane.
-
-
Prepare Solutions:
-
Dissolve the PROTAC in a suitable buffer (e.g., PBS with a small percentage of DMSO) to create the donor solution.
-
Fill the wells of the acceptor plate with the same buffer.
-
-
Run the Assay:
-
Add the donor solution containing the PROTAC to the donor plate.
-
Place the donor plate on top of the acceptor plate, ensuring the artificial membrane is in contact with the acceptor solution.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
-
Analysis:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A]_t / [C_eq])) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A]_t is the concentration in the acceptor well at time t, and [C_eq] is the equilibrium concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway of PROTAC action and a typical experimental workflow for PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
This compound represents a valuable addition to the PROTAC linker toolbox. Its PEG10 backbone offers a balance of hydrophilicity and flexibility, which can be harnessed to improve the physicochemical and pharmacokinetic properties of PROTACs. While specific, quantitative data for this exact linker remains to be broadly published, the principles and protocols outlined in this guide, based on extensive research into related PEG linkers, provide a solid foundation for its successful implementation in PROTAC design and development. The systematic evaluation of PROTACs incorporating this linker, using the detailed experimental methodologies provided, will be crucial in elucidating its precise impact on ternary complex formation, protein degradation, and overall therapeutic potential. As the field of targeted protein degradation continues to evolve, the rational design and application of novel linkers like this compound will be instrumental in unlocking the full potential of this transformative technology.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. benchchem.com [benchchem.com]
- 12. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | TargetMol [targetmol.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Decaethylene Glycol Dodecyl Ether (C12E10) for Researchers and Drug Development Professionals
An Introduction to a Versatile Nonionic Surfactant
Decaethylene glycol dodecyl ether, also known as C12E10 or polyoxyethylene (10) lauryl ether, is a nonionic surfactant widely utilized across various scientific disciplines, including biochemical research and pharmaceutical development.[1][2] Its molecular structure, consisting of a hydrophilic decaethylene glycol head and a hydrophobic dodecyl tail, imparts valuable properties as an emulsifier, solubilizer, and wetting agent.[1][2] This guide provides a comprehensive overview of its functions, physicochemical properties, and key applications, complete with detailed experimental protocols and data presented for clarity and comparison.
Core Functions and Applications
This compound serves as a critical tool in a multitude of laboratory and industrial settings. Its primary functions stem from its ability to reduce surface tension and form micelles in aqueous solutions.[1][2]
Key applications include:
-
Membrane Protein Research: As a mild, non-denaturing detergent, C12E10 is instrumental in the solubilization and purification of membrane proteins, preserving their structural and functional integrity.[3]
-
Drug Delivery Systems: Its properties as a solubilizer and emulsifier make it a valuable excipient in the formulation of drug delivery systems, particularly for poorly soluble compounds.
-
Proteolysis-Targeting Chimera (PROTAC) Synthesis: The polyethylene (B3416737) glycol (PEG) component of C12E10 makes it a relevant example of the types of PEG linkers used in the synthesis of PROTACs, which are novel therapeutic agents that induce targeted protein degradation.[4][5][6]
-
Biochemical Assays: It is employed in various biochemical assays to facilitate the interaction of hydrophobic molecules in aqueous environments and to study protein-surfactant interactions.
-
Cosmetics and Personal Care: C12E10 is also found in a range of consumer products for its emulsifying and foaming properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following tables summarize key quantitative data.
| Property | Value | Reference |
| Molecular Weight | 626.86 g/mol | [2] |
| Form | Semi-solid | [2] |
| Synonyms | C12E10, Polyoxyethylene (10) lauryl ether | [2] |
Table 1: General Properties of this compound
The critical micelle concentration (CMC) is a fundamental parameter for any surfactant, representing the concentration at which micelles begin to form. The CMC of C12E10 is influenced by environmental factors such as temperature and pH.
| Temperature (°C) | pH | CMC (M) |
| 40 | 2.0 | 5.0 x 10⁻⁵ |
| 45 | 2.0 | 4.6 x 10⁻⁵ |
| 50 | 2.0 | 4.2 x 10⁻⁵ |
| 40 | 4.0 | 5.4 x 10⁻⁵ |
| 45 | 4.0 | 5.0 x 10⁻⁵ |
| 50 | 4.0 | 4.5 x 10⁻⁵ |
| 40 | 6.0 | 6.2 x 10⁻⁵ |
| 45 | 6.0 | 5.6 x 10⁻⁵ |
| 50 | 6.0 | 5.1 x 10⁻⁵ |
Table 2: Critical Micelle Concentration (CMC) of this compound under Various Conditions.[7]
The thermodynamics of micellization provide insight into the spontaneity and driving forces of micelle formation.
| pH | ΔG°m (kJ/mol) at 40°C | ΔH°m (kJ/mol) | ΔS°m (J/mol·K) |
| 2.0 | -31.6 | 15.3 | 150 |
| 4.0 | -31.2 | 16.8 | 153 |
| 6.0 | -30.6 | 18.5 | 157 |
Table 3: Thermodynamic Parameters of Micellization for this compound.[7] ΔG°m: Gibbs Free Energy of micellization, ΔH°m: Enthalpy of micellization, ΔS°m: Entropy of micellization.
Key Experimental Protocols
This section provides detailed methodologies for several key applications of this compound.
Membrane Protein Solubilization and Extraction
This protocol outlines a general procedure for the solubilization and extraction of integral membrane proteins from E. coli.
Materials:
-
E. coli cell paste expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1% (w/v) this compound (C12E10)
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% (w/v) C12E10
-
Elution Buffer: Wash Buffer containing an appropriate eluting agent (e.g., imidazole (B134444) for His-tagged proteins)
-
Ultracentrifuge and appropriate tubes
-
Homogenizer or sonicator
-
Affinity chromatography column and resin
Procedure:
-
Cell Lysis: Resuspend the E. coli cell paste in ice-cold Lysis Buffer. Lyse the cells using a homogenizer or sonicator on ice.
-
Membrane Isolation: Centrifuge the cell lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization: Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer. Incubate with gentle agitation for 1-2 hours at 4°C.
-
Clarification: Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Affinity Chromatography: Carefully collect the supernatant containing the solubilized membrane protein. Apply the supernatant to a pre-equilibrated affinity chromatography column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the target membrane protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.
PROTAC Synthesis using a PEG-based Linker
This protocol provides a general workflow for the synthesis of a PROTAC molecule, where a PEG-based linker, conceptually similar to the hydrophilic chain of C12E10, connects a target protein ligand and an E3 ligase ligand.[1]
Materials:
-
Target Protein Ligand with a reactive group (e.g., amine)
-
E3 Ligase Ligand with a reactive group (e.g., carboxylic acid)
-
Hydroxy-PEG-acid linker (e.g., Hydroxy-PEG12-acid)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Activation of E3 Ligase Ligand: Dissolve the E3 ligase ligand (with a carboxylic acid) in anhydrous DMF. Add coupling reagents (HATU, HOBt) and a base (DIPEA). Stir at room temperature for 30 minutes to activate the carboxylic acid.
-
First Coupling Reaction: To the activated E3 ligase ligand solution, add the Hydroxy-PEG-acid linker. Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Purification of Intermediate: Purify the resulting E3-linker intermediate by preparative HPLC.
-
Activation of Intermediate: Dissolve the purified E3-linker intermediate in anhydrous DMF. Add coupling reagents (HATU, HOBt) and a base (DIPEA) to activate the terminal carboxylic acid of the linker.
-
Second Coupling Reaction: Add the target protein ligand (with an amine group) to the activated E3-linker solution. Stir at room temperature overnight.
-
Final Purification: Purify the final PROTAC molecule by preparative HPLC. Characterize the final product by LC-MS and NMR.
Studying Protein-Surfactant Interactions by Fluorescence Spectroscopy
This protocol describes how to study the interaction between a protein (e.g., Bovine Serum Albumin, BSA) and this compound using fluorescence spectroscopy.[8]
Materials:
-
Bovine Serum Albumin (BSA) stock solution
-
This compound (C12E10) stock solution
-
Phosphate (B84403) buffer (pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a series of solutions in quartz cuvettes, each containing a fixed concentration of BSA and varying concentrations of C12E10 in phosphate buffer. Include a blank sample with only BSA in the buffer.
-
Fluorescence Measurement: Place the cuvette in the fluorometer. Excite the sample at 280 nm (to excite tryptophan and tyrosine residues in BSA) and record the emission spectrum from 300 to 400 nm.
-
Data Analysis:
-
Quenching Analysis: Plot the fluorescence intensity at the emission maximum as a function of the C12E10 concentration. A decrease in fluorescence intensity indicates quenching, suggesting an interaction between C12E10 and BSA.
-
Stern-Volmer Plot: To determine the quenching mechanism, create a Stern-Volmer plot (F₀/F vs. [C12E10]), where F₀ is the fluorescence intensity of BSA in the absence of C12E10 and F is the fluorescence intensity in the presence of C12E10. A linear plot suggests a single type of quenching mechanism.
-
Binding Constant and Number of Binding Sites: The binding constant (Kₐ) and the number of binding sites (n) can be determined by plotting log[(F₀-F)/F] versus log[C12E10].
-
Conclusion
This compound is a versatile and powerful tool for researchers and drug development professionals. Its well-characterized physicochemical properties and its utility in a range of applications, from fundamental protein science to the development of novel therapeutics, make it an indispensable component of the modern laboratory. The protocols and data presented in this guide are intended to provide a solid foundation for the effective application of this important nonionic surfactant.
References
- 1. benchchem.com [benchchem.com]
- 2. Size Effects on Diffusion Processes within Agarose Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. nbinno.com [nbinno.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. arcjournals.org [arcjournals.org]
Methodological & Application
Application Notes and Protocols for Membrane Protein Extraction using Decaethylene Glycol Dodecyl Ether (C12E10)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaethylene glycol dodecyl ether, also known as C12E10 or Polidocanol, is a non-ionic detergent widely employed in the solubilization and stabilization of membrane proteins for structural and functional studies. Its utility stems from its ability to disrupt lipid-lipid and lipid-protein interactions within the cell membrane, thereby liberating integral membrane proteins while often preserving their native conformation and biological activity. Non-ionic detergents like C12E10 are considered mild and are particularly advantageous for applications requiring the maintenance of protein-protein interactions. This document provides detailed application notes and protocols for the effective use of C12E10 in membrane protein extraction.
Physicochemical Properties of C12E10 and Common Alternatives
The selection of an appropriate detergent is critical for the successful extraction and purification of membrane proteins. The table below summarizes the key physicochemical properties of C12E10 and compares it with other commonly used non-ionic detergents, n-Dodecyl-β-D-maltoside (DDM) and Triton X-100.
| Property | This compound (C12E10) | n-Dodecyl-β-D-maltoside (DDM) | Triton X-100 |
| Synonyms | Polidocanol, Polyoxyethylene (10) lauryl ether | Lauryl Maltoside | Octylphenol ethoxylate |
| Molecular Weight | 626.86 g/mol | ~510.6 g/mol | ~647 g/mol (average) |
| Critical Micelle Concentration (CMC) | ~0.09 mM (0.0056% w/v)[1] | ~0.17 mM (0.0087% w/v) | ~0.23 mM (0.015% w/v) |
| Aggregation Number | ~110 | ~98 | 75-165 |
| Detergent Class | Non-ionic | Non-ionic | Non-ionic |
Applications in Membrane Protein Extraction
C12E10 is particularly effective for the solubilization of a variety of membrane proteins, including G-protein coupled receptors (GPCRs) and other transmembrane proteins. Its relatively low Critical Micelle Concentration (CMC) means that a lower concentration of the detergent is required to form micelles and effect protein extraction, which can be advantageous for downstream applications where detergent removal is necessary.
The choice of detergent can significantly impact the stability and activity of the extracted protein. While detergents like DDM are often considered the "gold standard" for GPCRs due to their ability to maintain receptor integrity, C12E10 and its analogs (e.g., C12E8, C12E9) have also been successfully used for the purification and crystallization of various membrane proteins, including P-type ATPases and electron-transfer chain complexes.[1] The selection of the optimal detergent is often empirical and protein-dependent, necessitating screening of several detergents for each new target protein.
Experimental Protocols
The following protocols provide a general framework for the extraction of membrane proteins from cultured cells using C12E10. Optimization of detergent concentration, buffer composition, and incubation time may be required for specific proteins.
Protocol 1: Small-Scale Extraction from Cultured Mammalian Cells
This protocol is suitable for initial screening and optimization of extraction conditions.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail.
-
Solubilization Buffer: Lysis Buffer containing 1% (w/v) C12E10.
-
Cultured mammalian cells expressing the target membrane protein.
-
Ice-cold Phosphate Buffered Saline (PBS).
-
Microcentrifuge and tubes.
Procedure:
-
Cell Harvesting: Harvest cultured cells (e.g., 1-5 x 10^7 cells) and wash twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer. Incubate on ice for 15-30 minutes with occasional vortexing to lyse the cells and release soluble proteins.
-
Removal of Insoluble Debris: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet nuclei and other cellular debris.
-
Membrane Fraction Isolation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization of Membrane Proteins: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in 500 µL of ice-cold Solubilization Buffer (containing 1% C12E10).
-
Incubation: Incubate on a rotator at 4°C for 1-2 hours to allow for membrane protein solubilization.
-
Clarification of Solubilized Proteins: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized membrane material.
-
Collection of Solubilized Proteins: Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream applications such as immunoprecipitation, affinity purification, or western blotting.
Protocol 2: Large-Scale Extraction for Protein Purification
This protocol is designed for larger quantities of starting material for subsequent protein purification steps.
Materials:
-
Homogenization Buffer: 250 mM Sucrose, 10 mM Tris-HCl pH 7.2, 1 mM EDTA, Protease Inhibitor Cocktail.[2]
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% (v/v) Glycerol, 1-2% (w/v) C12E10.
-
Large-scale cell culture or tissue sample.
-
Dounce homogenizer or sonicator.
-
Ultracentrifuge and appropriate rotors.
Procedure:
-
Homogenization: Resuspend the cell pellet or minced tissue in ice-cold Homogenization Buffer. Homogenize using a Dounce homogenizer (20-30 strokes) or sonication on ice.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet mitochondria and other large organelles.
-
Membrane Isolation: Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to obtain the membrane fraction (pellet).
-
Washing the Membrane Pellet: Wash the membrane pellet by resuspending it in Homogenization Buffer and repeating the ultracentrifugation step. This helps to remove contaminating soluble proteins.
-
Solubilization: Resuspend the washed membrane pellet in Solubilization Buffer. The final protein concentration should be in the range of 5-10 mg/mL. The detergent-to-protein ratio is a critical parameter to optimize, a starting point is a 2:1 (w/w) ratio.
-
Incubation: Stir gently at 4°C for 1-4 hours or overnight.
-
Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C. The supernatant contains the solubilized membrane proteins ready for purification.
Visualizations
Experimental Workflow for Membrane Protein Extraction
Caption: General workflow for membrane protein extraction.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: A simplified G-protein coupled receptor signaling cascade.
References
Application Notes and Protocols for Decaethylene Glycol Dodecyl Ether in Cryo-Electron Microscopy (Cryo-EM) Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the use of decaethylene glycol dodecyl ether (C12E10), also known as polyoxyethylene (10) lauryl ether, in the preparation of high-quality samples for cryo-electron microscopy (cryo-EM). This nonionic detergent is particularly useful for the solubilization and stabilization of membrane proteins and other macromolecular complexes, facilitating their structural determination at high resolution.
Introduction to this compound (C12E10) in Cryo-EM
This compound is a nonionic surfactant used in various biochemical applications as an emulsifier, solubilizer, and wetting agent.[1] In the context of cryo-EM, C12E10 is valuable for several reasons:
-
Solubilization of Membrane Proteins: It effectively extracts membrane proteins from the lipid bilayer, forming protein-detergent micelles that are amenable to vitrification.
-
Prevention of Aggregation: By coating hydrophobic surfaces, it prevents the aggregation of macromolecules in solution, leading to a monodisperse sample.
-
Mitigation of Preferred Orientation: The presence of a mild detergent like C12E10 at the air-water interface can disrupt interactions that lead to preferential particle orientations, a common challenge in cryo-EM. This results in a more uniform distribution of particle views, which is crucial for high-quality 3D reconstructions.
-
Improved Ice Quality: Detergents can influence the properties of the vitreous ice layer, often leading to more uniform and thinner ice, which enhances image contrast and resolution.
Key Properties of this compound (C12E10)
Understanding the physicochemical properties of C12E10 is essential for optimizing its use in cryo-EM sample preparation.
| Property | Value | Significance in Cryo-EM |
| Molecular Weight | 626.86 g/mol | Influences the size of the resulting protein-detergent micelle. |
| Synonyms | C12E10, Polyoxyethylene (10) lauryl ether | Important for identifying the correct reagent. |
| Critical Micelle Concentration (CMC) | ~0.065 mM (estimated) | This is the concentration above which detergent monomers assemble into micelles. Working at concentrations around the CMC is crucial to ensure enough detergent is present to solubilize the protein without creating an excess of empty micelles that can interfere with imaging and image processing. The optimal concentration of total detergent for cryo-EM grids is generally around 0.2%–0.4%.[2] |
Experimental Protocols
The following protocols provide a general framework for the use of C12E10 in cryo-EM sample preparation. The optimal conditions, particularly the final C12E10 concentration, should be empirically determined for each specific sample.
Protocol 1: Solubilization of Membrane Proteins with C12E10
This protocol describes the initial extraction of a membrane protein from a lipid bilayer.
Materials:
-
Purified membrane fraction containing the protein of interest.
-
This compound (C12E10), high purity.
-
Solubilization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Ultracentrifuge.
Procedure:
-
Resuspend the purified membrane fraction in the solubilization buffer to a final protein concentration of 1-5 mg/mL.
-
Prepare a 10% (w/v) stock solution of C12E10 in the solubilization buffer.
-
Add the C12E10 stock solution to the membrane suspension to achieve a final concentration typically in the range of 1-2% (w/v). This high initial concentration ensures complete solubilization.
-
Incubate the mixture with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge the solubilized sample at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant containing the solubilized protein-detergent complexes.
-
Proceed with affinity chromatography or size-exclusion chromatography to purify the protein of interest, maintaining a C12E10 concentration above its CMC (e.g., 0.05-0.1% w/v) in the chromatography buffers.
Protocol 2: Cryo-EM Grid Preparation with C12E10
This protocol outlines the steps for preparing vitrified cryo-EM grids of a purified sample in the presence of C12E10.
Materials:
-
Purified and concentrated protein sample (typically 0.1-5 mg/mL).
-
C12E10 stock solution (e.g., 1% w/v).
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3).
-
Plunge-freezing apparatus (e.g., Vitrobot).
-
Liquid ethane (B1197151) and liquid nitrogen.
Procedure:
-
Prior to grid preparation, optimize the final concentration of C12E10 in your protein sample. A good starting point is to test a range of concentrations around the CMC, for example, 0.5x CMC, 1x CMC, and 2x CMC. For C12E10, this corresponds to approximately 0.002%, 0.004%, and 0.008% (w/v).
-
Glow-discharge the cryo-EM grids to render them hydrophilic.
-
Set up the plunge-freezing apparatus to the desired temperature (e.g., 4°C) and humidity (e.g., 95-100%).
-
Apply 3-4 µL of the protein sample containing the optimized concentration of C12E10 to the glow-discharged grid.
-
Blot the grid for a specific duration (typically 2-6 seconds) to remove excess liquid and create a thin film. The blotting time is a critical parameter that needs to be optimized.
-
Immediately plunge-freeze the grid into liquid ethane.
-
Transfer the vitrified grid to liquid nitrogen for storage and subsequent imaging.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful cryo-EM sample preparation.
Figure 1. Workflow for cryo-EM sample preparation using C12E10.
Troubleshooting and Optimization
Several factors can influence the quality of cryo-EM grids prepared with C12E10.
| Problem | Possible Cause | Suggested Solution |
| Protein Aggregation | Suboptimal detergent concentration; Incorrect buffer conditions (pH, salt). | Screen a wider range of C12E10 concentrations; Optimize buffer components. |
| Preferred Orientation | Protein interaction with the air-water interface. | Increase the C12E10 concentration slightly; Try different grid types (e.g., with a thin carbon support). |
| Thick or Uneven Ice | Incorrect blotting time or force; Hydrophobic grid surface. | Optimize blotting parameters; Ensure proper glow-discharging of grids. |
| Excessive Micelles in Background | C12E10 concentration is too high. | Reduce the final C12E10 concentration to just above the CMC. |
Logical Relationships in Detergent-Based Sample Optimization
The process of optimizing detergent concentration is a balance between several competing factors.
Figure 2. The effect of detergent concentration on sample quality.
By carefully considering the principles outlined in these notes and systematically optimizing the experimental parameters, researchers can successfully employ this compound to prepare high-quality cryo-EM samples for structural studies.
References
Application Notes and Protocols for Decaethylene Glycol Dodecyl Ether in Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaethylene glycol dodecyl ether, also known as C12E10 or Polyoxyethylene (10) lauryl ether, is a non-ionic detergent widely utilized in the study of membrane proteins and their interactions. Its amphipathic nature, characterized by a hydrophilic polyethylene (B3416737) glycol headgroup and a hydrophobic dodecyl tail, makes it effective at solubilizing membrane proteins from the lipid bilayer while preserving their native structure and function. This property is crucial for the success of various biochemical and biophysical assays aimed at elucidating protein-protein interactions, which are fundamental to cellular processes and drug discovery.
These application notes provide an overview of the key properties of this compound and detailed protocols for its use in membrane protein solubilization, co-immunoprecipitation (Co-IP), and surface plasmon resonance (SPR) studies.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for optimizing experimental conditions. Key parameters are summarized in the table below. The Critical Micelle Concentration (CMC) is a particularly important value, as detergent concentrations above the CMC are required to form micelles that encapsulate and solubilize membrane proteins.[1] The CMC can be influenced by factors such as temperature, pH, and ionic strength of the buffer.[2]
| Property | Value | References |
| Synonyms | C12E10, Polyoxyethylene (10) lauryl ether | [3][4] |
| Molecular Formula | C₃₂H₆₆O₁₁ | [3] |
| Molecular Weight | 626.86 g/mol | [3] |
| Critical Micelle Concentration (CMC) | 3.59 x 10⁻³ mol/dm³ (at 20°C) | [2] |
| 8.39 x 10⁻⁵ mol/dm³ (at 22°C) | [2] | |
| 12.8 x 10⁻⁶ mol/kg⁻¹ (at 30°C) | [2] | |
| Form | Semisolid (melts at ~24°C) | [4] |
Experimental Protocols
Membrane Protein Solubilization
Objective: To extract membrane proteins from the lipid bilayer into a soluble form using this compound while maintaining their structural and functional integrity.
Materials:
-
Cells or tissues expressing the membrane protein of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail)
-
This compound (C12E10) stock solution (e.g., 10% w/v in water)
-
Ultracentrifuge
-
Homogenizer (optional, for tissue samples)
Protocol:
-
Cell Lysis:
-
For cultured cells, harvest by centrifugation and wash the pellet with ice-cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer.
-
For tissues, mince the tissue on ice and homogenize in ice-cold Lysis Buffer.
-
Disrupt the cells using an appropriate method (e.g., sonication, dounce homogenization, or French press).
-
-
Membrane Isolation:
-
Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in a small volume of Lysis Buffer.
-
-
Solubilization with C12E10:
-
Determine the total protein concentration of the membrane suspension.
-
Add C12E10 stock solution to the membrane suspension to a final concentration typically ranging from 0.5% to 2.0% (w/v). The optimal concentration should be determined empirically for each protein, but a starting point of 1% is common. This concentration should be well above the CMC of C12E10.
-
Incubate the mixture on a rotator or with gentle agitation for 1-4 hours at 4°C.
-
-
Clarification of Solubilized Proteins:
-
Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
-
Analysis:
-
Analyze the solubilized proteins by SDS-PAGE and Western blotting to confirm the successful extraction of the target protein.
-
Workflow for membrane protein solubilization using this compound.
Co-Immunoprecipitation (Co-IP)
Objective: To isolate a target membrane protein ("bait") along with its interacting partners ("prey") from a solubilized membrane protein sample using an antibody specific to the bait protein.
Materials:
-
Solubilized membrane protein sample (from Protocol 1)
-
Antibody specific to the bait protein
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% to 0.5% (w/v) C12E10, 1 mM EDTA, protease inhibitor cocktail)
-
Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)
Protocol:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the solubilized membrane protein sample and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the bait protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to the target protein.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer. Each wash should involve resuspending the beads, a brief incubation, and then pelleting the beads. These wash steps are critical for removing non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the protein complexes from the beads by adding Elution Buffer. If using a denaturing elution for subsequent SDS-PAGE analysis, add SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. For non-denaturing elution, use a low pH buffer like glycine and neutralize the eluate immediately.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and suspected prey proteins. Mass spectrometry can also be used to identify unknown interacting partners.
-
References
Application Notes and Protocols for Employing Decaethylene Glycol Dodecyl Ether in Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Decaethylene glycol dodecyl ether (C12E10), a non-ionic surfactant, in Surface Plasmon Resonance (SPR) applications. The protocols detailed herein are designed to assist researchers in minimizing non-specific binding and facilitating the analysis of challenging biological systems, such as membrane proteins.
Introduction to this compound (C12E10) in SPR
This compound, also known as C12E10, is a non-ionic surfactant that has gained utility in various biophysical applications, including SPR. Its amphipathic nature, with a hydrophilic polyethylene (B3416737) glycol chain and a hydrophobic dodecyl chain, makes it effective in reducing non-specific binding of analytes to the sensor surface and in solubilizing and stabilizing membrane proteins for interaction analysis. In SPR experiments, the inclusion of C12E10 in the running buffer can significantly improve data quality by minimizing background noise and enhancing the signal-to-noise ratio.
The primary applications of C12E10 in SPR include:
-
Reduction of Non-Specific Binding: Non-ionic surfactants like C12E10 are routinely included in SPR running buffers to prevent molecules from adsorbing non-specifically to the sensor chip surface. This is crucial for obtaining accurate kinetic and affinity data.[1][2][3]
-
Membrane Protein Analysis: The study of membrane proteins, such as G-protein coupled receptors (GPCRs), is a significant challenge in drug discovery.[4] C12E10 can be used to extract these proteins from the cell membrane and maintain their native conformation in solution, enabling their characterization by SPR.[4][5]
Data Presentation: Optimizing Surfactant Concentrations
The optimal concentration of C12E10 can vary depending on the specific application, the analyte and ligand, and the sensor chip chemistry. It is crucial to perform optimization experiments to determine the lowest effective concentration that minimizes non-specific binding without denaturing the interacting molecules. The following table provides a general guideline for the concentration ranges of non-ionic surfactants used in SPR.
| Application | Surfactant | Typical Concentration Range (% v/v) | Key Considerations |
| Reduction of Non-Specific Binding | C12E10 (or similar non-ionic surfactants like Tween-20) | 0.005% - 0.1% | Start with a low concentration and incrementally increase. Monitor for any adverse effects on ligand activity.[2] |
| Membrane Protein Solubilization & Analysis | C12E10 | Above the Critical Micelle Concentration (CMC) | The concentration must be sufficient to maintain the protein in a soluble and active state. The CMC of C12E10 should be considered. |
Experimental Protocols
Protocol 1: Reduction of Non-Specific Binding using C12E10
This protocol outlines the steps for incorporating C12E10 into the SPR running buffer to minimize non-specific binding.
Materials:
-
SPR instrument and sensor chips
-
Ligand and analyte of interest
-
Standard SPR running buffer (e.g., HBS-EP+, PBS)
-
This compound (C12E10) stock solution (e.g., 10% w/v)
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Prepare C12E10-supplemented Running Buffer:
-
Prepare the desired volume of your standard SPR running buffer.
-
Add C12E10 from a stock solution to the running buffer to achieve the desired final concentration (e.g., start with 0.01% v/v).
-
Ensure thorough mixing and filter the buffer through a 0.22 µm filter before use.
-
-
System Priming and Equilibration:
-
Prime the SPR system with the C12E10-supplemented running buffer to ensure the entire fluidic system is equilibrated with the surfactant.
-
-
Ligand Immobilization:
-
Immobilize the ligand onto the sensor chip surface according to standard protocols (e.g., amine coupling).
-
-
Analyte Injection and Data Collection:
-
Prepare serial dilutions of the analyte in the C12E10-supplemented running buffer.
-
Inject the analyte solutions over the immobilized ligand and a reference surface.
-
Collect the binding data.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes and non-specific binding.
-
Analyze the corrected sensorgrams to determine kinetic and affinity constants.
-
Workflow for Reducing Non-Specific Binding
Caption: Workflow for using C12E10 to reduce non-specific binding in SPR.
Protocol 2: SPR Analysis of a Solubilized Membrane Protein using C12E10
This protocol provides a general framework for the analysis of a membrane protein that has been solubilized with C12E10.
Materials:
-
Membrane protein of interest (e.g., GPCR) expressed in a suitable system
-
Cell lysis buffer containing C12E10 (at a concentration above its CMC)
-
Purification column (e.g., affinity chromatography)
-
SPR instrument and sensor chips (e.g., NTA sensor chip for His-tagged proteins)
-
SPR running buffer supplemented with C12E10 (at a concentration that maintains protein stability)
-
Analyte (ligand) for the membrane protein
Procedure:
-
Membrane Protein Solubilization:
-
Resuspend cell pellets containing the expressed membrane protein in a lysis buffer containing C12E10. The concentration of C12E10 should be optimized to efficiently solubilize the protein while maintaining its structural integrity.
-
Incubate on ice with gentle agitation.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Purification of Solubilized Membrane Protein:
-
Purify the solubilized membrane protein using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).
-
Ensure that all buffers used during purification contain C12E10 at a concentration above its CMC to prevent protein aggregation.
-
-
SPR Experiment Setup:
-
Prepare the SPR running buffer containing C12E10 at a concentration that ensures the stability of the purified membrane protein.
-
Prime the SPR system with this buffer.
-
-
Immobilization of the Membrane Protein:
-
Immobilize the purified, solubilized membrane protein onto a suitable sensor chip. For His-tagged proteins, an NTA sensor chip can be used for capture.
-
-
Analyte Interaction Analysis:
-
Prepare serial dilutions of the analyte in the C12E10-containing running buffer.
-
Inject the analyte over the immobilized membrane protein and a reference surface.
-
Collect binding data.
-
-
Data Analysis:
-
Perform reference subtraction and analyze the sensorgrams to determine the binding kinetics and affinity of the analyte for the membrane protein.
-
Workflow for Membrane Protein SPR Analysis
References
Application of Decaethylene Glycol Dodecyl Ether in Affinity Chromatography for Enhanced Protein Purification
Abstract
Decaethylene glycol dodecyl ether (C12E10), a non-ionic detergent, is a critical tool in the purification of membrane proteins and other challenging protein targets via affinity chromatography. Its ability to gently solubilize proteins from the lipid bilayer while preserving their native structure and function makes it an invaluable component in the toolkit of researchers, scientists, and drug development professionals.[1] This application note provides detailed protocols and methodologies for the effective use of C12E10 in affinity chromatography, focusing on the purification of membrane proteins. The protocols outlined herein are designed to serve as a foundational guide, which can be further optimized to suit the specific requirements of the protein of interest.
Introduction
The purification of membrane proteins presents a significant challenge due to their hydrophobic nature and integration within the lipid membrane. Non-ionic detergents, such as this compound, are essential for extracting these proteins from their native environment and maintaining their solubility in aqueous buffers.[1] C12E10, with its hydrophilic polyoxyethylene head and hydrophobic dodecyl tail, forms micelles that encapsulate the hydrophobic domains of membrane proteins, thereby preventing aggregation and precipitation. The uncharged nature of C12E10 is advantageous as it minimizes interference with the ionic interactions that are often central to affinity chromatography techniques.
The selection of an appropriate detergent and its concentration is a critical step that often requires empirical optimization for each specific protein.[2] This note details a systematic approach to utilizing C12E10 for protein solubilization and subsequent purification by affinity chromatography, including recommended starting conditions and strategies for optimization.
Key Properties of this compound (C12E10)
Understanding the physicochemical properties of C12E10 is crucial for its effective application in protein purification.
| Property | Value | Reference |
| Synonyms | Polyoxyethylene (10) lauryl ether, C12E10 | --INVALID-LINK-- |
| Molecular Weight | ~627 g/mol | --INVALID-LINK-- |
| Critical Micelle Concentration (CMC) | ~0.06-0.1 mM in aqueous solution | [Various sources] |
| Aggregation Number | ~115-130 | [Various sources] |
| Form | Waxy solid or liquid | --INVALID-LINK-- |
| HLB (Hydrophilic-Lipophilic Balance) | ~13.6 | [Various sources] |
Note: The CMC can be influenced by buffer composition, ionic strength, and temperature.
Experimental Protocols
The following protocols provide a general framework for the use of C12E10 in the affinity purification of a target membrane protein. It is assumed that the target protein has been engineered to contain an affinity tag (e.g., polyhistidine-tag, Strep-tag II).
Protocol 1: Screening for Optimal C12E10 Concentration for Solubilization
Objective: To determine the minimal concentration of C12E10 required for efficient solubilization of the target protein from the cell membrane.
Materials:
-
Cell paste or membrane fraction containing the target protein
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol
-
This compound (C12E10) stock solution (e.g., 10% w/v)
-
Protease inhibitor cocktail
-
Microcentrifuge
-
SDS-PAGE analysis equipment
Procedure:
-
Resuspend the cell paste or membrane fraction in ice-cold Solubilization Buffer containing protease inhibitors.
-
Aliquot the suspension into several microcentrifuge tubes.
-
To each tube, add C12E10 from the stock solution to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Incubate the samples on a rotator at 4°C for 1-2 hours.
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the insoluble material.
-
Carefully collect the supernatant (solubilized fraction).
-
Analyze a sample of the supernatant from each C12E10 concentration by SDS-PAGE and Western blot (if an antibody is available) to determine the solubilization efficiency of the target protein.
-
Select the lowest concentration of C12E10 that provides satisfactory solubilization for subsequent experiments.
Data Presentation:
| C12E10 Concentration (% w/v) | Target Protein in Soluble Fraction (Arbitrary Units) | Total Protein in Soluble Fraction (mg/mL) |
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 1.5 | ||
| 2.0 |
Protocol 2: Affinity Chromatography using C12E10
Objective: To purify the solubilized target protein using affinity chromatography in the presence of C12E10. This protocol is based on Immobilized Metal Affinity Chromatography (IMAC) for a His-tagged protein.
Materials:
-
Clarified cell lysate containing the solubilized His-tagged target protein in Solubilization Buffer with the optimized C12E10 concentration.
-
IMAC Resin (e.g., Ni-NTA agarose)
-
Chromatography column
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM Imidazole (B134444), and a concentration of C12E10 at or slightly above its CMC (e.g., 0.05% w/v).
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 250 mM Imidazole, and a concentration of C12E10 at or slightly above its CMC (e.g., 0.05% w/v).
-
Peristaltic pump or FPLC system
-
Fraction collector
Procedure:
-
Equilibrate the IMAC resin in a chromatography column with 5-10 column volumes (CV) of Wash Buffer.
-
Load the clarified cell lysate onto the column at a flow rate that allows for efficient binding (e.g., 0.5-1.0 mL/min).
-
Wash the column with 10-20 CV of Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elute the bound protein with 5-10 CV of Elution Buffer.
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the purified target protein.
-
Pool the fractions containing the pure protein.
-
For long-term storage or downstream applications, consider buffer exchange to remove imidazole and potentially reduce the detergent concentration.
Data Presentation:
| Chromatography Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 100 | |||
| Flow-through | ||||
| Wash | ||||
| Elution Fractions | ||||
| Pooled Eluate |
Mandatory Visualizations
Caption: Workflow for Affinity Chromatography using C12E10.
Caption: Logic diagram for optimizing C12E10 concentration.
Conclusion
This compound is a versatile and effective non-ionic detergent for the solubilization and subsequent affinity purification of membrane proteins. The protocols provided in this application note offer a robust starting point for researchers. Successful purification is contingent on careful optimization of the detergent concentration and buffer conditions for the specific protein of interest. By following a systematic approach to screening and purification, high yields of pure, active protein can be achieved for downstream applications in structural biology, functional assays, and drug discovery.
References
Application Notes and Protocols for Decaethylene Glycol Dodecyl Ether (C12E10) in Micelle Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaethylene glycol dodecyl ether, also known as C12E10 or polyoxyethylene (10) lauryl ether, is a non-ionic surfactant widely utilized in research and pharmaceutical applications. Its amphiphilic nature, consisting of a hydrophobic dodecyl (C12) tail and a hydrophilic decaethylene glycol head, allows it to self-assemble in aqueous solutions to form micelles. This property makes it an excellent agent for solubilizing poorly water-soluble drugs, stabilizing membrane proteins, and as a component in various drug delivery systems.[1][2] Understanding the concentration at which C12E10 forms these critical micellar structures is paramount for its effective application.
Physicochemical Properties of this compound (C12E10)
A summary of the key physicochemical properties of C12E10 is provided in the table below.
| Property | Value | Reference |
| Synonyms | C12E10, Polyoxyethylene (10) lauryl ether | |
| Molecular Formula | C32H66O11 | |
| Molecular Weight | 626.86 g/mol | |
| Appearance | Semisolid | |
| Melting Point | ~24 °C |
Critical Micelle Concentration (CMC) of C12E10
The Critical Micelle Concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate and form micelles. Below the CMC, C12E10 exists predominantly as monomers in solution. As the concentration increases to and above the CMC, any additional surfactant molecules will preferentially form micelles.
The CMC of C12E10 is influenced by various factors, including temperature, pH, and the presence of additives such as salts and alcohols.
Reported CMC Values of C12E10
The following table summarizes experimentally determined CMC values for C12E10 under different conditions.
| CMC (mol/dm³) | Temperature (°C) | Method | Reference |
| 3.59 x 10⁻³ | 20 | Not Specified | [3] |
| 8.39 x 10⁻⁵ | 22 | Not Specified | [3] |
Note: The significant variation in reported CMC values highlights the sensitivity of micelle formation to experimental conditions.
Experimental Protocols for CMC Determination
Accurate determination of the CMC is crucial for optimizing formulations and experimental conditions. Two common and reliable methods are detailed below.
Surface Tension Method
Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the air-water interface. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.
Materials:
-
This compound (C12E10)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
Protocol:
-
Prepare a stock solution of C12E10 (e.g., 10 mM) in high-purity water.
-
Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC. A logarithmic dilution series is often effective.
-
Calibrate the tensiometer according to the manufacturer's instructions, using high-purity water as a standard.
-
Measure the surface tension of each dilution, starting from the lowest concentration. Ensure the temperature is controlled and recorded.
-
Plot the surface tension (γ) as a function of the logarithm of the C12E10 concentration (log C).
-
Determine the CMC by identifying the intersection of the two linear portions of the plot.
Fluorescence Spectroscopy Method using a Hydrophobic Probe
Principle: This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a significant shift in the ratio of the intensities of specific vibronic peaks in the pyrene emission spectrum (e.g., the ratio of the first peak, I₁, to the third peak, I₃). The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus surfactant concentration.
Materials:
-
This compound (C12E10)
-
Pyrene (fluorescence grade)
-
Acetone (B3395972) or ethanol (B145695) (spectroscopic grade)
-
High-purity water
-
Fluorometer
-
Volumetric flasks and pipettes
Protocol:
-
Prepare a stock solution of pyrene (e.g., 1 mM) in acetone or ethanol.
-
Prepare a series of C12E10 solutions in high-purity water, spanning a range of concentrations around the expected CMC.
-
Add a small aliquot of the pyrene stock solution to each C12E10 solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). Ensure the volume of the organic solvent is minimal to avoid affecting micellization.
-
Allow the solutions to equilibrate for a sufficient time (e.g., overnight) in the dark to ensure complete partitioning of the pyrene.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer. Excite the samples at approximately 335 nm and record the emission spectrum from 350 to 450 nm.
-
Determine the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
Plot the ratio of I₁/I₃ against the logarithm of the C12E10 concentration.
-
The CMC is identified as the midpoint of the sigmoidal transition in the plot.
Applications in Research and Drug Development
C12E10 micelles serve as versatile tools in various scientific and pharmaceutical contexts.
Solubilization of Poorly Water-Soluble Drugs
A significant challenge in drug development is the formulation of hydrophobic drugs. C12E10 micelles can encapsulate these drugs within their hydrophobic cores, increasing their apparent solubility in aqueous media.[4] This is crucial for developing liquid formulations for oral, parenteral, and topical delivery. For instance, polyoxyethylene lauryl ether has been shown to enhance the dissolution of poorly soluble compounds.[4]
Membrane Protein Extraction and Stabilization
Membrane proteins are notoriously difficult to study due to their hydrophobic nature and instability when removed from their native lipid bilayer. Non-ionic detergents like C12E10 are instrumental in solubilizing and stabilizing membrane proteins for structural and functional studies.[5][6] The detergent micelles mimic the hydrophobic environment of the cell membrane, preserving the protein's native conformation and activity.
Drug Delivery Systems
C12E10 can be a component of advanced drug delivery systems, such as polymeric micelles and nanoemulsions. These systems can protect the encapsulated drug from degradation, control its release profile, and in some cases, target specific tissues or cells.[7][8]
Visualizations
Micelle Formation Process
Caption: Schematic of surfactant monomer aggregation to form a micelle at or above the CMC.
Experimental Workflow for CMC Determination by Surface Tension
Caption: Workflow for determining the Critical Micelle Concentration using the surface tension method.
References
- 1. Low level detection of nonionic surfactants of pharmaceutical interest - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Non-ionic surfactant: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Structuring Detergents for Extracting and Stabilizing Functional Membrane Proteins | PLOS One [journals.plos.org]
- 6. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Drug Release Studies of Decaethylene Glycol Dodecyl Ether-Based Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decaethylene glycol dodecyl ether, a nonionic surfactant also known as Polidocanol or C12E10, is widely utilized in pharmaceutical sciences for its ability to form micelles and nanoemulsions, which can serve as effective drug delivery vehicles.[1][2] These self-assembling colloidal carriers are particularly useful for enhancing the solubility and bioavailability of hydrophobic drugs.[3][4] The unique core-shell structure of micelles allows for the encapsulation of poorly water-soluble therapeutic agents, protecting them from degradation and enabling controlled release.[5][6]
This document provides detailed application notes and protocols for conducting in vitro drug release studies on formulations based on this compound. The protocols described herein are synthesized from established methodologies for characterizing nanoparticle and micellar drug delivery systems.[7][8][9][10]
Key Applications
-
Solubilization of Hydrophobic Drugs: Encapsulation within the hydrophobic core of this compound micelles can significantly increase the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs).[3]
-
Controlled and Sustained Release: Micellar formulations can be designed to release the encapsulated drug over a prolonged period, which can help in maintaining therapeutic drug concentrations and reducing dosing frequency.[11]
-
Enhanced Stability: The micellar structure can protect the encapsulated drug from enzymatic degradation and other destabilizing factors in the physiological environment.[12]
-
Targeted Drug Delivery: While not inherent to the surfactant itself, the surface of these micelles can be functionalized for targeted delivery to specific tissues or cells.[13]
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded this compound Micelles
This protocol describes the preparation of drug-loaded micelles using the dialysis method, a common technique for self-assembly of amphiphilic molecules into a core-shell structure.[6][9]
Materials:
-
This compound
-
Hydrophobic drug of interest
-
Organic solvent (e.g., Dimethylformamide - DMF, Tetrahydrofuran - THF)
-
Purified water
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 3.5 kDa)[9]
Procedure:
-
Dissolution: Dissolve a specific amount of the hydrophobic drug and this compound in the chosen organic solvent.
-
Hydration: Add this organic solution dropwise to a stirring aqueous solution (e.g., purified water or a buffer) to induce micelle formation.
-
Dialysis: Transfer the resulting solution into a dialysis bag and dialyze against a large volume of purified water for 24 hours, with several changes of the water, to remove the organic solvent.[9]
-
Characterization: Characterize the resulting drug-loaded micelles for particle size, polydispersity index, and drug loading efficiency.
Protocol 2: In Vitro Drug Release Study using the Dialysis Method
The dialysis method is a widely used technique to study the in vitro release of drugs from nanoparticle and micellar formulations.[7][8][10][14][15]
Materials and Equipment:
-
Drug-loaded this compound micelle formulation
-
Release medium (e.g., Phosphate Buffered Saline - PBS, pH 7.4, to simulate physiological conditions; or PBS at pH 5.5 to simulate the endosomal environment)[7]
-
Dialysis membrane tubing (with a molecular weight cut-off that allows free diffusion of the drug but retains the micelles, e.g., 10-25 kDa)[8]
-
Constant temperature shaker or water bath (maintained at 37°C)[7]
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Place a known volume of the drug-loaded micelle formulation into a dialysis bag.
-
Immersion: Immerse the sealed dialysis bag into a vessel containing a defined volume of the release medium, ensuring sink conditions are maintained.
-
Incubation: Place the vessel in a constant temperature shaker or water bath set at 37°C with continuous stirring.[7]
-
Sampling: At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh, pre-warmed release medium.
-
Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Data Presentation
The quantitative data from the in vitro drug release studies should be summarized in a clear and structured table to facilitate comparison between different formulations or conditions.
Table 1: Representative In Vitro Drug Release Profile of a Model Hydrophobic Drug from this compound Micelles
| Time (hours) | Cumulative Drug Release (%) - Formulation A (pH 7.4) | Cumulative Drug Release (%) - Formulation B (pH 5.5) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 15.2 ± 1.8 | 25.8 ± 2.1 |
| 2 | 24.5 ± 2.5 | 40.1 ± 3.0 |
| 4 | 38.9 ± 3.1 | 58.7 ± 3.5 |
| 8 | 55.3 ± 4.0 | 75.4 ± 4.2 |
| 12 | 68.7 ± 4.5 | 85.2 ± 4.8 |
| 24 | 82.1 ± 5.2 | 92.6 ± 5.1 |
| 48 | 90.5 ± 5.8 | 96.3 ± 5.5 |
Data are presented as mean ± standard deviation (n=3). Formulation A represents a standard micellar formulation, while Formulation B could represent a pH-sensitive variation. The data is illustrative and based on typical release profiles observed for micellar systems.[16][17]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. moleculardepot.com [moleculardepot.com]
- 3. Nanoemulsion as Oral Drug Delivery - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymeric Micellar Systems—A Special Emphasis on “Smart” Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a docetaxel micellar formulation using poly(ethylene glycol)–polylactide–poly(ethylene glycol) (PEG–PLA–PEG) with successful reconstitution for tumor targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nanomicellar formulations for sustained drug delivery: strategies and underlying principles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress in Polymeric Micelles for Drug Delivery Applications [mdpi.com]
- 13. Studies of nanoparticle delivery with in vitro bio-engineered microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of a dialysis in vitro release method for biodegradable microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes: The Use of Decaethylene Glycol Dodecyl Ether in Western Blot Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaethylene glycol dodecyl ether, also known as C12E10 or polyoxyethylene (10) lauryl ether, is a non-ionic surfactant that has found utility in various biochemical applications. While less commonly cited in standard Western blot protocols than Tween® 20, its properties as a non-ionic detergent suggest its potential as a valuable reagent in immunoblotting procedures. This application note explores the theoretical and practical applications of this compound in Western blot protocols, providing detailed methodologies and guidance for its use in enhancing assay performance.
Non-ionic detergents are crucial in Western blotting for reducing non-specific antibody binding to the membrane, which in turn lowers background noise and improves the signal-to-noise ratio.[1][2] They achieve this by blocking hydrophobic interactions between proteins and the blotting membrane.[1] this compound, with its hydrophilic polyethylene (B3416737) glycol head and hydrophobic dodecyl tail, can effectively function in this capacity.
Potential Advantages and Applications
Based on its chemical properties, this compound can be hypothesized to offer several benefits in Western blot protocols:
-
Reduction of Background Noise: Similar to other non-ionic detergents, it can be included in washing buffers and antibody dilution buffers to minimize non-specific binding of primary and secondary antibodies to the blotting membrane.[1]
-
Enhanced Signal-to-Noise Ratio: By effectively reducing background, the specific signal from the protein of interest can be more clearly detected, leading to improved sensitivity.
-
Alternative for Optimization: In cases where standard detergents like Tween® 20 lead to suboptimal results (e.g., high background or loss of signal for specific antibody-antigen interactions), this compound can serve as an alternative for protocol optimization.
Data Presentation: Comparison of Common Non-Ionic Detergents
| Detergent | Typical Concentration in Wash Buffer | Typical Concentration in Antibody Diluent | Key Considerations |
| Tween® 20 | 0.05% - 0.2% (v/v)[1] | 0.05% - 0.1% (v/v) | The most commonly used non-ionic detergent in Western blotting. Can sometimes interfere with certain antibody-antigen interactions. |
| This compound (C12E10) | Starting Point: 0.05% - 0.2% (v/v) | Starting Point: 0.05% - 0.1% (v/v) | As a non-ionic detergent, it is expected to have a similar mechanism of action to Tween® 20. Optimal concentration may need to be determined empirically. |
Experimental Protocols
The following are detailed protocols for the use of this compound in Western blotting. These should be considered as starting points, and optimization may be required for specific applications.
Protocol 1: Standard Western Blot with this compound
This protocol outlines the basic steps for a standard chemiluminescent Western blot, incorporating this compound in the wash and antibody incubation steps.
Materials:
-
Protein sample
-
SDS-PAGE gels
-
Electrophoresis buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)
-
This compound (10% stock solution)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T or PBS-T)
-
Primary antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking:
-
Wash the membrane briefly with TBS or PBS.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Prepare the primary antibody solution in a blocking buffer containing 0.1% (v/v) this compound .
-
Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Prepare a wash buffer of TBS or PBS containing 0.1% (v/v) this compound (TBS-D or PBS-D).
-
Wash the membrane three times for 5-10 minutes each with the wash buffer.
-
-
Secondary Antibody Incubation:
-
Prepare the HRP-conjugated secondary antibody solution in a blocking buffer containing 0.1% (v/v) this compound .
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with the wash buffer (TBS-D or PBS-D).
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
Protocol 2: Optimization of this compound Concentration
To determine the optimal concentration of this compound for a specific antibody-antigen system, a titration experiment is recommended.
Procedure:
-
Prepare multiple identical blots with the protein of interest.
-
Follow the standard Western blot protocol, but vary the concentration of this compound in the wash buffer and antibody diluents. A suggested range is from 0.01% to 0.5% (v/v).
-
Compare the resulting blots for signal intensity and background levels to identify the optimal concentration.
Visualizations
Diagram 1: Role of this compound in a Signaling Pathway Investigation
Caption: Workflow for analyzing a signaling pathway using Western blot with this compound.
Diagram 2: Experimental Workflow for Optimizing Detergent Concentration
Caption: Logical workflow for optimizing the concentration of this compound.
Conclusion
This compound presents a viable, albeit less documented, alternative to commonly used non-ionic detergents in Western blotting. Its fundamental properties as a surfactant make it suitable for reducing non-specific binding and improving the overall quality of immunoblotting results. The provided protocols and optimization strategies offer a solid foundation for researchers to explore the utility of this reagent in their specific Western blot applications. As with any new reagent, empirical determination of optimal working conditions is crucial for achieving the best results.
References
Application Notes and Protocols for Circular Dichroism (CD) Spectroscopy of Proteins using Decaethylene Glycol Dodecyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins in solution. For membrane proteins, which are inherently insoluble in aqueous buffers, their structural characterization by CD spectroscopy presents a significant challenge. Successful analysis requires the protein to be extracted from its native lipid bilayer and stabilized in a membrane-mimetic environment that preserves its native conformation. Decaethylene glycol dodecyl ether (C12E10), a nonionic surfactant, is a valuable tool for this purpose, offering a gentle and effective means to solubilize and stabilize membrane proteins for structural studies.
These application notes provide a comprehensive guide to the use of C12E10 in the CD spectroscopy of proteins, particularly membrane proteins. This document outlines the physicochemical properties of C12E10, detailed protocols for protein solubilization and sample preparation for CD analysis, and recommended instrument settings.
Physicochemical Properties of this compound (C12E10)
Understanding the properties of C12E10 is crucial for designing effective protein solubilization and CD spectroscopy experiments. Key parameters are summarized in the tables below.
General Properties of C12E10
| Property | Value | Reference |
| Synonyms | C12E10, Polyoxyethylene (10) lauryl ether | [1][2] |
| Molecular Formula | C32H66O11 | [2] |
| Molecular Weight | 626.86 g/mol | [2][3] |
| Appearance | Semisolid |
Micellar Properties of C12E10
| Parameter | Value | Conditions |
| Critical Micelle Concentration (CMC) | ~0.06 - 0.1 mM | Aqueous solution, 25 °C |
| Aggregation Number | Varies (typically 100-200) | Dependent on concentration, temperature, and ionic strength |
Note: The exact CMC and aggregation number can vary depending on the purity of the detergent, buffer composition, and temperature.
Experimental Protocols
I. Membrane Protein Solubilization using C12E10
This protocol describes the general steps for solubilizing a membrane protein from a cell membrane preparation for subsequent CD analysis. Optimization of detergent and protein concentrations is critical for each specific protein.
Materials:
-
Isolated cell membranes containing the protein of interest
-
Solubilization Buffer: e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4
-
This compound (C12E10) stock solution (e.g., 10% w/v in water)
-
Protease inhibitor cocktail
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Membrane Preparation: Start with a pellet of isolated cell membranes. Determine the total protein concentration of the membrane preparation.
-
Solubilization Buffer Preparation: Prepare the desired solubilization buffer. Ensure the buffer components are compatible with CD spectroscopy (low UV absorbance).
-
Detergent Addition: Resuspend the membrane pellet in the solubilization buffer to a final protein concentration of 1-5 mg/mL. Add the C12E10 stock solution to the membrane suspension to achieve a final concentration that is typically 2-10 times the CMC and at a detergent-to-protein ratio (w/w) ranging from 1:1 to 10:1. This will need to be optimized for your protein of interest.
-
Incubation: Incubate the mixture at 4°C for 1-4 hours with gentle agitation (e.g., using an end-over-end rotator).
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized membrane fragments.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized protein-detergent complexes.
-
Protein Quantification: Determine the concentration of the solubilized protein in the supernatant.
II. Sample Preparation for CD Spectroscopy
Proper sample preparation is paramount for obtaining high-quality CD spectra.
Materials:
-
Solubilized protein in C12E10-containing buffer
-
CD-compatible buffer (e.g., 10 mM Sodium Phosphate, pH 7.4)
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
-
Syringe filters (0.22 µm)
Procedure:
-
Buffer Exchange (Optional): If the solubilization buffer contains components that interfere with CD measurements (e.g., high salt concentrations, certain buffer species), exchange the buffer to a CD-compatible buffer using methods like dialysis or size-exclusion chromatography. Ensure that the C12E10 concentration in the final buffer is above the CMC to maintain protein solubility.
-
Concentration Adjustment: Dilute the solubilized protein sample with the CD-compatible buffer (containing C12E10 above its CMC) to a final protein concentration suitable for CD spectroscopy (typically 0.1-0.5 mg/mL for far-UV CD).
-
Filtration: Filter the final sample through a 0.22 µm syringe filter to remove any aggregates or particulate matter that can cause light scattering.
-
Blank Preparation: Prepare a blank solution containing the exact same buffer and C12E10 concentration as the protein sample.
-
Cuvette Loading: Carefully load the sample and blank into a clean quartz cuvette. Ensure there are no air bubbles in the light path.
III. CD Spectrometer Setup and Data Acquisition
Typical Instrument Settings for Far-UV CD:
| Parameter | Recommended Setting | Rationale |
| Wavelength Range | 190 - 260 nm | Covers the region of peptide bond absorption for secondary structure analysis.[7][8] |
| Data Pitch/Step Size | 0.5 - 1.0 nm | Provides sufficient data points for a smooth spectrum.[7] |
| Scanning Speed | 50 - 100 nm/min | Balances data acquisition time and signal-to-noise ratio. |
| Bandwidth | 1.0 - 2.0 nm | A balance between light throughput and spectral resolution.[7][9] |
| Response/Integration Time | 1 - 4 seconds | A longer integration time improves the signal-to-noise ratio. |
| Accumulations | 3 - 5 scans | Averaging multiple scans improves the signal-to-noise ratio.[9] |
| Temperature Control | As required (e.g., 20°C) | Maintain a constant temperature to ensure conformational stability. |
Data Acquisition and Processing:
-
Baseline Correction: Acquire a spectrum of the blank buffer.
-
Sample Spectrum: Acquire the spectrum of the protein sample.
-
Subtraction: Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum of the protein.
-
Data Conversion: Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation:
[θ] = (θ * 100 * MRW) / (c * l)
where:
-
θ is the observed ellipticity in degrees
-
MRW is the mean residue weight (molecular weight of the protein / number of amino acid residues)
-
c is the protein concentration in mg/mL
-
l is the path length of the cuvette in cm
-
Diagrams
Caption: Experimental workflow for CD spectroscopy of proteins using C12E10.
Caption: Solubilization of a membrane protein with C12E10 for CD analysis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low signal-to-noise ratio | Low protein concentration; High buffer absorbance | Increase protein concentration; Use a CD-compatible buffer with low absorbance; Increase the number of scans. |
| High voltage reading (HT voltage) | High absorbance of the sample/buffer | Dilute the sample; Use a shorter path length cuvette; Change to a more transparent buffer. |
| Spectrum shows signs of light scattering (upward slope at lower wavelengths) | Protein aggregation; Particulate matter in the sample | Filter the sample through a 0.22 µm filter; Optimize solubilization conditions to prevent aggregation. |
| Protein precipitation during experiment | Detergent concentration below CMC; Inappropriate buffer conditions (pH, ionic strength) | Ensure detergent concentration remains above the CMC in all buffers; Optimize buffer conditions for protein stability. |
Conclusion
This compound is a versatile and effective nonionic detergent for the solubilization and structural analysis of proteins, especially membrane proteins, by circular dichroism spectroscopy. By carefully selecting experimental conditions, including detergent concentration, buffer composition, and instrument parameters, researchers can obtain high-quality CD spectra that provide valuable insights into the secondary and tertiary structure of their protein of interest. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals in the fields of biochemistry, structural biology, and drug development.
References
- 1. Decaethylene glycol monododecyl ether | Sigma-Aldrich [sigmaaldrich.com]
- 2. thomassci.com [thomassci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotech-asia.org [biotech-asia.org]
- 5. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 8. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. health.uconn.edu [health.uconn.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Aggregation with Decaethylene Glycol Dodecyl Ether (C12E10)
For researchers, scientists, and drug development professionals encountering protein aggregation, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs). This resource focuses on the application of the non-ionic surfactant, Decaethylene glycol dodecyl ether (C12E10), to mitigate these challenges during various experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C12E10) and how can it prevent protein aggregation?
This compound, also known as C12E10 or Polyoxyethylene (10) lauryl ether, is a non-ionic surfactant.[1] It is utilized in various biochemical applications as an emulsifier, solubilizer, and wetting agent.[1] For protein stability, C12E10 can help prevent aggregation by interacting with hydrophobic patches on the protein surface. This interaction shields these regions from the aqueous environment, preventing the protein-protein interactions that lead to aggregation.[2][3] The amphiphilic nature of C12E10 allows it to form micelles, which can encapsulate proteins or protein aggregates, aiding in their solubilization and stability.
Q2: When should I consider using C12E10 in my experiment?
You should consider using C12E10 when you observe signs of protein aggregation, such as:
-
Visible precipitation or cloudiness in your protein solution.[2][4]
-
Appearance of high molecular weight species in size-exclusion chromatography.[2]
-
Abnormally high light scattering in absorbance measurements.[2]
-
Difficulty in concentrating the protein solution.
Adding a non-denaturing detergent like C12E10 can be particularly useful during protein purification, refolding, and in final formulations for storage.[4][5]
Q3: What is the Critical Micelle Concentration (CMC) of C12E10 and why is it important?
Q4: How do I choose the optimal concentration of C12E10 for my protein?
The optimal concentration of C12E10 will be protein-dependent. It is recommended to perform a screening experiment to determine the lowest effective concentration that prevents aggregation without compromising the protein's activity. A typical starting point is to test a range of concentrations around the estimated CMC. For many non-ionic detergents, concentrations between 0.01% and 0.1% (w/v) are often effective.[8]
Troubleshooting Guides
Issue 1: My purified protein precipitates after dialysis or buffer exchange.
-
Question: Why is my protein aggregating after I remove the purification tag or change the buffer?
-
Answer: The initial purification buffer may have contained components that were stabilizing your protein. Upon removal or exchange, the new buffer conditions may not be optimal, leading to aggregation. This is a common issue when the pH of the buffer is close to the isoelectric point (pI) of the protein or when the ionic strength is too low.[4]
-
Troubleshooting Steps:
-
Add C12E10 to the Dialysis Buffer: Include a low concentration of C12E10 (e.g., 0.01% - 0.1% w/v) in the dialysis or exchange buffer to maintain protein solubility.
-
Optimize Buffer pH and Ionic Strength: Ensure the pH of your final buffer is at least one unit away from your protein's pI. You can also screen different salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) in the presence of C12E10.[2][4]
-
Perform a Gradual Buffer Exchange: Instead of a rapid buffer exchange, consider a stepwise dialysis to gradually acclimate the protein to the new buffer conditions.
-
Issue 2: My membrane protein aggregates after solubilization from the membrane.
-
Question: I've extracted my membrane protein with a detergent, but it's still aggregating. What can I do?
-
Answer: The initial detergent used for solubilization might not be ideal for long-term stability, or the concentration might be suboptimal. It is crucial to maintain a detergent environment that mimics the native lipid bilayer to keep the hydrophobic transmembrane domains shielded.
-
Troubleshooting Steps:
-
Screen Different Detergents: Test a panel of non-ionic detergents, including C12E10, to find the one that provides the best stability for your specific membrane protein.
-
Optimize C12E10 Concentration: Ensure the concentration of C12E10 is above its CMC during all purification and storage steps. You may need to screen a range of concentrations (e.g., 0.1% to 1% w/v).
-
Detergent Exchange: If your protein is already solubilized in another detergent, you can perform a detergent exchange into C12E10 using methods like dialysis, size-exclusion chromatography, or ion-exchange chromatography with the new detergent in the mobile phase.
-
Add Lipids or Cholesterol Analogs: Some membrane proteins require the presence of specific lipids for stability. Consider adding a lipid mixture or a cholesterol analog like CHS to the C12E10-containing buffer.
-
Quantitative Data Summary
The following table summarizes key properties of this compound and a related non-ionic surfactant.
| Property | This compound (C12E10) | Pentaethylene glycol monododecyl ether (C12E5) |
| Synonyms | Polyoxyethylene (10) lauryl ether | Dodecylpentaglycol, Laureth-5 |
| Molecular Weight | 626.86 g/mol [1] | 406.60 g/mol [7] |
| Critical Micelle Concentration (CMC) | Not explicitly found, estimated to be in the low millimolar to high micromolar range. | 7 x 10⁻⁵ M (0.07 mM)[7] |
| Typical Working Concentration | 0.01% - 1% (w/v) | - |
Experimental Protocols
Protocol: Screening for Optimal C12E10 Concentration to Prevent Aggregation
This protocol outlines a general method to determine the effective concentration of C12E10 for preventing protein aggregation using dynamic light scattering (DLS) as the detection method.
1. Materials:
- Purified protein stock solution (at a concentration prone to aggregation)
- C12E10 stock solution (e.g., 10% w/v in water or buffer)
- Protein buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt)
- Dynamic Light Scattering (DLS) instrument and compatible cuvettes
2. Procedure:
- Prepare a series of dilutions of the C12E10 stock solution in the protein buffer to achieve final concentrations ranging from, for example, 0.001% to 0.5% (w/v).
- Add a constant amount of the protein stock solution to each C12E10 dilution to reach a final protein concentration that is known to aggregate. Include a control sample with no C12E10.
- Incubate the samples under conditions that typically induce aggregation (e.g., a specific temperature for a set time, or during freeze-thaw cycles).
- After incubation, visually inspect the samples for any precipitation.
- Measure the particle size distribution of each sample using DLS. An increase in the average particle size or the polydispersity index (PDI) indicates aggregation.
- The optimal C12E10 concentration will be the lowest concentration that shows a minimal increase in particle size and PDI compared to the initial, non-aggregated protein solution.
3. Data Analysis:
- Plot the average particle size (hydrodynamic radius) and/or PDI as a function of C12E10 concentration.
- The concentration at which these values plateau at a minimum indicates the optimal range for preventing aggregation.
Visualizations
References
- 1. moleculardepot.com [moleculardepot.com]
- 2. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentaethylene_glycol_monododecyl_ether [chemeurope.com]
- 8. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates | MDPI [mdpi.com]
Technical Support Center: Optimizing Decaethylene Glycol Dodecyl Ether (C12E10) for Protein Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of Decaethylene glycol dodecyl ether (C12E10) to maintain protein stability during experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of C12E10 for protein stabilization.
Question: My protein is aggregating after solubilization with C12E10. What are the possible causes and solutions?
Answer:
Protein aggregation after solubilization with C12E10 can stem from several factors. A systematic approach to troubleshooting this issue is crucial for successful protein purification and analysis.
Potential Causes and Solutions:
-
Suboptimal Detergent Concentration: An incorrect concentration of C12E10 is a primary cause of aggregation.[1][2]
-
Solution: Systematically screen a range of C12E10 concentrations, both above and below the critical micelle concentration (CMC), to find the optimal concentration for your specific protein. Techniques like Differential Scanning Fluorimetry (DSF), Size-Exclusion Chromatography (SEC), and Dynamic Light Scattering (DLS) can be employed to assess protein stability and monodispersity across different detergent concentrations.
-
-
Inadequate Solubilization Time or Temperature: Insufficient time or inappropriate temperature during the solubilization step can lead to incomplete membrane protein extraction and subsequent aggregation.
-
Solution: Optimize the incubation time and temperature during solubilization. While some proteins solubilize effectively at 4°C, others may require room temperature. Start with a shorter incubation time and gradually increase it, monitoring for aggregation.
-
-
Buffer Composition: The pH, ionic strength, and presence of additives in your buffer can significantly impact protein stability.[1][3]
-
Solution: Screen different buffer conditions. Ensure the buffer pH is not close to the isoelectric point (pI) of your protein, as this can minimize solubility.[3] Varying the salt concentration (e.g., 50-500 mM NaCl) can also help to mitigate nonspecific interactions that lead to aggregation.[4] The inclusion of stabilizing agents like glycerol (B35011) (5-20%), sugars, or specific ions may also be beneficial.[3]
-
-
Presence of Unfolded Protein: Incomplete or improper folding of the protein prior to or during solubilization can expose hydrophobic patches, leading to aggregation.
-
Solution: Ensure that the protein is correctly folded before attempting solubilization. For recombinant proteins, optimizing expression conditions (e.g., lower temperature, different expression host) can improve the yield of properly folded protein. The addition of a reducing agent like DTT or TCEP can prevent the formation of incorrect disulfide bonds that may lead to aggregation.[3]
-
Question: I am observing high polydispersity in my Dynamic Light Scattering (DLS) measurements after using C12E10. What does this indicate and how can I resolve it?
Answer:
High polydispersity in DLS results suggests a heterogeneous sample, likely containing a mixture of monomers, oligomers, and larger aggregates.[5] This can be a significant issue for downstream applications like structural studies or functional assays.
Interpretation and Resolution:
-
Presence of Aggregates: The most common reason for high polydispersity is the presence of protein aggregates.[5]
-
Solution: Refer to the troubleshooting guide for protein aggregation. Optimize the C12E10 concentration, buffer conditions, and handling procedures.
-
-
Empty Micelles: The presence of a significant population of empty C12E10 micelles alongside the protein-detergent complexes can contribute to the polydispersity of the sample.
-
Solution: While challenging to eliminate completely, optimizing the detergent-to-protein ratio can minimize the population of empty micelles. Size-Exclusion Chromatography (SEC) can be used to separate the protein-detergent complex from empty micelles.
-
-
Sample Contamination: Contaminants in the protein preparation can also lead to a heterogeneous sample.
-
Solution: Ensure the purity of your protein sample by employing appropriate purification techniques, such as affinity and size-exclusion chromatography, before DLS analysis.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of C12E10 for protein stability.
Question: What is the Critical Micelle Concentration (CMC) of C12E10 and why is it important?
Answer:
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble to form micelles. For C12E10, the CMC is approximately 0.06-0.09 mM. This value is crucial because detergents are most effective at solubilizing membrane proteins at concentrations above their CMC. However, excessively high detergent concentrations can lead to protein denaturation and aggregation. Therefore, it is essential to work at a concentration that is optimal for your specific protein, typically 2-5 times the CMC.
Question: How do I choose the right C12E10 concentration to start my experiments?
Answer:
A good starting point for optimizing C12E10 concentration is to test a range of concentrations around its CMC. A common approach is to perform a detergent screening experiment where the protein is incubated with various concentrations of C12E10. A typical screening range could be from 0.5x CMC to 10x CMC. The stability and monodispersity of the protein at each concentration can then be assessed using techniques like DSF, SEC, or DLS.
Question: Can C12E10 interfere with downstream applications like enzyme assays or structural studies?
Answer:
Yes, C12E10, like other detergents, can potentially interfere with downstream applications. The detergent micelles can sometimes mimic substrates or inhibitors, affecting enzyme kinetics. In structural studies, a large detergent micelle can obscure parts of the protein structure. It is often necessary to exchange C12E10 for a different detergent that is more compatible with the specific downstream application. This can be achieved using methods like dialysis or chromatography.
Question: Are there any alternatives to C12E10 for protein stabilization?
Answer:
Yes, there is a wide variety of detergents available for protein stabilization, each with different properties. The choice of detergent is highly protein-dependent. Some common alternatives to C12E10 include:
-
n-Dodecyl-β-D-maltoside (DDM): A widely used non-ionic detergent known for its gentle nature.
-
Lauryl Maltose Neopentyl Glycol (LMNG): A newer generation detergent that often provides enhanced stability for membrane proteins.
-
Fos-Choline series: Zwitterionic detergents that can be effective for certain proteins.
A thorough detergent screening is recommended to identify the optimal detergent for your protein of interest.
Data Presentation
Table 1: Physicochemical Properties of this compound (C12E10)
| Property | Value | Reference |
| Molecular Weight | ~626.86 g/mol | [6][7][8][9] |
| Critical Micelle Concentration (CMC) | 0.06 - 0.09 mM | |
| Aggregation Number | 100 - 170 | |
| Micelle Molecular Weight | ~62,700 - 106,500 g/mol | |
| Hydrophile-Lipophile Balance (HLB) | 13.6 |
Experimental Protocols
Differential Scanning Fluorimetry (DSF) for Detergent Optimization
DSF is a high-throughput method to assess protein thermal stability by monitoring the fluorescence of a dye that binds to hydrophobic regions of a protein as it unfolds upon heating.[10][11] An increase in the melting temperature (Tm) indicates protein stabilization.
Methodology:
-
Protein and Detergent Preparation:
-
Prepare a stock solution of your purified protein at a concentration of 0.1-0.5 mg/mL in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a series of C12E10 solutions at different concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x CMC) in the same buffer.
-
-
Reaction Setup:
-
In a 96-well PCR plate, mix the protein solution with each of the C12E10 solutions to achieve the desired final detergent concentrations. Include a control with no detergent.
-
Add a fluorescent dye (e.g., SYPRO Orange) to each well at the manufacturer's recommended concentration.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from 25°C to 95°C with a heating rate of 1°C/minute.
-
Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is determined from the midpoint of the unfolding transition. A higher Tm indicates greater protein stability.
-
Size-Exclusion Chromatography (SEC) for Assessing Protein Monodispersity
SEC separates molecules based on their hydrodynamic radius.[5] A single, symmetrical peak indicates a monodisperse sample, while the presence of multiple peaks or a broad peak suggests aggregation or heterogeneity.
Methodology:
-
Column Equilibration:
-
Equilibrate a size-exclusion chromatography column (e.g., Superdex 200 or similar) with a buffer containing a fixed concentration of C12E10 (the concentration to be tested). The buffer should be thoroughly degassed.
-
-
Sample Preparation:
-
Prepare your protein sample by incubating it with the same concentration of C12E10 as in the running buffer.
-
Centrifuge the sample at high speed (e.g., >14,000 x g) for 10-15 minutes to remove any large aggregates.
-
-
Chromatography Run:
-
Inject the clarified protein sample onto the equilibrated column.
-
Run the chromatography at a constant flow rate and monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Analyze the resulting chromatogram. A single, sharp, and symmetrical peak is indicative of a stable and monodisperse protein-detergent complex. The presence of peaks in the void volume suggests high molecular weight aggregates.
-
Dynamic Light Scattering (DLS) for Detecting Aggregation
DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[12][13] It is a rapid method to assess the presence of aggregates.[5]
Methodology:
-
Sample Preparation:
-
Prepare your protein sample in a buffer containing the desired C12E10 concentration.
-
Filter the sample through a low-protein-binding 0.1 µm or 0.22 µm filter to remove dust and large particulates.[14]
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature.
-
-
Data Acquisition:
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to stabilize.
-
Acquire data according to the instrument's software instructions.
-
-
Data Analysis:
-
Analyze the size distribution data. A monomodal distribution with a low polydispersity index (PDI < 0.2) indicates a homogenous sample. The presence of larger particles or a high PDI suggests aggregation.
-
Visualizations
Caption: Workflow for optimizing C12E10 concentration.
Caption: Troubleshooting logic for protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Coming Clean and Avoiding Bubble Trouble–Using Detergents Wisely in the Purification of Membrane Proteins for Cryo-EM Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. wyatt.com [wyatt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Decaethylene glycol monododecyl ether nonionic surfactant 9002-92-0 [sigmaaldrich.com]
- 9. moleculardepot.com [moleculardepot.com]
- 10. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Optimizing DLS Measurements for Protein Characterization | Labcompare.com [labcompare.com]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
how to remove Decaethylene glycol dodecyl ether from a protein sample
This guide provides detailed information and troubleshooting advice for removing the non-ionic detergent Decaethylene glycol dodecyl ether from protein samples.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove this compound from my protein sample?
This compound, a non-ionic detergent, is often used to solubilize membrane proteins. However, its presence can interfere with downstream applications such as mass spectrometry, ELISA, isoelectric focusing, and certain functional assays.[1] Therefore, removing or significantly reducing the detergent concentration is a critical step in many experimental workflows.
Q2: What are the common challenges encountered when removing this detergent?
The primary challenges include:
-
Protein Aggregation and Precipitation: Complete removal of the detergent can expose the hydrophobic regions of the protein, leading to aggregation and precipitation out of the solution.[2][3]
-
Incomplete Detergent Removal: Detergents with a low Critical Micelle Concentration (CMC), like many non-ionic detergents, form large micelles that are difficult to remove by methods like dialysis.[1][4]
-
Loss of Protein Activity: Some removal methods can be harsh and may lead to protein denaturation and loss of biological function.
-
Low Protein Recovery: The chosen method might result in a significant loss of the target protein.
Q3: My protein precipitated after I removed the detergent. What can I do?
Protein precipitation upon detergent removal is a common issue, especially for membrane proteins.[5] This happens when the detergent concentration falls below the level required to keep the protein's hydrophobic domains soluble.[2] To troubleshoot this, you can:
-
Perform a Step-Wise Removal: Gradually decrease the detergent concentration instead of removing it all at once.
-
Detergent Exchange: Replace this compound with another detergent that is more compatible with your downstream application and less prone to causing precipitation.
-
Add Stabilizing Agents: Including agents like glycerol, small sugars (e.g., trehalose), or non-detergent sulfobetaines in your buffer can help maintain protein stability.[3][6]
-
Re-evaluate the Removal Method: A less aggressive method might be necessary. For instance, if you used precipitation, try a chromatography-based method.
Q4: How do I know which detergent removal method is best for my experiment?
The optimal method depends on the properties of your protein, the concentration of the detergent, and the requirements of your downstream application.[7] Key factors to consider are:
-
Protein Stability: Choose a gentle method if your protein is prone to denaturation.
-
Downstream Application: For applications like mass spectrometry, near-complete detergent removal is essential. For functional assays, preserving protein activity is the priority.
-
Detergent Properties: this compound is a non-ionic detergent with a molecular weight of approximately 626.86 g/mol .[8][9][10] Its properties make it suitable for removal by several methods, particularly those based on hydrophobic interaction.
Below is a decision-making workflow to help you select an appropriate method.
Troubleshooting Guides and Methodologies
Several methods can be employed to remove this compound. The choice depends on the specific experimental context.[7]
Comparison of Common Detergent Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Detergent Removal Resins | Hydrophobic adsorption of detergent molecules onto specialized beads.[2][11] | High efficiency (>95%), rapid, high protein recovery, effective for low CMC detergents.[5][7] | Can be costly for large volumes, potential for protein adsorption to the resin.[5] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. Proteins bind to the column in high salt, detergent is washed away, and proteins are eluted with a decreasing salt gradient.[12][13] | Gentle conditions, preserves protein activity, high resolution.[14] | Requires optimization of salt concentrations, may not be suitable for all proteins. |
| Ion Exchange Chromatography (IEX) | Separates molecules based on net charge. The protein binds to the charged resin, and the non-ionic detergent is washed through.[15][16] | High protein recovery, can be combined with a purification step. | Only effective for non-ionic and zwitterionic detergents, requires pH and buffer optimization.[1][16] |
| Size Exclusion Chromatography (SEC) / Gel Filtration | Separates molecules based on size. Larger protein-detergent complexes are separated from smaller, free detergent micelles.[1][17] | Gentle method, also serves as a buffer exchange step.[17] | Can lead to sample dilution, may not be effective if the protein-detergent complex and free micelles are similar in size.[5] |
| Dialysis | Passive diffusion of small molecules (detergent monomers) through a semi-permeable membrane.[1][18] | Simple, inexpensive, and gentle.[5] | Very slow and often ineffective for detergents with low CMCs as micelles are too large to pass through the pores.[4] |
| Protein Precipitation | Addition of agents (e.g., acetone, TCA) to precipitate the protein, leaving the detergent in the supernatant. | Concentrates the protein sample, effectively removes many contaminants. | Often causes irreversible protein denaturation and aggregation, protein recovery can be low. |
Experimental Protocol: Detergent Removal Using a Spin Column (Resin-Based)
This protocol is a general guideline for using commercially available detergent removal spin columns, which are based on hydrophobic adsorption.
Materials:
-
Protein sample containing this compound.
-
Detergent Removal Spin Column (e.g., Thermo Scientific Pierce Detergent Removal Spin Columns).[5]
-
Equilibration/Wash Buffer (a buffer in which your protein is stable, without detergent).
-
Collection tubes.
-
Microcentrifuge.
Methodology:
-
Column Preparation:
-
Remove the column's bottom closure and place it in a collection tube.
-
Centrifuge the column for 1-2 minutes at the recommended speed (e.g., 1,500 x g) to remove the storage buffer.
-
-
Equilibration:
-
Add 400-500 µL of your Equilibration Buffer to the top of the resin bed.
-
Centrifuge for 1-2 minutes at the same speed. Discard the flow-through.
-
Repeat this equilibration step 2-3 times to ensure the storage buffer is completely replaced.
-
-
Sample Loading:
-
Place the spin column into a new, clean collection tube.
-
Carefully apply your protein sample (typically 50-100 µL) to the center of the resin bed.
-
-
Incubation (Optional but Recommended):
-
For maximum detergent binding, incubate the column with the sample for 2-5 minutes at room temperature.
-
-
Elution of Protein:
-
Centrifuge the column for 2 minutes at 1,500 x g.
-
The flow-through in the collection tube is your purified protein sample, now with a significantly reduced detergent concentration.
-
-
Storage:
-
Store your purified protein under appropriate conditions (e.g., -80°C) to prevent degradation or aggregation.[3]
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the properties of a detergent and the suitability of different removal techniques.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Membrane Protein Solubilization [sigmaaldrich.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Decaethylene glycol monododecyl ether nonionic surfactant 9002-92-0 [sigmaaldrich.com]
- 9. 十乙二醇单十二烷基醚 nonionic surfactant | Sigma-Aldrich [sigmaaldrich.com]
- 10. moleculardepot.com [moleculardepot.com]
- 11. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 12. news-medical.net [news-medical.net]
- 13. Introduction to Hydrophobic Interaction Chromatography | Bio-Rad [bio-rad.com]
- 14. bio-works.com [bio-works.com]
- 15. zoonews.ws [zoonews.ws]
- 16. optimizetech.com [optimizetech.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. fishersci.com [fishersci.com]
Technical Support Center: Bradford Protein Assay & Decaethylene Glycol Dodecyl Ether Interference
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering interference from decaethylene glycol dodecyl ether in the Bradford protein assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with the Bradford protein assay?
This compound (also known as C12E10 or Polidocanol) is a non-ionic detergent commonly used to solubilize membrane proteins. It interferes with the Bradford protein assay by interacting with the Coomassie Brilliant Blue G-250 dye.[1] This interaction can stabilize the anionic, blue form of the dye, leading to a high background absorbance at 595 nm even in the absence of protein. This results in an overestimation of the protein concentration.
Q2: At what concentration does this compound start to interfere with the assay?
Q3: What are the primary methods to mitigate interference from this compound in the Bradford assay?
The two main strategies to reduce interference are:
-
Sample Dilution: If the protein concentration is high enough, you can dilute your sample to lower the concentration of this compound to a non-interfering level.[2]
-
Standard Curve Matching: Prepare your protein standards (e.g., BSA) in the same buffer, containing the same concentration of this compound, as your unknown samples. This helps to correct for the background absorbance caused by the detergent.[2]
Q4: Are there alternative protein assays that are more compatible with this compound?
Yes, the Bicinchoninic Acid (BCA) assay is a popular alternative that is compatible with most detergents, including non-ionic detergents like this compound, at concentrations up to 5%.[3][4] The Lowry assay is another option, though it is also subject to interference from some detergents.[5]
Troubleshooting Guide
This guide addresses common issues encountered when using the Bradford assay with samples containing this compound.
| Problem | Possible Cause | Solution |
| High background absorbance in blank wells (containing only buffer with detergent) | The concentration of this compound is too high, causing the Coomassie dye to shift to its blue form. | 1. Dilute the sample: If your protein concentration allows, dilute the sample to reduce the detergent concentration. 2. Use a detergent-compatible assay: Consider switching to a BCA assay, which is more tolerant to detergents.[3][4] 3. Prepare standards with detergent: If you must use the Bradford assay, prepare your protein standards in the identical buffer (including the detergent) as your samples. This will create a comparable background that can be subtracted.[2] |
| Inaccurate or inconsistent protein concentration readings | The detergent is interfering with the protein-dye binding, leading to non-linear or variable results. | 1. Optimize detergent concentration: Determine the maximum concentration of this compound that does not significantly interfere with your assay by running a series of blanks with varying detergent concentrations. 2. Ensure thorough mixing: Inadequate mixing of the sample with the Bradford reagent can lead to inconsistent results. Mix well by vortexing gently. 3. Check standard curve linearity: If your standard curve is not linear, it may indicate interference. Try preparing the standards in the presence of the detergent to see if linearity improves. |
| Precipitate forms after adding the Bradford reagent | High concentrations of detergent can sometimes lead to the precipitation of the dye-reagent complex. | 1. Reduce detergent concentration: Dilute your sample before adding the Bradford reagent. 2. Use a detergent-compatible formulation: Some commercial Bradford assay kits are formulated to be more tolerant to detergents.[6] |
Quantitative Data on Detergent Interference
While specific data for this compound is limited, the following table provides compatibility data for other common non-ionic detergents in the Bradford and BCA assays, which can serve as a useful reference.
| Detergent | Assay | Maximum Compatible Concentration |
| Triton X-100 | Bradford | < 0.1% |
| BCA | Up to 5% | |
| Tween 20 | Bradford | < 0.1% |
| BCA | Up to 5% | |
| NP-40 | Bradford | < 0.1% |
| BCA | Up to 5% |
Note: These values are approximate and can vary depending on the specific assay formulation and experimental conditions. It is always recommended to perform a compatibility test with your specific buffer.
Experimental Protocols
Standard Bradford Assay Protocol (Microplate)
-
Prepare Protein Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with known concentrations (e.g., 0, 125, 250, 500, 750, 1000, 1500, 2000 µg/mL) in the same buffer as your samples, but without the detergent.
-
Prepare Samples: Dilute your unknown protein samples to a concentration that is expected to fall within the linear range of your standard curve.
-
Assay Procedure:
-
Pipette 5 µL of each standard and unknown sample into separate wells of a 96-well microplate.
-
Add 250 µL of Bradford reagent to each well.
-
Mix thoroughly on a plate shaker for 30 seconds.
-
Incubate at room temperature for at least 5 minutes (do not exceed 60 minutes).
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µg/mL protein) from the absorbance of all standards and samples.
-
Plot the net absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples from the standard curve.[7]
-
Modified Bradford Assay Protocol for Samples with this compound
-
Determine Optimal Detergent Concentration: First, determine the highest concentration of this compound that does not cause significant background absorbance. Prepare a series of blanks containing only the sample buffer with decreasing concentrations of the detergent. The highest concentration that gives an absorbance close to the buffer-only blank is your working limit.
-
Prepare Protein Standards with Detergent: Prepare a series of protein standards (e.g., BSA) in the sample buffer containing the determined acceptable concentration of this compound.
-
Prepare Samples: Dilute your unknown protein samples with the same detergent-containing buffer to ensure the final detergent concentration is at the acceptable level and the protein concentration is within the assay's linear range.
-
Assay Procedure: Follow the same procedure as the Standard Bradford Assay Protocol.
-
Data Analysis: The data analysis is the same as the standard protocol. The standard curve generated with the detergent-containing standards will account for the background absorbance from the detergent.
Visualizations
Caption: Standard Bradford Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. kmdbioscience.com [kmdbioscience.com]
- 2. go.zageno.com [go.zageno.com]
- 3. Chemistry of Protein Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Mitigating the Effects of Decaethylene Glycol Dodecyl Ether on Enzyme Kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Decaethylene glycol dodecyl ether (C12E10) in enzyme kinetics experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C12E10) and why is it used in enzyme assays?
This compound, also known as Polyoxyethylene (10) lauryl ether, is a non-ionic surfactant.[1][2] It is utilized in biochemical applications as an emulsifier, solubilizer, and wetting agent.[1] In enzyme kinetics, it is often employed to:
-
Solubilize membrane-bound enzymes: By disrupting the lipid bilayer, C12E10 can extract and maintain the solubility of membrane proteins in an aqueous buffer, which is essential for studying their kinetic properties.
-
Prevent non-specific binding: It can reduce the adsorption of enzymes and substrates to the surfaces of microplates and other labware, leading to more accurate and reproducible results.
-
Enhance substrate solubility: For substrates with poor aqueous solubility, C12E10 can help maintain them in solution, ensuring their availability to the enzyme.
-
Disrupt protein aggregates: It can help to break up non-specific protein aggregates that might interfere with the assay.
Q2: How can this compound (C12E10) interfere with my enzyme kinetics measurements?
While beneficial, C12E10 can interfere with enzyme assays in several ways:
-
Direct enzyme inhibition or activation: The detergent can bind to the enzyme, potentially altering its conformation and affecting its catalytic activity. This can lead to either a decrease (inhibition) or an increase (activation) in the observed reaction rate.
-
Substrate sequestration: Above its critical micelle concentration (CMC), C12E10 forms micelles. These micelles can entrap the substrate, making it unavailable to the enzyme and leading to an apparent increase in the Michaelis constant (Km).
-
Interference with detection methods: C12E10 can interfere with certain analytical techniques. For example, it can affect the absorbance spectra in colorimetric assays or interfere with the signal in fluorescence-based assays.[3]
-
Protein destabilization: Although often used to solubilize proteins, prolonged exposure or high concentrations of detergents can sometimes lead to protein denaturation and loss of activity.
Q3: What is the Critical Micelle Concentration (CMC) of C12E10 and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to self-assemble into micelles. For this compound (C12E10), the CMC is approximately 0.11 mM. It is crucial to be aware of the CMC because the behavior of the detergent and its potential for interference can change significantly above this concentration. Working below the CMC may be sufficient for preventing non-specific binding without causing significant substrate sequestration.
Troubleshooting Guide
This guide addresses specific issues that may arise during enzyme kinetics experiments involving this compound (C12E10).
| Problem | Possible Cause | Troubleshooting Steps |
| Reduced Enzyme Activity (Increased Km, Decreased Vmax) | 1. Direct enzyme inhibition by C12E10. 2. Substrate sequestration in micelles (if C12E10 concentration is above CMC). 3. Partial enzyme denaturation. | 1. Optimize C12E10 Concentration: Perform a dose-response experiment to find the lowest concentration of C12E10 that achieves the desired effect (e.g., protein solubilization) without significantly inhibiting the enzyme. 2. Work Below the CMC: If possible, perform the assay with a C12E10 concentration below its CMC (~0.11 mM) to minimize micelle formation. 3. Test Alternative Detergents: Consider screening other non-ionic detergents that may have less of an impact on your specific enzyme. |
| Increased Enzyme Activity (Apparent Activation) | Conformational change induced by C12E10 leading to a more active state. | 1. Verify the Effect: Confirm that the activation is reproducible and dependent on the presence of C12E10. 2. Characterize the Activation: Determine the concentration of C12E10 that gives maximal activation and whether this affects the Km and/or Vmax. 3. Consider the Biological Relevance: If studying a membrane enzyme, the detergent environment may mimic the lipid bilayer, and the "activated" state could be more representative of its native activity. |
| High Background Signal in Assay | Interference of C12E10 with the detection method (e.g., absorbance or fluorescence). | 1. Run a "Detergent-Only" Control: Measure the signal of the assay buffer containing C12E10 but without the enzyme or substrate to determine the background contribution. 2. Subtract Background: Subtract the background signal from all experimental readings. 3. Use an Alternative Assay: If interference is severe, consider an alternative detection method that is not affected by C12E10. For fluorescence assays, using red-shifted fluorophores can sometimes mitigate interference.[3] |
| Inconsistent or Non-Reproducible Results | 1. Incomplete solubilization of enzyme or substrate. 2. Variability in micelle formation. 3. Precipitation of C12E10 at low temperatures. | 1. Ensure Thorough Mixing: Vortex or gently agitate solutions containing C12E10 to ensure homogeneity. 2. Equilibrate Solutions: Ensure all assay components are at the same temperature before mixing. 3. Prepare Fresh Detergent Solutions: Prepare C12E10 solutions fresh from a stock to avoid issues with degradation or precipitation. |
Quantitative Data Summary
The following table provides an illustrative example of how this compound (C12E10) might affect the kinetic parameters of a hypothetical enzyme, β-Galactosidase. The actual effects will be enzyme- and condition-specific.
Table 1: Illustrative Effect of C12E10 on β-Galactosidase Kinetics
| C12E10 Concentration (mM) | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) | % Change in Km | % Change in Vmax |
| 0 (Control) | 0.82 | 0.085 | 0% | 0% |
| 0.05 (Below CMC) | 0.85 | 0.083 | +3.7% | -2.4% |
| 0.15 (Above CMC) | 1.15 | 0.076 | +40.2% | -10.6% |
| 0.50 (Above CMC) | 1.98 | 0.065 | +141.5% | -23.5% |
Note: This data is for illustrative purposes and is based on the general understanding of how non-ionic detergents can affect enzyme kinetics. Actual values will vary. The kinetic parameters for β-galactosidase in the absence of detergent are consistent with published data.[4][5][6]
Experimental Protocols
Protocol 1: Determining the Effect of C12E10 on Enzyme Kinetics
This protocol outlines a method to systematically evaluate the impact of C12E10 on the kinetic parameters of your enzyme.
Materials:
-
Purified enzyme stock solution
-
Substrate stock solution
-
Assay buffer (e.g., phosphate (B84403) or Tris buffer at the optimal pH for the enzyme)
-
This compound (C12E10) 10% (w/v) stock solution
-
Microplate reader or spectrophotometer
-
96-well microplates
Procedure:
-
Prepare a serial dilution of the substrate in the assay buffer.
-
Prepare a series of C12E10 dilutions in the assay buffer. The concentrations should span a range below and above the CMC of C12E10 (e.g., 0 mM, 0.05 mM, 0.1 mM, 0.2 mM, 0.5 mM, 1 mM).
-
Set up the reactions in a 96-well plate. For each C12E10 concentration, set up a series of wells with varying substrate concentrations. Include a "no enzyme" control for each condition.
-
Add the enzyme to each well to initiate the reaction. The final enzyme concentration should be kept constant across all wells.
-
Immediately measure the reaction rate by monitoring the change in absorbance or fluorescence over time using a microplate reader. Ensure measurements are taken in the initial linear phase of the reaction.
-
Calculate the initial velocity (v0) for each reaction.
-
Plot v0 versus substrate concentration for each C12E10 concentration.
-
Determine the apparent Km and Vmax for each C12E10 concentration by fitting the data to the Michaelis-Menten equation using non-linear regression software.
Protocol 2: Detergent Removal by Dialysis
This protocol describes a general method for removing C12E10 from a protein sample.
Materials:
-
Protein sample containing C12E10
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO) (typically 10-14 kDa for most enzymes)
-
Dialysis clamps
-
Large beaker
-
Stir plate and stir bar
-
Dialysis buffer (the buffer you want your final protein sample to be in)
Procedure:
-
Prepare the dialysis tubing: Cut the tubing to the desired length, leaving extra space for the sample and clamps. Hydrate the tubing in the dialysis buffer according to the manufacturer's instructions.
-
Secure one end of the tubing with a clamp.
-
Load the protein sample into the dialysis bag.
-
Remove excess air and seal the other end with a second clamp, leaving some headspace to allow for potential changes in sample volume.
-
Place the dialysis bag in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
-
Stir the buffer gently on a stir plate at 4°C.
-
Allow dialysis to proceed for 2-4 hours.
-
Change the dialysis buffer. Discard the old buffer and replace it with fresh dialysis buffer.
-
Continue dialysis for another 2-4 hours or overnight at 4°C.
-
Repeat the buffer change at least one more time for efficient detergent removal.
-
Carefully remove the sample from the dialysis tubing.
Visualizations
Caption: Workflow for determining the kinetic parameters of an enzyme in the presence of this compound.
Caption: A logical troubleshooting guide for common issues with C12E10 in enzyme assays.
References
- 1. moleculardepot.com [moleculardepot.com]
- 2. thomassci.com [thomassci.com]
- 3. benchchem.com [benchchem.com]
- 4. pjlss.edu.pk [pjlss.edu.pk]
- 5. agilent.com [agilent.com]
- 6. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions with Decaethylene Glycol Dodecyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Decaethylene glycol dodecyl ether (also known as C12E10 or Polyoxyethylene (10) lauryl ether) in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a non-ionic surfactant widely used in biochemical and pharmaceutical research.[1][2] Its primary applications include:
-
Solubilizing membrane proteins: It is effective at disrupting lipid bilayers to extract and stabilize membrane proteins for functional and structural studies.
-
Preventing non-specific binding: In techniques like immunoassays, it helps to minimize the binding of proteins to surfaces, reducing background noise.
-
Emulsifier and wetting agent: It can be used to create stable emulsions and improve the spread of liquids.
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?
The Critical Micelle Concentration (CMC) is the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger structures called micelles.[3] This is a critical parameter for several reasons:
-
Effective Solubilization: For solubilizing membrane proteins, the detergent concentration in your buffer should generally be above the CMC to ensure an adequate supply of micelles to encapsulate the hydrophobic regions of the protein.
-
Protein Stability: Working too far above the CMC can sometimes lead to protein denaturation or the formation of mixed micelles that may interfere with downstream applications.
-
Downstream Compatibility: The concentration of free detergent monomers can affect subsequent purification steps, such as chromatography or mass spectrometry.
Q3: How do buffer conditions like temperature, pH, and ionic strength affect the performance of this compound?
The properties of this compound, particularly its CMC, are influenced by the composition of the buffer:
-
Temperature: For many non-ionic surfactants of the polyoxyethylene alkyl ether family, the CMC typically exhibits a U-shaped dependence on temperature, with a minimum CMC value observed around a specific temperature.[1][4] For C12E10 and similar surfactants, this minimum is often around 50°C.[1]
-
pH: As a non-ionic surfactant, the CMC of this compound is generally less sensitive to pH changes compared to ionic detergents.[5] However, extreme pH values can potentially affect the hydration of the polyethylene (B3416737) glycol headgroup, leading to minor changes in the CMC.[6][7]
-
Ionic Strength: Increasing the ionic strength of the buffer, for example by adding salts like NaCl, generally leads to a decrease in the CMC of non-ionic surfactants.[8][9] This is because the salt ions can reduce the hydration of the hydrophilic head groups, promoting micelle formation at lower concentrations.[8]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in experimental buffers.
| Problem | Possible Cause | Suggested Solution |
| Low protein yield after solubilization | Inefficient cell lysis: The detergent alone may not be sufficient to break open the cells. | Combine detergent lysis with mechanical methods like sonication or a French press.[10] |
| Suboptimal detergent concentration: The concentration of this compound may be too low (below the CMC) or excessively high. | Perform a detergent concentration titration to determine the optimal concentration for your specific protein. Start with a concentration at least 2x the CMC and test a range of higher concentrations. | |
| Insufficient incubation time or temperature: The detergent may not have had enough time or the appropriate temperature to effectively solubilize the protein. | Increase the incubation time (e.g., from 30 minutes to 2 hours) or try a slightly elevated temperature (e.g., room temperature instead of 4°C), while carefully monitoring protein stability.[10] | |
| Protein precipitation after solubilization or during purification | Detergent concentration below CMC in subsequent steps: Dilution of the sample during purification can cause the detergent concentration to drop below the CMC, leading to protein aggregation. | Ensure that all buffers used in downstream purification steps (e.g., chromatography, dialysis) contain this compound at a concentration above its CMC.[10] |
| Suboptimal buffer conditions: The pH or ionic strength of the buffer may not be ideal for your protein's stability in the presence of the detergent. | Optimize the pH and salt concentration of your buffers. A common starting point is a buffer at physiological pH (~7.4) with 150 mM NaCl.[10] Consider adding stabilizing agents like glycerol (B35011) (5-20%). | |
| Protein instability in the detergent: The protein may not be stable in this compound micelles over time. | Screen other non-ionic or zwitterionic detergents to find one that provides better stability for your protein of interest. | |
| Interference in downstream applications (e.g., enzyme assays, mass spectrometry) | Excess free detergent: High concentrations of detergent monomers or micelles can interfere with subsequent analytical techniques. | Reduce the detergent concentration to the lowest effective level above the CMC. Consider using detergent removal strategies like hydrophobic adsorption chromatography (e.g., Bio-Beads) or dialysis with a low concentration of detergent in the dialysis buffer. |
| Cloudiness or phase separation of the buffer | Temperature effects: Non-ionic surfactants can exhibit a "cloud point," a temperature above which they phase separate from the aqueous solution. | Ensure that the working temperature of your experiment is below the cloud point of your specific buffer formulation. If you need to work at higher temperatures, you may need to choose a different detergent with a higher cloud point. |
Data Presentation: Critical Micelle Concentration (CMC) of this compound
The following tables summarize the approximate Critical Micelle Concentration (CMC) of this compound under various conditions. Please note that these values are based on available literature for C12E10 and closely related polyoxyethylene alkyl ethers and should be considered as starting points for optimization.
Table 1: Effect of Temperature on the CMC of this compound in Water
| Temperature (°C) | Approximate CMC (mM) |
| 10 | 0.08 |
| 25 | 0.06 |
| 40 | 0.05 |
| 50 | 0.045 |
| 60 | 0.055 |
| Note: Values are estimated based on the typical U-shaped temperature dependence of CMC for polyoxyethylene alkyl ethers.[1][4] |
Table 2: Effect of Ionic Strength (NaCl) on the CMC of this compound at 25°C
| NaCl Concentration (mM) | Approximate CMC (mM) |
| 0 | 0.06 |
| 50 | 0.05 |
| 100 | 0.04 |
| 200 | 0.03 |
| 500 | 0.02 |
| Note: Values are estimated based on the general trend of decreasing CMC with increasing ionic strength for non-ionic surfactants.[8][9] |
Table 3: Effect of pH on the CMC of this compound at 25°C
| pH | Approximate CMC (mM) |
| 5.0 | ~0.06 |
| 7.0 | 0.06 |
| 9.0 | ~0.06 |
| Note: As a non-ionic surfactant, the CMC of this compound is relatively insensitive to pH in the range of 5-9.[5] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Membrane Protein Solubilization
This protocol provides a framework for systematically determining the minimal concentration of this compound required to efficiently solubilize a target membrane protein while maintaining its stability.
Materials:
-
Cell pellet or membrane fraction containing the protein of interest
-
Base Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5, with protease inhibitors)
-
10% (w/v) stock solution of this compound in water
-
Bradford assay reagent or other protein quantification method
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare a Detergent Dilution Series: Create a series of lysis buffers with varying concentrations of this compound (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0% w/v) by diluting the 10% stock solution into the Base Lysis Buffer.
-
Cell Lysis and Solubilization: a. Resuspend the cell pellet or membrane fraction in a fixed volume of each prepared lysis buffer. b. Incubate on ice or at 4°C for 30-60 minutes with gentle agitation. c. (Optional) For difficult-to-lyse cells, incorporate a mechanical disruption step (e.g., sonication).
-
Clarification of Lysate: a. Centrifuge the lysates at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet insoluble material. b. Carefully collect the supernatant, which contains the solubilized proteins.
-
Analysis of Solubilization Efficiency: a. Protein Quantification: Determine the total protein concentration in each supernatant using a Bradford assay or a similar method. b. SDS-PAGE and Western Blotting: Analyze the solubilized fractions by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody specific to your target protein to assess the amount of solubilized target protein.
-
Determination of Optimal Concentration: Identify the lowest concentration of this compound that provides the highest yield of your target protein in the soluble fraction without causing significant protein degradation or aggregation.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for protein precipitation issues.
References
- 1. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on the micellar properties of a nonionic surfactant. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Decaethylene Glycol Dodecyl Ether (C12E10) in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Decaethylene glycol dodecyl ether (C12E10) in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C12E10) and why is it problematic in mass spectrometry?
A1: this compound, also known as C12E10 or Polyoxyethylene (10) lauryl ether, is a non-ionic surfactant used to solubilize and stabilize proteins, particularly membrane proteins.[1][2] While effective for these purposes, its polyethylene (B3416737) glycol (PEG) chain makes it challenging for mass spectrometry analysis.[3] The primary issues include:
-
Signal Suppression: C12E10 can significantly reduce the ionization efficiency of target analytes, leading to decreased sensitivity or complete signal loss.[4][5]
-
Instrument Contamination: Due to its "sticky" nature, C12E10 can contaminate the liquid chromatography (LC) system, tubing, and the mass spectrometer, causing persistent background noise.[3]
-
Adduct Formation: The repeating ethylene (B1197577) glycol units (44.026 Da) of C12E10 can form a series of adduct ions, creating a complex background spectrum that can obscure the signals of interest.[3]
Q2: What is the Critical Micelle Concentration (CMC) of C12E10 and why is it important?
Q3: Are there mass spectrometry-friendly alternatives to C12E10?
A3: Yes, several MS-compatible detergents are available that can be used as alternatives to C12E10, especially for membrane proteins. The choice of detergent will depend on the specific protein and experimental requirements. Some common alternatives are listed in the table below.
| Detergent Class | Examples | Key Features |
| Acid-Labile Surfactants | RapiGest SF, PPS Silent Surfactant | Can be cleaved into MS-compatible products by lowering the pH. |
| Cleavable Surfactants | n-decyl-disulfide-β-D-maltoside (DSSM) | Contains a cleavable bond (e.g., disulfide) that can be broken to facilitate removal. |
| Saccharide-Based Non-ionic Detergents | n-dodecyl-β-D-maltoside (DDM), CYMAL-5, Octyl-β-D-glucopyranoside (OG) | Generally considered more MS-friendly than PEG-based detergents, though removal is still necessary.[1][8] |
| Charge-Reducing Detergents | Tetraethylene glycol monooctyl ether (C8E4), Lauryldimethylamine-N-oxide (LDAO) | Can improve the quality of native mass spectra by reducing the charge state of proteins.[8][9] |
Troubleshooting Guides
Issue 1: Severe Signal Suppression or Complete Loss of Analyte Signal
This is often the most immediate and critical challenge when using C12E10. The troubleshooting workflow below outlines steps to diagnose and mitigate this issue.
Experimental Protocols for Mitigating Signal Suppression:
-
Protocol 1: Detergent Removal using a Spin Column
Detergent removal spin columns are a rapid and effective method for removing non-ionic detergents like C12E10.[10][11]
-
Column Equilibration: Centrifuge the spin column to remove the storage buffer. Wash the resin three times with a buffer compatible with your downstream analysis (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Sample Loading: Apply your protein or peptide sample containing C12E10 to the resin.
-
Incubation: Allow the sample to incubate with the resin for 2-5 minutes at room temperature to allow for detergent binding.
-
Elution: Centrifuge the column to collect the detergent-depleted sample in a clean collection tube. The flow-through contains your sample.
-
-
Protocol 2: Ethyl Acetate (B1210297) Extraction for Peptide Samples
This liquid-liquid extraction method is effective for removing C12E10 from peptide digests.[12][13][14]
-
Sample Preparation: Ensure your peptide sample is in an aqueous solution.
-
Extraction: Add an equal volume of water-saturated ethyl acetate to your peptide solution. Vortex vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge at high speed (e.g., 13,000 x g) for 15-30 seconds to separate the aqueous and organic layers.
-
Removal of Organic Layer: Carefully remove and discard the upper ethyl acetate layer.
-
Repeat: Repeat the extraction steps 3-5 times for efficient removal.
-
Final Steps: Remove any residual ethyl acetate using a vacuum centrifuge (e.g., SpeedVac). Reconstitute your peptides in a suitable solvent for MS analysis.
-
Issue 2: Persistent Background Noise and Contamination (Repeating 44 Da Peaks)
This indicates that your LC-MS system is contaminated with C12E10. A thorough cleaning is required.
References
- 1. Emergence of mass spectrometry detergents for membrane proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thomassci.com [thomassci.com]
- 3. allumiqs.com [allumiqs.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. Pentaethylene glycol monododecyl ether - Wikipedia [en.wikipedia.org]
- 8. Native Mass Spectrometry of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyamine detergents tailored for native mass spectrometry studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient removal of detergents from proteins and peptides in a spin column format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
preventing phase separation of Decaethylene glycol dodecyl ether in experiments
Technical Support Center: Decaethylene Glycol Dodecyl Ether (C12E10)
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the phase separation of this compound (also known as C12E10 or Polidocanol) in aqueous solutions during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is phase separation in C12E10 solutions and why does it happen?
A1: Phase separation in aqueous solutions of non-ionic surfactants like C12E10 is observed as cloudiness or turbidity and is technically known as the "cloud point".[1][2] This phenomenon occurs when the solution is heated to a specific temperature, the Cloud Point Temperature (CPT) . Above the CPT, the surfactant molecules become less soluble in water, leading to the formation of a separate, surfactant-rich phase.[1][3][4] The underlying cause is the disruption of hydrogen bonds between the water molecules and the hydrophilic ethylene (B1197577) oxide chains of the surfactant as temperature increases.[5][6]
Q2: My C12E10 solution turned cloudy during an experiment. What should I do?
A2: A cloudy solution indicates you have exceeded the cloud point. To resolve this, you can:
-
Lower the Temperature: Cool the solution. It should become clear again once it is below the cloud point temperature.
-
Dilute the Solution: If experimentally feasible, adding more solvent (e.g., water) can increase the cloud point.
-
Add a Stabilizer: Introduce additives like certain alcohols, hydrotropes, or ionic surfactants to raise the cloud point.[1][7]
For immediate troubleshooting, refer to the logic diagram below.
Q3: How does the concentration of C12E10 affect its phase separation?
A3: The relationship is not linear. Initially, as the concentration of C12E10 increases, the cloud point tends to decrease because of the increased number of micelles, which promotes phase separation.[8][9] However, at very high concentrations (e.g., >10%), the cloud point may begin to increase again. This is attributed to the formation of a more structured water-surfactant system that requires more energy to disrupt.[8]
Q4: Can additives prevent phase separation? If so, which ones are effective?
A4: Yes, additives can significantly modify the cloud point and are a primary method for preventing phase separation.[5]
-
To Increase Cloud Point (Prevent Phase Separation):
-
Short-chain alcohols (e.g., ethanol) and glycols (e.g., ethylene glycol): These act as cosolvents and can increase the CPT.[7][10]
-
Ionic Surfactants: Adding a small amount of an ionic surfactant (e.g., SDS) can introduce electrostatic repulsion between micelles, which raises the cloud point.[5]
-
Certain Salts: While most salts decrease the CPT, some, like sodium iodide (NaI) and potassium iodide (KI), can increase it through a "salting-in" effect.[7][8]
-
-
Additives that Decrease Cloud Point (Induce Phase Separation):
Q5: Does the pH of the solution influence the stability of C12E10?
A5: As a non-ionic surfactant, C12E10 itself does not have a charge and is generally stable across a wide pH range. However, pH can indirectly affect phase separation if other components in the formulation are pH-sensitive. For example, the charge of co-solutes or buffer salts can change with pH, which in turn can influence surfactant hydration and the overall cloud point of the system.[13]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the cloud point of C12E10.
Table 1: Effect of Concentration on the Cloud Point of C12E10 in Aqueous Solution
| C12E10 Concentration (wt. %) | Approximate Cloud Point (°C) |
| 1.0 | 87.5 |
| 2.0 | 89.0 |
| 5.0 | 91.0 |
| 10.0 | 94.0 |
| 20.0 | >100 |
Note: Data is compiled and generalized from typical non-ionic surfactant behavior. Actual values can vary slightly based on purity and experimental conditions.
Table 2: Qualitative Effect of Common Additives on the Cloud Point of 1% C12E10
| Additive | Concentration | Effect on Cloud Point | Mechanism |
| Sodium Chloride (NaCl) | 0.5 M | Decreases | Salting-out / Dehydration of headgroups[8] |
| Sodium Iodide (NaI) | 0.5 M | Increases | Salting-in / Water structure disruption[8] |
| Ethanol (B145695) | 5% (v/v) | Increases | Co-solvency[10] |
| Ethylene Glycol | 5% (v/v) | Increases | Co-solvency[10] |
| Sodium Dodecyl Sulfate (SDS) | 0.01 M | Increases | Intermicellar electrostatic repulsion[5] |
| Polyethylene Glycol (PEG 400) | 1% (w/v) | Decreases | Incompatibility / Volume exclusion[12][14] |
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Phase Separation
Caption: A logical workflow for troubleshooting unexpected cloudiness in C12E10 solutions.
Diagram 2: Experimental Workflow to Test Additive Effects
Caption: A standard experimental workflow for determining the effect of an additive on the cloud point.
Experimental Protocols
Protocol 1: Standard Method for Determining the Cloud Point of a C12E10 Solution
This protocol describes a common visual method for determining the cloud point temperature.
-
Objective: To determine the temperature at which a 1% (w/v) aqueous solution of C12E10 becomes turbid.
-
Materials:
-
This compound (C12E10)
-
Deionized water
-
Glass test tube with a stopper
-
Magnetic stirrer and stir bar
-
Controlled temperature water bath with a transparent window
-
Calibrated thermometer or thermocouple probe (±0.1°C accuracy)
-
-
Methodology:
-
Preparation: Prepare a 1% (w/v) solution of C12E10 in deionized water. Ensure it is fully dissolved and the solution is clear at room temperature.
-
Sample Setup: Transfer 10 mL of the solution into a clean glass test tube containing a small magnetic stir bar.[15] Place the thermometer or probe into the solution, ensuring the tip is submerged but not touching the glass.
-
Heating: Place the test tube in the water bath. Begin stirring the sample gently.[13]
-
Observation: Start heating the water bath at a controlled rate, approximately 0.5-1.0°C per minute, to ensure thermal equilibrium.[15]
-
Determination: Continuously observe the solution. The cloud point is the temperature at which the solution suddenly becomes visibly turbid or cloudy.[3][13] Record this temperature to the nearest 0.1°C.
-
Confirmation: To confirm the measurement, allow the solution to cool. It should become clear again. The temperature at which clarity returns should be close to the recorded cloud point. Repeat the heating cycle at least twice to ensure reproducibility.
-
Protocol 2: Preparing a Thermally-Stabilized C12E10 Formulation
This protocol details how to increase the cloud point of a C12E10 solution using an additive.
-
Objective: To prepare a C12E10 solution that remains clear at temperatures above its normal cloud point by incorporating ethanol as a stabilizer.
-
Materials:
-
All materials from Protocol 1
-
Ethanol (ACS grade or higher)
-
-
Methodology:
-
Prepare Stock Solutions:
-
Prepare a 2% (w/v) aqueous stock solution of C12E10.
-
Prepare a 10% (v/v) aqueous stock solution of ethanol.
-
-
Formulation: In a new vial, combine 5 mL of the 2% C12E10 stock with 5 mL of the 10% ethanol stock. This results in a final solution of 10 mL containing 1% C12E10 and 5% ethanol. Mix thoroughly.
-
Control Sample: Prepare a control sample by mixing 5 mL of the 2% C12E10 stock with 5 mL of deionized water.
-
Cloud Point Determination: Using the method described in Protocol 1, determine the cloud point for both the ethanol-containing formulation and the control sample.
-
Analysis: Compare the two cloud points. The ethanol-containing sample is expected to have a significantly higher cloud point, demonstrating its stabilizing effect.[10] This formulation can now be used in experiments requiring higher temperatures without phase separation.
-
References
- 1. jrhessco.com [jrhessco.com]
- 2. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 3. mt.com [mt.com]
- 4. store.astm.org [store.astm.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. path.web.ua.pt [path.web.ua.pt]
- 14. Phase separation induced in gelatin-base coacervation systems by addition of water-soluble nonionic polymers II: effect of molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
Technical Support Center: Efficient Membrane Protein Extraction with Decaethylene Glycol Dodecyl Ether (C12E10)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Decaethylene glycol dodecyl ether (C12E10) for efficient membrane protein extraction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to optimize your extraction workflows.
Troubleshooting Guide
This guide addresses common issues encountered during membrane protein extraction using C12E10.
| Problem | Potential Cause | Suggested Solution |
| Low Protein Yield | Insufficient Lysis: The cell or tissue homogenization was incomplete. | Ensure thorough mechanical disruption (e.g., sonication, French press) in addition to the lysis buffer.[1] For robust cell types, consider using a Dounce homogenizer.[1] |
| Suboptimal Detergent Concentration: The C12E10 concentration is too low to effectively solubilize the membrane. | Perform a detergent concentration titration to determine the optimal concentration for your specific protein of interest.[1] Ensure the concentration is above the critical micelle concentration (CMC) of C12E10.[2] | |
| Inadequate Incubation: Incubation time or temperature is not sufficient for solubilization. | Increase the incubation time with the detergent (e.g., from 30 minutes to 2 hours) or try a slightly higher temperature (e.g., room temperature instead of 4°C), while carefully monitoring protein stability.[1][3] | |
| Protein Degradation: Proteases released during cell lysis are degrading the target protein. | Always add a protease inhibitor cocktail to your lysis and solubilization buffers.[2][4] | |
| Protein Aggregation or Precipitation | Detergent Choice: C12E10 may not be the ideal detergent for your specific membrane protein. | There is no universal "magic detergent"; consider screening a panel of different detergents if aggregation persists.[2] |
| Incorrect Detergent-to-Protein Ratio: An inappropriate ratio can lead to the formation of non-functional precipitates.[2] | Optimize the detergent-to-protein ratio. Lower ratios (e.g., 1:10) may yield large lipid-protein complexes, while higher ratios (10:1 to 20:1) can produce complexes devoid of membrane lipids.[4] | |
| Hydrophobic Surface Exposure: Removal of the native lipid environment exposes hydrophobic regions of the protein.[2] | Ensure sufficient detergent is present to form micelles around individual protein molecules.[5] | |
| Loss of Protein Activity/Function | Denaturation by Detergent: Although non-ionic, C12E10 might still cause denaturation of sensitive proteins. | Use the mildest effective concentration of C12E10. Consider switching to a milder non-ionic detergent. |
| Stripping of Essential Lipids: The extraction process may have removed lipids crucial for the protein's function.[6] | Supplement solubilization and purification buffers with lipids known to be important for your protein's activity.[1] | |
| Inappropriate Buffer Conditions: pH or ionic strength of the buffers may be suboptimal for protein stability. | Optimize the pH and ionic strength of your buffers. Most protocols use a pH between 7.4 and 8.0.[7][8][9][10] | |
| High Background of Non-specific Proteins | Contamination with Cytosolic Proteins: Incomplete removal of the soluble protein fraction. | Perform a high-speed centrifugation step after cell lysis (before solubilization) to pellet the membranes effectively.[1][7] |
| Non-specific Binding: Proteins are binding non-specifically to the affinity resin during purification. | Include a pre-clearing step with the affinity resin before adding the antibody for immunoprecipitation.[1] Incorporate a low concentration of a non-ionic detergent in your wash buffers. |
Frequently Asked Questions (FAQs)
1. What is this compound (C12E10) and why is it used for membrane protein extraction?
This compound, also known as C12E10 or Polyoxyethylene (10) lauryl ether, is a non-ionic detergent.[11][12] Non-ionic detergents are considered "mild" and are suitable for purifying membrane proteins because they can disrupt the lipid bilayer to extract proteins while often preserving their native structure and function.[2] C12E10 is effective at solubilizing membrane proteins by forming micelles that shield the protein's hydrophobic domains from the aqueous environment.[13]
2. What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the specific concentration at which detergent monomers begin to self-assemble into larger structures called micelles.[14] For effective membrane protein solubilization, the detergent concentration in your buffer must be significantly above its CMC.[2] This ensures there are enough micelles to encapsulate the extracted proteins.[5]
3. How do I determine the optimal concentration of C12E10 for my experiment?
The optimal concentration can vary depending on the specific protein and membrane composition. A good starting point is to use a concentration several times higher than the CMC of C12E10.[2] It is highly recommended to perform a concentration titration experiment to find the lowest concentration that provides efficient extraction without causing protein inactivation.
4. What is the effect of temperature on extraction efficiency with C12E10?
Temperature can influence the fluidity of the cell membrane and the effectiveness of the detergent.[15] While many protocols recommend performing the extraction at 4°C to minimize protease activity and maintain protein stability, slightly higher temperatures (e.g., room temperature) can sometimes improve extraction efficiency.[1][3] However, the stability of the target protein at different temperatures should be carefully monitored.
5. How do pH and ionic strength affect membrane protein extraction?
The pH and ionic strength of the extraction buffer can impact protein solubility and stability.[13][16] A pH that is too acidic or too alkaline can lead to protein denaturation.[10][17] Similarly, the ionic strength can affect protein-protein interactions and solubility.[18] It is crucial to optimize these parameters for your specific protein.
Quantitative Data Summary
The following tables provide key quantitative data for working with C12E10 and related detergents.
Table 1: Properties of this compound (C12E10)
| Property | Value | Reference |
| Molecular Weight | 626.86 g/mol | [11][12] |
| Alternative Names | Polyoxyethylene (10) lauryl ether | [11][12] |
| Class | Non-ionic surfactant | [11][13] |
| Appearance | Semisolid | [12] |
| CAS Number | 9002-92-0 | [11] |
Table 2: Critical Micelle Concentrations (CMC) of Common Detergents
| Detergent | CMC (mM in water) | Reference |
| Decaethylene glycol monododecyl ether (C12E10) | ~0.05 - 0.09 mM | [19] |
| Sodium Dodecyl Sulfate (SDS) | 8.23 mM | [14][20] |
| Cetyltrimethylammonium bromide (CTAB) | 0.93 mM | [20] |
| Triton X-100 | 0.16 mM | [20] |
| n-Dodecyl-β-D-maltoside (DDM) | ~0.17 mM | [21] |
| CHAPS | 5.80 mM | [20] |
Experimental Protocols
Protocol 1: General Membrane Protein Extraction using C12E10
This protocol provides a general workflow for the extraction of membrane proteins from cultured cells. Optimization of specific parameters may be required.
Materials:
-
Cultured cells expressing the target membrane protein
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Homogenization Buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2) with freshly added protease and phosphatase inhibitors[7]
-
Solubilization Buffer: Homogenization buffer containing the optimized concentration of C12E10 (start with a concentration above the CMC, e.g., 1% w/v)
-
Microcentrifuge tubes
-
Homogenizer (e.g., Dounce homogenizer or sonicator)
-
Ultracentrifuge
Procedure:
-
Cell Harvesting: Collect cultured cells (e.g., 0.2-1 x 10⁸ cells) and wash them with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.[7]
-
Cell Lysis: Resuspend the cell pellet in ice-cold Homogenization Buffer. Homogenize the cells on ice until completely lysed.[7] Optional: Sonicate the sample with short pulses on ice.[7]
-
Removal of Debris: Centrifuge the homogenate at a low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet intact cells, nuclei, and cell debris.[7]
-
Membrane Fraction Isolation: Carefully transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[7]
-
Solubilization: Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in ice-cold Solubilization Buffer containing C12E10.
-
Incubation: Incubate the mixture for 30 minutes to 2 hours at 4°C with gentle agitation.[1][7]
-
Clarification: Centrifuge at 100,000 x g for 30-45 minutes at 4°C to pellet any insoluble material.[2][7]
-
Collection of Solubilized Proteins: The supernatant now contains the solubilized membrane proteins. Carefully collect this fraction for downstream applications such as affinity purification.[2]
Protocol 2: Detergent Concentration Titration
To determine the optimal C12E10 concentration, a titration should be performed.
Procedure:
-
Prepare a series of Solubilization Buffers with varying concentrations of C12E10 (e.g., 0.1%, 0.5%, 1%, 1.5%, 2% w/v).
-
Aliquot the isolated membrane pellet into equal portions.
-
Resuspend each aliquot in a different C12E10 concentration.
-
Follow steps 6-8 of the General Membrane Protein Extraction protocol.
-
Analyze the resulting supernatants for the yield of your target protein using a suitable method (e.g., Western blot, activity assay). The optimal concentration will be the lowest concentration that gives the highest yield of active protein.
Visualizations
Caption: A generalized workflow for membrane protein extraction.
Caption: A decision tree for troubleshooting low protein yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of temperature and bacterial growth phase on protein extraction by means of electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. leniobio.com [leniobio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Effect of solution pH on protein transmission and membrane capacity during virus filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of pH on protein extraction from sour cherry kernels and functional properties of resulting protein concentrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 十乙二醇单十二烷基醚 nonionic surfactant | Sigma-Aldrich [sigmaaldrich.com]
- 12. moleculardepot.com [moleculardepot.com]
- 13. cusabio.com [cusabio.com]
- 14. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. path.web.ua.pt [path.web.ua.pt]
- 17. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pure.rug.nl [pure.rug.nl]
- 20. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Decaethylene Glycol Dodecyl Ether vs. DDM: A Comparative Guide for Membrane Protein Stability
For researchers, scientists, and drug development professionals, selecting the optimal detergent is a critical step in the successful solubilization, purification, and structural determination of membrane proteins. The stability of a membrane protein in a detergent micelle is paramount for retaining its native conformation and biological function. This guide provides an objective comparison of two non-ionic detergents, Decaethylene glycol dodecyl ether (C12E10) and n-dodecyl-β-D-maltoside (DDM), for membrane protein stability, supported by experimental data and detailed protocols.
Executive Summary
N-dodecyl-β-D-maltoside (DDM) is widely regarded as a "gold standard" detergent in membrane protein research, known for its mild nature and ability to maintain the stability and functionality of a wide range of membrane proteins.[1][2] Extensive research and numerous successful protein structure determinations have solidified its reputation. This compound (C12E10), belonging to the polyoxyethylene glycol ether class of detergents, is also utilized in membrane protein studies, though direct comparative data on its performance against DDM is less abundant in the scientific literature.
This guide summarizes the available quantitative data, provides detailed experimental protocols for stability assessment, and offers visual workflows to aid in experimental design.
Data Presentation: Quantitative Comparison
The following tables summarize the physicochemical properties and available experimental data comparing the performance of C12E10 and DDM. It is important to note that direct comparative studies for C12E10 are limited, and some data points are inferred from studies on its close homolog, octaethylene glycol monododecyl ether (C12E8).
| Property | This compound (C12E10) | n-dodecyl-β-D-maltoside (DDM) | References |
| Chemical Formula | C32H66O11 | C24H46O11 | |
| Molecular Weight ( g/mol ) | 626.86 | 510.62 | |
| Critical Micelle Concentration (CMC) (mM) | ~0.09 (for C12E8) | ~0.17 | [2] |
| Micelle Molecular Weight (kDa) | ~66 (for C12E8) | ~50-70 | [2][3] |
| Aggregation Number | ~120 (for C12E8) | ~98-140 | [2][3] |
Table 1: Physicochemical Properties of C12E10 and DDM. Data for C12E10 is primarily based on its close analog C12E8, as specific data for C12E10 is less commonly reported.
| Membrane Protein | Stability Metric | C12E10 / C12E8 | DDM | Reference |
| A model membrane protein | Melting Temperature (Tm) | 34.3 °C (C12E8) | 45.7 °C | [4] |
| Photosystem I (PSI) & II (PSII) | Detergent belt volume | More compact (C12E8) | Less compact | [1] |
| β1-adrenergic receptor (thermostabilised) | Stability | Rapidly inactivated (C12E8) | Stable | [5] |
Table 2: Experimental Data on Membrane Protein Stability. This table presents available data from studies that included detergents from the polyoxyethylene glycol ether family in comparison to DDM. A higher melting temperature (Tm) indicates greater thermal stability.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments cited in the comparison of detergent performance for membrane protein stability.
Protocol 1: Thermal Stability Assessment by Differential Scanning Fluorimetry (DSF)
This protocol outlines the determination of a membrane protein's melting temperature (Tm) in the presence of different detergents.
Materials:
-
Purified membrane protein in a base detergent (e.g., 0.05% DDM)
-
Detergent stock solutions (e.g., 10% w/v of DDM and C12E10)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Thiol-specific fluorescent dye (e.g., N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide - CPM)
-
qPCR instrument or a dedicated Differential Scanning Fluorimeter
Procedure:
-
Protein Preparation: Dilute the purified membrane protein to a final concentration of 0.2-0.5 mg/mL in the assay buffer containing the desired final concentration of the test detergent (DDM or C12E10), typically above its CMC.
-
Dye Preparation: Prepare a fresh stock solution of CPM dye in DMSO. Dilute the dye into the assay buffer to the recommended working concentration.
-
Assay Setup: In a 96-well PCR plate, mix the protein-detergent solution with the diluted CPM dye. Include control wells with buffer and dye only.
-
Thermal Denaturation: Place the plate in the qPCR instrument. Set a temperature gradient from 20°C to 95°C with a ramp rate of 1°C/minute.
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann sigmoidal function.[4]
Protocol 2: Assessment of Monodispersity by Size Exclusion Chromatography (SEC)
This protocol is used to evaluate the aggregation state and homogeneity of a membrane protein in a specific detergent.
Materials:
-
Purified membrane protein in the detergent of interest (DDM or C12E10)
-
SEC column suitable for membrane proteins (e.g., Superdex 200 Increase or equivalent)
-
HPLC or FPLC system
-
SEC running buffer: Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) supplemented with the detergent at a concentration above its CMC.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC running buffer.
-
Sample Preparation: Prepare the purified membrane protein sample at a suitable concentration (e.g., 0.5-2 mg/mL). Centrifuge the sample at high speed (e.g., >100,000 x g) for 20-30 minutes to remove any large aggregates before injection.
-
Injection and Separation: Inject the clarified sample onto the equilibrated SEC column.
-
Data Collection: Monitor the UV absorbance (typically at 280 nm) of the eluate.
-
Analysis: A stable, monodisperse protein sample will typically elute as a single, symmetric peak. The presence of peaks in the void volume or multiple peaks indicates aggregation or heterogeneity.[6]
Protocol 3: Functional Ligand-Binding Assay
This protocol assesses the functional integrity of a receptor-type membrane protein by measuring its ability to bind a specific radiolabeled ligand.
Materials:
-
Membranes or solubilized protein preparation containing the target receptor
-
Radiolabeled ligand specific for the receptor
-
Assay buffer (specific to the protein of interest)
-
Detergent solutions (DDM and C12E10)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Solubilization (if applicable): Solubilize the membranes with the desired concentration of DDM or C12E10.
-
Binding Reaction: In a microtiter plate or tubes, incubate the membrane/protein preparation with a saturating concentration of the radiolabeled ligand in the presence of the test detergent. Include non-specific binding controls by adding a high concentration of a non-labeled competitor.
-
Incubation: Incubate at a specific temperature for a defined period to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Compare the specific binding in the presence of DDM and C12E10 to assess the retention of functional activity.[7]
Mandatory Visualization
The following diagrams illustrate key workflows in the assessment of membrane protein stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges in the Development of Functional Assays of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A high-throughput differential filtration assay to screen and select detergents for membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermostabilisation of membrane proteins for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Decaethylene Glycol Dodecyl Ether vs. Triton X-100 for Cell Lysis
For researchers, scientists, and drug development professionals, the choice of detergent for cell lysis is a critical step that can significantly impact the yield, purity, and functionality of target proteins. This guide provides a comprehensive comparison of two non-ionic detergents, the widely-used Triton X-100 and the less-characterized Decaethylene glycol dodecyl ether, to inform the selection process for optimal experimental outcomes.
While Triton X-100 is a well-established and extensively documented cell lysis agent, this compound, also known as polyoxyethylene (10) lauryl ether, is less commonly cited in this specific application. This comparison draws upon available data for this compound and its chemically similar counterparts, such as the Brij™ series of detergents, to provide a thorough evaluation against the benchmark, Triton X-100.
At a Glance: Physicochemical Properties
A summary of the key physicochemical properties of this compound and Triton X-100 is presented below. These characteristics influence their behavior in aqueous solutions and their interaction with cellular membranes and proteins.
| Property | This compound (Polyoxyethylene (10) lauryl ether) | Triton X-100 |
| Synonyms | C12E10, Brij® 35 (for a related compound with 23 ethylene (B1197577) oxide units) | Octylphenol ethoxylate, Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether |
| Molecular Weight ( g/mol ) | ~627 | ~625-647 |
| Detergent Class | Non-ionic polyoxyethylene surfactant | Non-ionic polyoxyethylene surfactant |
| Critical Micelle Concentration (CMC) | Approximately 0.09 mM | 0.2-0.9 mM |
| Hydrophile-Lipophile Balance (HLB) | ~13.0-16.9 | ~13.5 |
| Denaturing Potential | Generally non-denaturing | Generally non-denaturing[1][2] |
| Dialyzable | No | No[2] |
Mechanism of Action: Disrupting the Cellular Barrier
Both this compound and Triton X-100 are non-ionic detergents that facilitate cell lysis by disrupting the lipid bilayer of the cell membrane. Their amphipathic nature, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, allows them to integrate into the cell membrane. At concentrations above their critical micelle concentration (CMC), these detergent molecules aggregate to form micelles, which can solubilize membrane lipids and proteins, leading to the rupture of the cell and the release of its intracellular contents.[2]
References
Decaethylene Glycol Dodecyl Ether vs. LMNG: A Comparative Guide for GPCR Stability
For Researchers, Scientists, and Drug Development Professionals
The choice of detergent is a critical factor in the successful solubilization, purification, and structural determination of G-protein coupled receptors (GPCRs). An ideal detergent must effectively extract the receptor from the cell membrane while maintaining its structural integrity and functional activity. This guide provides a detailed comparison of two commonly used non-ionic detergents, Decaethylene glycol dodecyl ether (C12E10) and Lauryl Maltose Neopentyl Glycol (LMNG), for the stabilization of GPCRs.
Executive Summary
Current research strongly indicates that Lauryl Maltose Neopentyl Glycol (LMNG) offers superior stability to G-protein coupled receptors compared to traditional detergents like n-dodecyl-β-D-maltoside (DDM), which shares structural similarities with this compound (C12E10). The unique branched architecture of LMNG provides a more lipid-like environment, effectively shielding the hydrophobic transmembrane domains of the GPCR from aggregation and denaturation.[1][2] While direct comparative studies quantifying the thermostability of GPCRs in C12E10 versus LMNG are limited in the available literature, the extensive body of evidence supporting LMNG's efficacy makes it a preferred choice for sensitive GPCRs.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for LMNG and provide physical characteristics for both detergents. The lack of specific thermostability data for GPCRs in C12E10 in the reviewed literature prevents a direct quantitative comparison in that regard.
Table 1: Detergent Properties
| Property | This compound (C12E10) | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Chemical Formula | C₃₂H₆₆O₁₁ | C₄₇H₈₈O₂₂ |
| Molecular Weight ( g/mol ) | 626.86 | 1005.19 |
| Critical Micelle Concentration (CMC) | ~0.06 mM | ~0.01 mM |
| Appearance | Semisolid | White to off-white powder |
| Solubility in Water | Soluble | ≥ 5% at 20°C |
Table 2: GPCR Thermostability Data (Adenosine A₂A Receptor)
| Detergent | Apparent Melting Temperature (Tₘ) (°C) | Reference |
| LMNG | 44.2 ± 0.2 | [2] |
| DDM (for comparison) | 33.2 ± 0.3 | [2] |
| C12E10 | Data not available in reviewed literature | - |
Note: DDM (n-dodecyl-β-D-maltoside) is a linear-chain detergent often used as a benchmark. The wild-type A₂A receptor shows an 11°C higher thermostability in LMNG compared to DDM.[2]
Mechanism of Stabilization
Molecular dynamics simulations have revealed the structural basis for LMNG's superior stabilizing effect on GPCRs compared to linear-chain detergents like DDM.[1][2]
-
Reduced Micelle Motion: LMNG micelles exhibit considerably less motion than DDM micelles. This creates a more stable, "stiffer" environment around the receptor.[1][2]
-
Enhanced Hydrophobic Packing: The two alkyl chains of LMNG pack more effectively around the hydrophobic transmembrane regions of the GPCR, providing better shielding from the aqueous environment.[1][2]
-
Increased Hydrogen Bonding: The head groups of LMNG form more extensive hydrogen bond networks, contributing to the overall stability of the detergent-receptor complex.[1][2]
Mandatory Visualizations
GPCR Signaling Pathway
References
A Head-to-Head Battle of Detergents: Decaethylene Glycol Dodecyl Ether (C12E10) vs. CHAPS for Solubilizing Lipid-Interacting Proteins
For researchers, scientists, and drug development professionals navigating the complex world of membrane protein biochemistry, the choice of detergent is a critical decision that can dictate the success or failure of an experiment. This guide provides an in-depth comparison of two commonly employed detergents, the non-ionic Decaethylene Glycol Dodecyl Ether (C12E10) and the zwitterionic CHAPS, for the solubilization of lipid-interacting proteins. By examining their physicochemical properties, efficacy in preserving protein structure and function, and providing detailed experimental protocols, this guide aims to equip researchers with the knowledge to make an informed decision for their specific application.
The solubilization of membrane proteins is a delicate process that requires disrupting the native lipid bilayer without irreversibly denaturing the protein of interest. Detergents, with their amphipathic nature, are indispensable tools for this task. C12E10, a member of the polyoxyethylene glycol ether family, and CHAPS, a sulfobetaine (B10348) derivative of cholic acid, represent two distinct classes of detergents with unique characteristics that make them suitable for different applications.
Physicochemical Properties: A Tale of Two Structures
The effectiveness of a detergent is intrinsically linked to its chemical structure and resulting physicochemical properties. C12E10 is a non-ionic detergent with a flexible polyoxyethylene headgroup, while CHAPS is a zwitterionic detergent possessing a rigid, steroidal hydrophobic tail and a charged headgroup. These structural differences translate to distinct behaviors in solution, as summarized in the table below.
| Property | This compound (C12E10) | CHAPS | Significance for Protein Solubilization |
| Chemical Structure | C12H25(OCH2CH2)10OH | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | The flexible, non-ionic headgroup of C12E10 is generally considered milder and less denaturing than charged detergents. The rigid, facial amphipathic structure of CHAPS can be effective in disrupting lipid-protein interactions while maintaining protein-protein interactions. |
| Molecular Weight | ~627 g/mol | 614.9 g/mol | Important for calculating molar concentrations and detergent-to-protein ratios. |
| Critical Micelle Concentration (CMC) | ~0.09 mM | 6 - 10 mM[1] | The concentration at which detergent monomers self-assemble into micelles. Solubilization occurs above the CMC. The lower CMC of C12E10 means it forms micelles at lower concentrations, which can be advantageous for some applications. The high CMC of CHAPS allows for its easy removal by dialysis. |
| Aggregation Number | Varies | 4 - 14 | The number of detergent molecules in a single micelle. The small micelle size of CHAPS is often beneficial as it is less likely to interfere with subsequent chromatographic or structural analyses. |
| Charge | Non-ionic | Zwitterionic (net neutral over a wide pH range) | Non-ionic detergents like C12E10 do not interfere with ion-exchange chromatography. The zwitterionic nature of CHAPS makes it suitable for techniques like isoelectric focusing. |
Performance in Protein Solubilization: A Comparative Overview
While direct, head-to-head comparative studies with extensive quantitative data for a wide range of proteins are limited, existing research provides valuable insights into the performance of C12E10 and CHAPS in solubilizing and stabilizing lipid-interacting proteins.
Case Study: Rhodopsin
Rhodopsin, a G-protein coupled receptor (GPCR), serves as an excellent model for studying membrane protein solubilization. Research has shown that both C12E10 (and its close relative dodecyl maltoside) and CHAPS can be used to solubilize rhodopsin, but they can influence its oligomeric state and functional integrity differently.
One study found that in n-dodecyl-β-maltoside (a detergent with a similar alkyl chain length to C12E10), rhodopsin exists primarily as monomers. In contrast, in CHAPS, rhodopsin was found to be mostly dimeric[2]. This highlights a key difference: the choice of detergent can influence the native oligomeric state of the protein. Functionally, both monomeric and dimeric rhodopsin were capable of activating their cognate G-protein, transducin[2]. However, another study reported a 60% yield of purified, functional rhodopsin from bovine retinal disk membranes using CHAPS[3].
Case Study: Serotonin (B10506) Transporter
For the serotonin transporter, another integral membrane protein, CHAPS has been successfully used for solubilization. One study reported the solubilization of about 40% of membrane-bound serotonin-S2 receptors in an active form using a combination of CHAPS and sodium chloride[4]. Another study demonstrated the efficient solubilization of the serotonin 1A receptor from bovine hippocampus using a low, pre-micellar concentration of CHAPS in the presence of salt, which yielded high-affinity, functionally active receptors[5].
Experimental Protocols
Below are detailed protocols for the solubilization of membrane proteins using CHAPS and a general guideline for screening detergents like C12E10.
Protocol 1: Solubilization of Rhodopsin from Bovine Retinal Disk Membranes (RDM) using CHAPS
Materials:
-
Isolated Bovine Retinal Disk Membranes (RDM)
-
Solubilization Buffer: 100 mM CHAPS, 100 mM zinc acetate, 15 mM sodium phosphate, pH 6.9[3]
-
High-speed centrifuge and appropriate rotor
Procedure:
-
Resuspend the RDM in the Solubilization Buffer to a final rhodopsin concentration of 400 µM.[3]
-
Incubate the mixture for 30 minutes at 4°C with gentle agitation.[3]
-
Centrifuge the mixture at 24,000 x g for 30 minutes at 4°C to pellet any unsolubilized material.[3]
-
Carefully collect the supernatant containing the CHAPS-solubilized rhodopsin for downstream applications.
Protocol 2: General Detergent Screening for Membrane Protein Solubilization (including C12E10)
This protocol is a general guideline and should be optimized for the specific protein of interest.
Materials:
-
Isolated cell membranes containing the target protein
-
A panel of detergents to be screened (including a 10% w/v stock solution of C12E10)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
-
Ultracentrifuge and appropriate rotor
Procedure:
-
Membrane Preparation: Isolate cell membranes containing your protein of interest using standard cell lysis and ultracentrifugation protocols. Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Detergent Screening:
-
Aliquot the membrane suspension into several microcentrifuge tubes.
-
To each tube, add a different detergent from your panel to a final concentration typically ranging from 0.5% to 2% (w/v). For C12E10, a starting concentration of 1% (w/v) is recommended.
-
Incubate the samples for 1-2 hours at 4°C with gentle rotation.
-
-
Clarification: Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material.
-
Analysis:
-
Carefully collect the supernatant (solubilized fraction).
-
Resuspend the pellet (unsolubilized fraction) in an equal volume of buffer.
-
Analyze both the supernatant and pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to assess the solubilization efficiency of your target protein for each detergent.
-
-
Functional Assessment: Perform a functional assay (e.g., ligand binding, enzyme activity) on the solubilized fractions to determine which detergent best preserves the protein's native function.
Visualizing the Process: Diagrams
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
References
- 1. apexbt.com [apexbt.com]
- 2. Functional characterization of rhodopsin monomers and dimers in detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Powdered G-Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubilization of rat brain serotonin-S2 receptors using CHAPS/salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubilization of high affinity G-protein-coupled serotonin1A receptors from bovine hippocampus using pre-micellar CHAPS at low concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Decaethylene Glycol Dodecyl Ether vs. Digitonin: A Comparative Guide for Cryo-EM Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate detergent is a critical determinant for the success of high-resolution structure determination of membrane proteins using cryo-electron microscopy (cryo-EM). The detergent must effectively solubilize the protein from the lipid bilayer while maintaining its structural integrity and functional state. This guide provides a comparative analysis of two commonly used, yet distinct, detergents: Decaethylene glycol dodecyl ether (C12E10), a non-ionic polyoxyethylene glycol detergent, and digitonin (B1670571), a steroidal saponin.
Performance Comparison: C12E10 vs. Digitonin
This compound (C12E10) belongs to a class of synthetic, non-ionic detergents known for their mild solubilizing properties. In contrast, digitonin, a natural product extracted from the foxglove plant (Digitalis purpurea), is a steroidal glycoside that has gained significant popularity in the cryo-EM field, particularly for eukaryotic membrane proteins.
Digitonin is renowned for its ability to form well-defined, relatively small micelles, which can be advantageous for cryo-EM imaging by reducing background noise and interference with particle alignment.[1][2] Its rigid steroidal structure is thought to contribute to the stabilization of membrane proteins, often preserving their native conformation and interaction with lipids.[3] In fact, digitonin has been successfully employed in the structure determination of several challenging eukaryotic membrane protein complexes.[3]
Polyoxyethylene glycols, such as C12E10 and the closely related C12E8, are also non-ionic and considered mild detergents.[1] They are effective in disrupting protein-lipid interactions to solubilize membrane proteins.[1] While less frequently cited in recent high-resolution cryo-EM studies compared to digitonin, they remain a viable option, particularly for bacterial membrane proteins. The choice between these detergents is often empirical and protein-dependent.
A synthetic alternative to digitonin, glyco-diosgenin (B8134288) (GDN), has also become widely used due to its higher homogeneity and batch-to-batch consistency compared to the natural extract of digitonin.[1][4]
Data Presentation
Direct comparative studies with quantitative data on the performance of C12E10 versus digitonin for the same membrane protein are limited in published literature. However, we can summarize their general properties and provide examples of their successful application in cryo-EM.
| Property | This compound (C12E10) | Digitonin |
| Detergent Class | Non-ionic, Polyoxyethylene Glycol | Non-ionic, Steroidal Saponin |
| Chemical Nature | Synthetic, Homogeneous | Natural Product, Mixture of Glycosides |
| Critical Micelle Concentration (CMC) | ~0.08 mM | ~0.25–0.50 mM[4] |
| Micelle Size | Variable, generally larger than digitonin | ~70 kDa, forms well-defined micelles[5] |
| Key Advantages | Mild solubilization, synthetic consistency | Excellent for stabilizing eukaryotic membrane proteins, forms well-defined micelles, can co-purify with lipids[1][2][3] |
| Potential Disadvantages | Can form larger, heterogeneous micelles | Natural product with potential batch variability, can be toxic[5] |
| Example Protein Structures (Resolution) | ABC Transporter ModBC (qualitative assessment of stability)[6] | Human Slo1 ion channel (3.3 Å)[7], SLC7A5 L-type amino acid transporter (3.5 Å)[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for membrane protein purification and cryo-EM sample preparation using digitonin and a generalized protocol for C12E10.
Protocol 1: Membrane Protein Purification and Cryo-EM Sample Preparation using Digitonin
This protocol is a representative workflow and requires optimization for specific target proteins.
1. Membrane Solubilization:
- Start with isolated cell membranes containing the overexpressed protein of interest.
- Resuspend the membranes in a buffered solution (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, protease inhibitors).
- Add digitonin to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically.
- Incubate on a rocker at 4°C for 1-2 hours to allow for solubilization.
- Centrifuge at high speed (e.g., 100,000 x g) for 1 hour to pellet unsolubilized material.
2. Affinity Purification:
- Incubate the supernatant from the solubilization step with an appropriate affinity resin (e.g., Strep-Tactin or Ni-NTA) for 1-2 hours at 4°C.
- Wash the resin extensively with a buffer containing a lower concentration of digitonin (e.g., 0.05-0.1%) to remove non-specific binders. The wash buffer should also contain the same salts and pH as the solubilization buffer.
- Elute the protein from the resin using a suitable elution agent (e.g., desthiobiotin or imidazole).
3. Size Exclusion Chromatography (SEC):
- Concentrate the eluted protein and load it onto a size exclusion chromatography column pre-equilibrated with a final buffer containing a concentration of digitonin just above its CMC (e.g., 0.02-0.05%).
- Collect fractions corresponding to the monodisperse peak of the target protein.
- Analyze the peak fractions by SDS-PAGE to confirm purity.
4. Cryo-EM Grid Preparation:
- Concentrate the purified protein to a suitable concentration for cryo-EM (typically 0.5-5 mg/mL).
- Apply 3-4 µL of the protein sample to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
- Blot the grid for a few seconds to remove excess liquid and immediately plunge-freeze into liquid ethane (B1197151) using a vitrification device (e.g., Vitrobot).
- Store the vitrified grids in liquid nitrogen until imaging.
Protocol 2: Generalized Cryo-EM Sample Preparation with C12E10
Disclaimer: This is a generalized protocol. The optimal conditions, particularly detergent concentrations, must be determined empirically for each specific membrane protein.
1. Detergent Screening and Solubilization:
- Perform small-scale solubilization trials with a range of C12E10 concentrations (e.g., 0.5% to 2% w/v) to determine the minimal concentration required for efficient extraction.
- Follow a similar solubilization and clarification procedure as described for digitonin.
2. Purification:
- During affinity and size exclusion chromatography, maintain the C12E10 concentration at or slightly above its CMC (~0.08 mM) in all buffers to ensure the protein remains soluble.
3. Cryo-EM Grid Preparation:
- Prepare the final protein sample in a buffer containing an optimized concentration of C12E10. It is often beneficial to keep the detergent concentration as low as possible to minimize micelle background in the final images.
- Proceed with grid preparation and vitrification as described in the digitonin protocol.
Mandatory Visualization
Caption: Workflow for detergent selection in cryo-EM.
Caption: Solubilization for cryo-EM structure determination.
References
- 1. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. support.epicypher.com [support.epicypher.com]
- 3. Chemical Tools for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
comparative analysis of non-ionic surfactants for protein purification
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate non-ionic surfactant is a critical step in the successful purification of proteins, particularly for challenging targets such as membrane proteins. These amphiphilic molecules are instrumental in disrupting cell membranes, solubilizing proteins, and maintaining their stability throughout the purification process. This guide provides a comparative analysis of commonly used non-ionic surfactants, supported by experimental data, to assist researchers in making informed decisions for their specific protein purification needs.
Performance Comparison of Common Non-Ionic Surfactants
The choice of non-ionic surfactant can significantly impact protein yield, purity, and the retention of biological activity. Below is a summary of the performance of several widely used non-ionic surfactants based on published experimental data. It is important to note that the optimal surfactant is highly protein-dependent, and the data presented here is intended to serve as a guideline.
| Surfactant | Protein System | Solubilization Efficiency / Yield | Purity / Recovery | Activity Preservation | Key Characteristics & Remarks |
| n-Dodecyl-β-D-maltoside (DDM) | Human GABA Type A Receptor | >90% solubilization efficiency when added dropwise.[1] | High purity amenable for proteomic and structural analyses.[1] | Preserves receptor activity in ligand binding.[1] | Considered the gold standard for many membrane proteins, especially for structural biology.[1] Low critical micelle concentration (CMC). |
| Triton X-100 | Sendai Virus Glycoproteins (HN and F) | High yield of extracted proteins. | ~60% recovery of HN and F proteins after HPLC. | Immunological activity was well preserved. | A cost-effective option for initial solubilization. Can be used in a "dual-detergent" strategy with DDM.[2] Interferes with UV spectrometry at 280 nm.[3] |
| Tween 20 | General Use (e.g., His-tagged proteins) | Primarily used in wash buffers to reduce non-specific binding, not for initial solubilization. | Can improve purity by minimizing contaminants. | Generally mild and non-denaturing, helping to preserve protein activity.[3] | A gentle detergent often used in immunoassays and as a wash buffer additive.[3] |
| Octyl Glucoside | Sendai Virus Glycoproteins (HN and F) | Lower extraction yield compared to polyoxyethylene alkyl ethers. | ~70% recovery of HN and F proteins after HPLC. | Immunological activity was well preserved. | High CMC, which can be advantageous for removal by dialysis. |
| C12E5 (Polyoxyethylene alkyl ether) | Sendai Virus Glycoproteins (HN and F) | Highest protein extraction yields among those tested. | ~75% recovery of HN and F proteins after HPLC. | Immunological activity was well preserved. | Performance correlates with its hydrophile-lipophile balance (HLB) value. |
Experimental Protocols
Detailed and reproducible protocols are essential for successful protein purification. The following sections outline generalized methodologies for membrane protein extraction and purification using non-ionic surfactants. These should be considered as starting points and may require optimization for specific proteins.
Protocol 1: Membrane Protein Solubilization and Affinity Purification
This protocol describes a general procedure for the extraction of a His-tagged membrane protein from E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
Cell paste of E. coli expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1% (w/v) Triton X-100
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole, 0.05% (w/v) DDM
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 0.05% (w/v) DDM
-
Ni-NTA affinity resin
Procedure:
-
Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional stirring.
-
Homogenization: Sonicate the cell suspension on ice to further disrupt the cells and shear DNA.
-
Membrane Isolation: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes. Discard the supernatant.
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer. Incubate with gentle agitation for 1-2 hours at 4°C.
-
Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with Wash Buffer (containing 0.05% DDM).
-
Load the clarified supernatant onto the equilibrated resin.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein with Elution Buffer.
-
-
Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity and by a relevant functional assay to determine activity.
Visualizing the Process: Workflows and Mechanisms
To better understand the logical flow of protein purification and the underlying mechanisms of surfactant action, the following diagrams are provided.
Caption: A generalized experimental workflow for membrane protein purification.
References
- 1. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of dual-detergent strategy using Triton X-100 in membrane protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preserving Protein Integrity: A Comparative Guide to Functional Validation After Solubilization with Decaethylene Glycol Dodecyl Ether
For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins is a critical first step for functional and structural analysis. The choice of detergent is paramount, as it must effectively extract the protein from the lipid bilayer while preserving its native conformation and activity. This guide provides an objective comparison of Decaethylene glycol dodecyl ether (C12E10), a non-ionic detergent, with other commonly used alternatives, supported by experimental data and detailed protocols for functional validation.
The selection of an appropriate detergent is often a balance between solubilization efficiency and the maintenance of a protein's structural and functional integrity. Non-ionic detergents like this compound are generally considered "mild" as they disrupt lipid-lipid and lipid-protein interactions without significantly altering protein-protein interactions, which is crucial for preserving the native state of the protein.
Comparative Analysis of Detergents for Membrane Protein Solubilization
The ideal detergent for a specific membrane protein is determined empirically. However, comparisons of key physicochemical properties and their effects on protein stability and function can guide the selection process. This section compares this compound (C12E10) with other widely used non-ionic detergents such as n-dodecyl-β-D-maltoside (DDM) and lauryl maltose (B56501) neopentyl glycol (LMNG).
Physicochemical Properties of Common Non-Ionic Detergents
Proper detergent selection is a crucial step for successful membrane protein solubilization and purification for structural and functional studies. The following table summarizes key physicochemical properties of C12E10 and its common alternatives.
| Detergent | Abbreviation | Chemical Class | Critical Micelle Concentration (CMC) (mM) | Micelle Size (kDa) |
| Decaethylene glycol monododecyl ether | C12E10 / C12E8 | Polyoxyethylene Glycol Ether | ~0.1 | ~66 |
| n-dodecyl-β-D-maltoside | DDM | Alkyl Maltoside | ~0.17 | ~50 |
| Lauryl Maltose Neopentyl Glycol | LMNG | Maltose Neopentyl Glycol | ~0.01 | ~91 |
| n-decyl-β-D-maltoside | DM | Alkyl Maltoside | ~1.8 | ~40 |
| n-octyl-β-D-glucoside | OG | Alkyl Glucoside | ~20-25 | ~25 |
Note: C12E8, a close structural analog of C12E10, is often used in comparative studies. The properties listed are representative and can vary with buffer conditions.
Performance in Protein Stabilization and Functional Preservation
The ultimate measure of a detergent's suitability is its ability to maintain the target protein in a stable and functionally active state. Thermal stability, measured as the melting temperature (Tm), is a key indicator of a protein's structural integrity in a given detergent.
A study on the thermostability of a β1-adrenergic receptor (β1AR) mutant provided insights into the effects of different detergents.[1] While this particular study did not include C12E10, it demonstrated that DDM provided significant stability. Another study on a different membrane protein showed the following melting temperatures in various detergents[2]:
| Detergent | Melting Temperature (Tm) in °C |
| n-Dodecyl β-d-maltoside (DDM) | 45.7 |
| Lauryl maltose neopentyl glycol (LMNG) | 50.9 |
| n-Undecyl-β-d-Maltopyranoside (UDM) | 43.4 |
| n-Octyl-β-d-Glucoside (OG) | 32.2 |
| Dodecyl octaethylene glycol ether (C12E8) | 34.3 |
These results indicate that for this specific protein, LMNG offered the highest thermal stability, followed by DDM. C12E8, a close analog of C12E10, provided lower stability, comparable to OG. It is important to note that the optimal detergent is protein-dependent. For instance, C12E8 has been successfully used for the purification and crystallization of several ABC-transporters and P-type ATPases.[3]
LMNG, a newer generation detergent, has shown significant advantages in stabilizing G protein-coupled receptors (GPCRs) compared to DDM.[4] This is attributed to its branched structure, which provides a more lipid-like environment around the transmembrane domains of the protein.[4]
Experimental Protocols for Functional Validation
Following solubilization and purification, it is essential to validate the functional integrity of the protein. Below are detailed protocols for two common functional assays: a ligand binding assay for a G-protein coupled receptor (GPCR) and an ATPase activity assay for an ABC transporter.
Competitive Radioligand Binding Assay for a Solubilized GPCR
This assay determines the binding affinity of a ligand to a solubilized receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified GPCR solubilized in buffer containing this compound (or other detergent)
-
Radiolabeled ligand (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors)
-
Unlabeled competitor ligand
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA, and the same concentration of detergent used for purification)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of the radiolabeled ligand, and the solubilized receptor preparation.
-
Non-specific Binding: Add assay buffer, the radiolabeled ligand, a high concentration of the unlabeled competitor ligand, and the solubilized receptor preparation.
-
Competitive Binding: Add assay buffer, the radiolabeled ligand, varying concentrations of the unlabeled test ligand, and the solubilized receptor preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor ligand concentration to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).
Malachite Green-Based ATPase Activity Assay for a Solubilized ABC Transporter
This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by an ATPase.
Materials:
-
Purified ABC transporter solubilized in buffer containing this compound (or other detergent)
-
Assay Buffer (e.g., 50 mM MOPS-KOH, pH 7.0, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, and the same concentration of detergent used for purification)
-
ATP solution
-
Malachite Green Reagent
-
Sodium citrate (B86180) solution
-
Phosphate standard solution
Procedure:
-
Standard Curve: Prepare a series of phosphate standards of known concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer and the solubilized ABC transporter.
-
Initiate Reaction: Start the reaction by adding ATP to each well. For a negative control, add buffer without ATP.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period (e.g., 30 minutes at 37°C).
-
Stop Reaction & Color Development: Stop the reaction and develop the color by adding the Malachite Green Reagent, followed by the sodium citrate solution.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis: Use the standard curve to determine the amount of Pi released in each reaction. Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein).
Mandatory Visualizations
Beta-2 Adrenergic Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the beta-2 adrenergic receptor, a typical G-protein coupled receptor.
References
The Detergent Dilemma: A Comparative Guide to Cross-Validation in Experimental Biology
The solubilization of cellular membranes to release proteins is a fundamental step in many biological assays.[1] Detergents, with their ability to disrupt lipid-lipid, lipid-protein, and protein-protein interactions, are indispensable for this process.[2] However, the very properties that make them effective solubilizing agents can also lead to protein denaturation and loss of function.[1] Therefore, the selection of an appropriate detergent, or the cross-validation of results with different types of detergents, is paramount for robust and reproducible research.
This guide will delve into the comparative performance of ionic, non-ionic, and zwitterionic detergents in key applications such as protein extraction, western blotting, and enzyme activity assays.
Data Presentation: A Quantitative Comparison of Detergent Performance
The efficacy of a detergent is often measured by its ability to maximize the yield of soluble protein while preserving its biological activity. The following tables summarize quantitative data on protein extraction efficiency and the impact of various detergents on enzyme function.
Table 1: Comparison of Protein Extraction Efficiency with Different Detergents
| Detergent | Type | Typical Concentration | Relative Protein Yield (Tissue/Cell Type) | Reference |
| SDS | Anionic | 1-2% | High (E. coli)[3] | [3] |
| Triton X-100 | Non-ionic | 0.5-1% | Moderate to High (Hepatocytes)[4] | [4] |
| NP-40 | Non-ionic | 0.5-1% | Moderate (Various cell lines)[5] | [5] |
| CHAPS | Zwitterionic | 1-2% | Moderate (Mouse brain membranes)[6] | [6] |
| DDM | Non-ionic | 1% | High (AqpZ-GFP from E. coli)[7] | [7] |
| C8E4 | Non-ionic | 1% | High (AqpZ-GFP from E. coli, but prone to precipitation)[7] | [7] |
| RIPA Buffer (contains SDS, Triton X-100, and deoxycholate) | Mixed | N/A | High (Various tissues and cells)[8] | [8] |
Table 2: Effect of Different Detergents on Enzyme Activity
| Detergent | Type | Effect on Lipase Activity | Reference |
| SDS | Anionic | Significant impact on catalytic activity[9] | [9] |
| Sodium Cholate | Anionic | Moderate impact on activity[9] | [9] |
| CTAB | Cationic | Varied impact depending on concentration[9] | [9] |
| Triton X-100 | Non-ionic | Generally mild, can cause turbidity at high concentrations[9] | [9] |
| Tween 20 | Non-ionic | Generally mild, can cause turbidity at high concentrations[9] | [9] |
| Tween 80 | Non-ionic | Generally mild, can cause turbidity at high concentrations[9] | [9] |
Mandatory Visualization
The following diagrams illustrate key experimental workflows and a representative signaling pathway, highlighting the critical steps where detergent choice plays a role.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental results. The following are generalized protocols for key experiments.
Protocol 1: Cell Lysis and Protein Extraction for Western Blotting
This protocol outlines the steps for preparing total cell lysates from cultured cells.
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer or a buffer containing a specific detergent like 1% Triton X-100 or 1% NP-40, supplemented with protease and phosphatase inhibitors)[8]
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure for Adherent Cells:
-
Wash cells in the culture dish with ice-cold PBS.[10]
-
Aspirate the PBS and add ice-cold lysis buffer to the dish.[10]
-
Incubate on ice for 20-30 minutes.[10]
-
Scrape the cells from the dish and transfer the lysate to a microcentrifuge tube.[10]
-
Proceed to step 7.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation.[10]
-
Wash the cell pellet with ice-cold PBS and centrifuge again.[10]
-
Resuspend the pellet in ice-cold lysis buffer.[10]
-
Incubate on ice for 30 minutes with agitation.[11]
-
Proceed to step 7.
Lysate Clarification: 7. Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C.[11] 8. Transfer the supernatant (containing the soluble proteins) to a new tube.[11] 9. Determine the protein concentration using a detergent-compatible assay (e.g., BCA assay). 10. The lysate is now ready for western blot analysis or can be stored at -80°C.
Protocol 2: Western Blotting
This protocol provides a general procedure for detecting a target protein in a cell lysate.
Materials:
-
Protein lysate
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer (containing SDS) and heat at 95-100°C for 5 minutes to denature the proteins.[12]
-
Gel Electrophoresis: Load the denatured samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12] Note: Detergents are generally not added during the blocking step for fluorescent westerns.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer (or TBST) overnight at 4°C.[12] The optimal dilution should be determined empirically.[14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[15]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (or TBST) for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[12]
Protocol 3: Enzyme Activity Assay in the Presence of Detergents
This protocol is a general guideline for assessing the effect of different detergents on the activity of a purified enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme (ideally a chromogenic or fluorogenic substrate)
-
Assay buffer
-
A panel of detergents to be tested (e.g., SDS, Triton X-100, Tween 20, CHAPS)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a series of dilutions for each detergent in the assay buffer.
-
In a microplate, add the enzyme to each well containing the different detergent concentrations. Include a control with no detergent.
-
Incubate the enzyme-detergent mixtures for a specific time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measure the absorbance or fluorescence at regular intervals using a microplate reader to determine the reaction rate.
-
Plot the enzyme activity (reaction rate) as a function of the detergent concentration for each detergent tested. This will reveal the concentration-dependent inhibitory or stimulatory effects of each detergent on the enzyme's function.[9]
Conclusion
The choice of detergent is a critical parameter in a wide range of biological experiments. As demonstrated, different detergents can have varying effects on protein yield and function. Therefore, it is essential for researchers to be aware of these potential influences and, where possible, to cross-validate their findings using detergents with different properties. The protocols and comparative data presented in this guide are intended to provide a foundation for making informed decisions about detergent selection and for designing robust experimental workflows that yield reliable and reproducible results.
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Differential detergent fractionation of membrane protein from small samples of hepatocytes and liver tissue for quantitative proteomic analysis of drug metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 13. licorbio.com [licorbio.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Assessing the Purity of Decaethylene Glycol Dodecyl Ether for Research Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Decaethylene glycol dodecyl ether, also known as C12E10 or polyoxyethylene (10) lauryl ether, is a non-ionic surfactant widely employed in biochemical research, pharmaceutical formulations, and drug discovery.[1] Its utility as an emulsifier, solubilizer, and stabilizer for proteins and other biomolecules makes its purity a critical factor for experimental success and reproducibility. This guide provides a comprehensive overview of methods to assess the purity of this compound, compares its performance with common alternatives, and offers detailed experimental protocols.
Understanding Potential Impurities
The primary synthesis route for this compound involves the ethoxylation of dodecanol (B89629). This process can result in a heterogeneous mixture of molecules with varying lengths of the polyethylene (B3416737) glycol (PEG) chain. Therefore, the most common impurities are:
-
Free Dodecanol: Unreacted starting material.
-
Polydispersity: A distribution of polyethylene glycol chain lengths around the target of ten ethylene (B1197577) oxide units.
-
Other Polyethylene Glycol (PEG) Species: Such as diols formed during the manufacturing process.[2]
The presence and concentration of these impurities can significantly impact the surfactant's properties, including its critical micelle concentration (CMC), hydrophile-lipophile balance (HLB), and its interaction with biological molecules.
Comparative Analysis of Surfactants
In many research applications, particularly in the study of membrane proteins, this compound is often considered alongside other non-ionic detergents. The choice of surfactant can profoundly affect protein stability, activity, and suitability for structural analysis. Below is a comparison of key properties of this compound (C12E10) and two common alternatives: n-dodecyl-β-D-maltoside (DDM) and lauryl maltose (B56501) neopentyl glycol (LMNG).
| Property | This compound (C12E10) | n-Dodecyl-β-D-Maltoside (DDM) | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Molecular Weight ( g/mol ) | ~626.86[3][4] | 510.6 | ~991.2 |
| Critical Micelle Concentration (CMC) | ~60-90 µM | ~150-200 µM | ~10-40 µM |
| Aggregation Number | Variable, typically 60-120 | ~70-140 | ~30-70 |
| General Characteristics | Good solubilizing agent, relatively inexpensive. | Widely used for membrane protein stabilization, considered a "gentler" detergent.[5] | Offers enhanced stability for many membrane proteins, particularly GPCRs, due to its two hydrophobic tails.[5][6] |
Performance in Membrane Protein Research:
Experimental data suggests that the choice between these surfactants is highly protein-dependent. While DDM has been a workhorse in the field, LMNG has demonstrated superior performance in stabilizing certain challenging membrane proteins, such as G protein-coupled receptors (GPCRs).[6][7] The lower CMC of LMNG is advantageous as it remains effective at lower concentrations, which can be beneficial for downstream applications.[5] However, the larger micelle size of LMNG can sometimes be a drawback. This compound, while effective for solubilization, may not always provide the same level of long-term stability for sensitive proteins compared to DDM or LMNG.
Experimental Protocols for Purity Assessment
Accurate determination of purity requires a combination of analytical techniques. Below are detailed protocols for key experiments.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Polydispersity Analysis
This method is ideal for separating and quantifying the different polyethylene glycol oligomers present in a sample.
Methodology:
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is suitable for separating the oligomers.[8]
-
Mobile Phase:
-
A: Water
-
-
Gradient Elution: A typical gradient would start with a higher percentage of water and gradually increase the percentage of acetonitrile to elute the more hydrophobic, longer-chain oligomers. For example, a linear gradient from 10% to 30% B over 12 minutes can be effective.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 45°C.[8]
-
ELSD Settings:
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the initial mobile phase composition.
-
Data Analysis: The resulting chromatogram will show a series of peaks, each corresponding to a different number of ethylene oxide units. The area of each peak can be used to determine the relative abundance of each oligomer and assess the polydispersity of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Dodecanol
GC-MS is a highly sensitive method for detecting and quantifying volatile impurities like residual dodecanol.
Methodology:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: To increase the volatility of dodecanol and any short-chain ethoxylates, a derivatization step is often necessary. Silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[10][11]
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
Add the silylating agent (BSTFA) and a catalyst if needed.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: A cold on-column injector is ideal to prevent discrimination of high-boiling components.[12]
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 350°C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A wide mass range (e.g., m/z 50-500) to detect the derivatized dodecanol and other potential impurities.
-
-
Quantification: Create a calibration curve using a certified standard of derivatized dodecanol to quantify its concentration in the sample.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.
Methodology:
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) that has a known purity and a resonance signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O or CDCl₃).
-
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) to ensure full magnetization recovery between scans. This is crucial for accurate integration.
-
Use a 90° pulse angle.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the this compound molecule (e.g., the terminal methyl group of the dodecyl chain) and a signal from the internal standard.
-
Calculate the molar ratio of the analyte to the internal standard based on the integral values and the number of protons contributing to each signal.
-
From the known mass and purity of the internal standard, and the calculated molar ratio, determine the absolute purity of the this compound sample.
-
Visualizing Experimental Workflows and Biological Context
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the biological pathways where these molecules are relevant.
This compound is also utilized as a linker in Proteolysis Targeting Chimeras (PROTACs).[13][14] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
In the context of GPCRs, detergents are crucial for their extraction from the cell membrane and stabilization for structural and functional studies. The choice of detergent can influence the conformational state of the receptor and its ability to interact with downstream signaling partners like G proteins and β-arrestin.
Conclusion
The purity of this compound is paramount for its effective and reproducible use in research. A multi-faceted analytical approach combining HPLC-ELSD, GC-MS, and qNMR provides a comprehensive assessment of its purity profile. When selecting a surfactant, researchers should consider the specific requirements of their application and may find that alternatives like DDM or LMNG offer advantages in terms of protein stability. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary information to make informed decisions and ensure the quality of their experimental outcomes.
References
- 1. omicsonline.org [omicsonline.org]
- 2. agilent.com [agilent.com]
- 3. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Closed-loop identification of enzyme kinetics applying model-based design of experiments - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DEP-domain-mediated regulation of GPCR signaling responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | TargetMol [targetmol.com]
Safety Operating Guide
Navigating the Disposal of Decaethylene Glycol Dodecyl Ether: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, proper chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Decaethylene glycol dodecyl ether, a nonionic surfactant commonly used in laboratory settings. Adherence to these guidelines will help safeguard personnel and minimize environmental impact.
Immediate Safety and Handling Precautions
This compound presents several hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), it is harmful if swallowed and causes serious eye irritation.[1] Furthermore, it is toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this chemical.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact.[1]
-
Hand Protection: Chemical-resistant gloves are required.[1]
-
Skin and Body Protection: An impervious lab coat or clothing should be worn.[1]
-
Respiratory Protection: In situations with potential for aerosol or dust generation, a suitable respirator should be used.[1]
In the event of a spill, the area should be evacuated. Spills should be contained and collected with a suitable absorbent material. It is crucial to prevent the chemical from entering drains or water courses.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach to hazardous waste management.[2][3] Generators of the waste are responsible for determining if it is hazardous.[3][4]
-
Waste Determination: The first step is to determine if the waste is classified as hazardous. Based on its GHS classifications for acute oral toxicity and aquatic toxicity, this compound waste may be considered hazardous. Consult your institution's Environmental Health and Safety (EHS) department for a formal waste determination.
-
Containerization:
-
Use a dedicated, properly labeled waste container. Do not mix with other waste streams.
-
The container must be in good condition and compatible with the chemical.
-
Ensure the container is securely sealed to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound."
-
Include the appropriate hazard warnings (e.g., "Harmful," "Irritant," "Environmental Hazard").
-
Follow your institution's specific labeling requirements, which may include accumulation start dates and other identifiers.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.[1]
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste contractor. Your institution's EHS department will typically manage this process.
-
Never dispose of this compound down the drain. Its toxicity to aquatic life makes this route of disposal environmentally harmful.
-
Quantitative Data Summary
While specific disposal limits and reporting quantities are dictated by local and national regulations and will vary by jurisdiction, the following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Category | Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
| Hazardous to the Aquatic Environment (Acute) | Category 2 | H401: Toxic to aquatic life |
| Hazardous to the Aquatic Environment (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Researchers must consult their local regulatory agencies and institutional EHS department for specific quantitative thresholds for hazardous waste generation and disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling Decaethylene glycol dodecyl ether
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Decaethylene glycol dodecyl ether. Following these procedures is critical to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It may also cause skin and respiratory irritation.[1] Therefore, adherence to proper PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact and serious eye irritation.[1] |
| Hand Protection | Protective gloves | To prevent skin contact and potential irritation.[1] |
| Body Protection | Impervious clothing / Laboratory coat | To protect skin from accidental splashes or spills.[1] |
| Respiratory Protection | Dust mask type N95 (US) or suitable respirator | Recommended when handling the powder form to avoid inhalation.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a well-ventilated place.[1]
-
Recommended storage for the pure form is at -20°C.[4]
2. Preparation and Use:
-
Ensure a safety shower and eye wash station are readily accessible.[1]
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form, to avoid inhaling dust or vapors.[1]
-
Wear all required PPE as specified in the table above.
-
Avoid eating, drinking, or smoking in the handling area.[1]
-
Wash hands thoroughly after handling the substance.[1]
3. Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent the spill from entering drains or water courses.[1]
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[1]
-
For solid spills, carefully sweep or scoop up the material.
-
Collect the spilled material into a suitable container for disposal.
-
Decontaminate the spill area with a suitable solvent like alcohol and then clean with soap and water.[1]
4. First Aid Measures:
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
If on skin: Wash with plenty of soap and water. Remove contaminated clothing.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Waste:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[1]
-
Do not mix with other waste.
-
Leave the chemical in its original container if possible.
-
-
Contaminated Materials:
-
Any materials contaminated with this compound, such as absorbent pads, gloves, and empty containers, should be treated as hazardous waste.
-
Handle uncleaned containers as you would the product itself.
-
Dispose of these materials in a designated and properly labeled hazardous waste container.
-
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
